molecular formula C16H16F3NO B159337 Norfluoxetine CAS No. 83891-03-6

Norfluoxetine

Katalognummer: B159337
CAS-Nummer: 83891-03-6
Molekulargewicht: 295.30 g/mol
InChI-Schlüssel: WIQRCHMSJFFONW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norfluoxetine is the major active metabolite of the widely prescribed antidepressant fluoxetine . It is formed in the liver through N-demethylation mediated by cytochrome P450 enzymes, including CYP2D6 . Like its parent drug, this compound is a potent and selective inhibitor of the presynaptic serotonin (5-hydroxytryptamine, 5-HT) reuptake transporter, thereby enhancing serotonergic neurotransmission . Some studies suggest that this compound may be more selective and potent in this inhibition than fluoxetine itself . It has a significantly longer elimination half-life than fluoxetine, ranging from 7 to 15 days, which contributes to the prolonged biological activity of fluoxetine treatment . Research into this compound has revealed that its pharmacological profile extends beyond serotonin reuptake inhibition. It is a potent blocker of several neuronal ion channels. Notably, studies on cloned potassium channels have shown that this compound potently inhibits Kv3.1 channels, with a higher potency than fluoxetine . Emerging research highlights a novel and promising application for this compound in the field of precision medicine. A recent case report demonstrated that this compound can selectively inhibit gain-of-function variant Kv3.2 potassium channels (encoded by KCNC2) that cause a developmental and epileptic encephalopathy . In this context, this compound was more effective and showed greater selectivity for the pathogenic variant channels compared to the wild-type than its parent compound, fluoxetine, suggesting a potential therapeutic mechanism for targeted treatment . This makes this compound a critical compound for investigating the pathophysiology of specific channelopathies and for exploring new research avenues in neuropharmacology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQRCHMSJFFONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866540
Record name Norfluoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83891-03-6
Record name Norfluoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83891-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfluoxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083891036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norfluoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORFLUOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8D70XE2F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Norfluoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to Norfluoxetine: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), plays a crucial role in the therapeutic efficacy of its parent drug. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, pharmacology, and pharmacokinetics. Furthermore, this document outlines detailed experimental protocols for the synthesis and quantification of this compound in biological matrices, and includes visualizations of key biological pathways and experimental workflows to support research and development efforts in the field of psychopharmacology.

Chemical Structure and Identification

This compound, chemically known as 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is the N-desmethylated metabolite of fluoxetine.[1] It possesses a chiral center, existing as (R)- and (S)-enantiomers, with the (S)-enantiomer being the more potent inhibitor of serotonin (B10506) reuptake.[2]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[3]
SMILES C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F[1]
InChI InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2[1]
CAS Number 83891-03-6[1]
PubChem CID 4541[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for formulation development, analytical method design, and pharmacokinetic modeling.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₆F₃NO[3]
Molecular Weight 295.30 g/mol [3]
Melting Point 105-108 °C (hydrochloride salt)
Boiling Point 381.1±42.0 °C (Predicted)
pKa Data not readily available
LogP 3.5 (Predicted)[3]
Solubility Water: >4 mg/mL (hydrochloride salt) DMSO: >5 mg/mL Ethanol, Dimethyl Formamide: ~30 mg/mL (hydrochloride salt)[4]

Pharmacology

Mechanism of Action

This compound is a potent and selective serotonin reuptake inhibitor (SSRI).[1] By binding to the serotonin transporter (SERT), it blocks the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This enhancement of serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.[1]

Receptor and Transporter Binding Profile

The pharmacological activity of this compound is defined by its binding affinity to various neurotransmitter transporters and receptors. The S-enantiomer of this compound is a significantly more potent inhibitor of the serotonin transporter than the R-enantiomer.[2]

Table 3: Binding Affinities (Ki) of this compound for Key Transporters

TransporterKi (nM)Notes
Serotonin Transporter (SERT)44.7 (racemic)S-norfluoxetine is approximately 20 times more potent than R-norfluoxetine.[2]
Norepinephrine (B1679862) Transporter (NET)>1000This compound has low affinity for the norepinephrine transporter.
Dopamine (B1211576) Transporter (DAT)>1000This compound has low affinity for the dopamine transporter.

Note: Ki values can vary depending on the experimental conditions and tissue source.

Pharmacokinetics

Metabolism

This compound is the primary active metabolite of fluoxetine, formed through N-demethylation in the liver.[2] This metabolic conversion is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5 being involved.[2][5] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in the plasma concentrations of both fluoxetine and this compound.[2] Both fluoxetine and this compound are also potent inhibitors of CYP2D6.[6]

G Metabolic Pathway of Fluoxetine to this compound Fluoxetine Fluoxetine This compound This compound Fluoxetine->this compound N-demethylation CYP_Enzymes CYP2D6, CYP2C19, CYP2C9, CYP3A4, CYP3A5 CYP_Enzymes->Fluoxetine

Metabolic conversion of fluoxetine.
Half-Life and Excretion

This compound has a significantly longer elimination half-life than its parent compound, fluoxetine. The half-life of this compound can be as long as 16 days after long-term use.[6] This extended half-life contributes to the prolonged therapeutic effect of fluoxetine and necessitates a lengthy washout period when switching to other serotonergic medications.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the N-demethylation of fluoxetine. While several methods exist, a general laboratory-scale procedure is outlined below.

Objective: To synthesize this compound via N-demethylation of fluoxetine.

Materials:

  • Fluoxetine hydrochloride

  • 1-Chloroethyl chloroformate (ACE-Cl)

  • Dichloromethane (B109758) (DCM)

  • Methanol (B129727) (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Carbamate (B1207046) Formation:

    • Dissolve fluoxetine hydrochloride in dichloromethane (DCM).

    • Add a stoichiometric excess of a non-nucleophilic base (e.g., proton sponge) to neutralize the hydrochloride and then add 1-chloroethyl chloroformate (ACE-Cl) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carbamate intermediate.

  • Methanolysis:

    • Dissolve the crude carbamate intermediate in methanol.

    • Heat the solution at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and concentrate under reduced pressure.

  • Work-up and Purification:

    • Dissolve the residue in DCM and wash with a dilute aqueous HCl solution.

    • Basify the aqueous layer with a suitable base (e.g., NaOH) and extract with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane containing a small percentage of ammonium (B1175870) hydroxide).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a free base.

  • Salt Formation (Optional):

    • Dissolve the purified this compound free base in a suitable solvent (e.g., diethyl ether).

    • Add a solution of HCl in a suitable solvent (e.g., ethereal HCl) dropwise with stirring to precipitate this compound hydrochloride.

    • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

G Synthesis of this compound Workflow cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Methanolysis cluster_2 Step 3: Purification cluster_3 Step 4: Salt Formation (Optional) Fluoxetine Fluoxetine HCl Carbamate Carbamate Intermediate Fluoxetine->Carbamate ACE_Cl 1-Chloroethyl chloroformate (ACE-Cl) ACE_Cl->Carbamate Methanolysis Methanolysis Carbamate->Methanolysis Crude_this compound Crude this compound Methanolysis->Crude_this compound Purification Column Chromatography Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound Salt_Formation HCl Addition Pure_this compound->Salt_Formation Norfluoxetine_HCl This compound HCl Salt_Formation->Norfluoxetine_HCl G GC-MS Quantification of this compound Workflow Sample Plasma/Serum Sample + Internal Standard Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS GC-MS Analysis (SIM) Derivatization->GC_MS Quantification Quantification GC_MS->Quantification G HPLC Quantification of this compound Workflow Sample Plasma/Serum Sample + Internal Standard Precipitation Protein Precipitation Sample->Precipitation HPLC HPLC Analysis (UV or Fluorescence) Precipitation->HPLC Quantification Quantification HPLC->Quantification

References

An In-depth Technical Guide to the Stereoselective Synthesis of Norfluoxetine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norfluoxetine, the active N-demethylated metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine, possesses a chiral center, leading to the existence of two enantiomers: (R)-norfluoxetine and (S)-norfluoxetine. Research has demonstrated that the pharmacological activity of these enantiomers differs significantly, with (S)-norfluoxetine being a more potent inhibitor of serotonin reuptake than its (R)-counterpart.[1] This stereoselectivity in action necessitates the development of efficient and robust methods for the synthesis of enantiomerically pure this compound. This guide provides a detailed overview of the key synthetic strategies, including asymmetric synthesis and chiral resolution, complete with experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of this compound enantiomers can be broadly categorized into two main approaches:

  • Asymmetric Synthesis: This strategy involves the creation of the desired stereocenter during the reaction sequence, often employing chiral catalysts or auxiliaries. Key methods include the Corey-Itsuno reduction and Sharpless asymmetric dihydroxylation.

  • Chiral Resolution: This approach involves the separation of a racemic mixture of this compound or a key precursor into its individual enantiomers. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis of this compound Enantiomers

Asymmetric synthesis offers an elegant and efficient route to enantiomerically pure this compound by establishing the desired stereochemistry early in the synthetic pathway.

Corey-Itsuno Reduction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst.[2][3][4][5] This method has been successfully applied to the synthesis of (R)-fluoxetine and its key metabolite (R)-norfluoxetine.[6]

Logical Workflow for Corey-Itsuno Reduction in this compound Synthesis:

ProchiralKetone Prochiral Ketone (e.g., 3-chloropropiophenone) ChiralAlcohol Chiral Alcohol (e.g., (R)-3-chloro-1-phenyl-1-propanol) ProchiralKetone->ChiralAlcohol CBS Reduction CBS_Catalyst Chiral Oxazaborolidine Catalyst (CBS) CBS_Catalyst->ChiralAlcohol Borane Borane (BH3) Borane->ChiralAlcohol Hofmann Hofmann Rearrangement ChiralAlcohol->Hofmann AminoAlcohol Chiral Amino Alcohol ((R)-3-amino-1-phenyl-1-propanol) Hofmann->AminoAlcohol R_this compound (R)-Norfluoxetine AminoAlcohol->R_this compound Further Steps Olefin Aryl Cyclic Olefin SAD Sharpless Asymmetric Dihydroxylation (SAD) Olefin->SAD Diol trans-Cyclic Diol SAD->Diol AminoAlcohol 1,3-Amino Alcohol Diol->AminoAlcohol Conversion R_this compound (R)-Norfluoxetine AminoAlcohol->R_this compound Synthesis Racemic Racemic Mixture (e.g., 3-phenyl-3-hydroxypropylamine) Diastereomers Diastereomeric Salts Racemic->Diastereomers ResolvingAgent Chiral Resolving Agent (e.g., Tartaric Acid) ResolvingAgent->Diastereomers Separation Separation (e.g., Fractional Crystallization) Diastereomers->Separation Enantiomer1 Enantiomer 1 Separation->Enantiomer1 Enantiomer2 Enantiomer 2 Separation->Enantiomer2

References

Norfluoxetine's Interaction with the Serotonin Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). Its principal mechanism of action involves the high-affinity binding to the serotonin transporter (SERT), effectively blocking the reuptake of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission. This guide provides a detailed technical overview of this compound's interaction with SERT, including its binding affinity, reuptake inhibition potency, and the experimental methodologies used to characterize these interactions. Furthermore, it elucidates the downstream signaling consequences of SERT inhibition by this compound. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Core Mechanism of Action at the Serotonin Transporter (SERT)

This compound, like its parent compound fluoxetine, exerts its therapeutic effects by acting as a potent inhibitor of the serotonin transporter (SERT).[1] SERT is a crucial membrane protein responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal. By binding to SERT, this compound blocks this reuptake mechanism, leading to an increased concentration and prolonged availability of serotonin in the synapse. This enhancement of serotonergic activity is believed to be the primary driver of the antidepressant and anxiolytic effects of fluoxetine and this compound.

The interaction of this compound with SERT is stereoselective, with the S-enantiomer of this compound demonstrating significantly higher potency as a serotonin uptake inhibitor compared to the R-enantiomer.[2] In vivo studies have shown that S-norfluoxetine is the primary active N-demethylated metabolite responsible for the sustained and potent inhibition of serotonin uptake.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with the serotonin transporter.

Table 1: Binding Affinity of this compound for the Serotonin Transporter (SERT)

CompoundRadioligandPreparationKi (nM)Reference
S-Norfluoxetine[3H]ParoxetineRat brain1.3[2]
R-Norfluoxetine[3H]ParoxetineRat brain26[2]

Table 2: In Vitro Inhibition of Serotonin Uptake by this compound

CompoundPreparationIC50 (nM)Reference
S-NorfluoxetineRat brain synaptosomes14[2]
R-NorfluoxetineRat brain synaptosomes308[2]

Table 3: In Vivo Inhibition of Serotonin Uptake by this compound

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
S-NorfluoxetineRatIntraperitoneal3[2]
S-NorfluoxetineRatSubcutaneous4.7[2]
S-NorfluoxetineRatOral9[2]
R-NorfluoxetineRatIntraperitoneal>20[2]

Detailed Experimental Protocols

Radioligand Binding Assay for SERT using [3H]Paroxetine

This protocol describes a method to determine the binding affinity (Ki) of this compound for SERT by measuring the displacement of the radiolabeled ligand [3H]paroxetine.

Materials:

  • Tissue Preparation: Rat frontal cortex or cells expressing recombinant SERT.

  • Radioligand: [3H]Paroxetine.

  • Test Compound: this compound (and its enantiomers).

  • Reference Compound: A known high-affinity SERT ligand (e.g., unlabeled paroxetine (B1678475) or citalopram).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat frontal cortex in 10 volumes of ice-cold Assay Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation step.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 100-200 µg per assay tube. Protein concentration should be determined using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Add radioligand and membrane preparation to the assay tube.

    • Non-specific Binding: Add radioligand, a high concentration of a competing non-labeled ligand (e.g., 1 µM paroxetine), and the membrane preparation.

    • Displacement: Add radioligand, varying concentrations of this compound, and the membrane preparation.

    • The final assay volume is typically 250-500 µL. The concentration of [3H]paroxetine should be close to its Kd value (approximately 0.1-0.2 nM).

    • Incubate the tubes at room temperature (22-25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3-5 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Serotonin Uptake Assay

This protocol outlines a method to determine the functional potency (IC50) of this compound in inhibiting the uptake of radiolabeled serotonin into synaptosomes.

Materials:

  • Tissue Preparation: Rat brain tissue (e.g., cortex or striatum).

  • Radiolabeled Substrate: [3H]Serotonin (5-HT).

  • Test Compound: this compound.

  • Reference Compound: A known potent SERT inhibitor (e.g., fluoxetine or paroxetine).

  • Sucrose Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4.

  • Krebs-Ringer-HEPES (KRH) Buffer: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5.5 mM HEPES, 1.8 g/L D-glucose, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in 10 volumes of ice-cold Sucrose Buffer using a glass-Teflon homogenizer.[3]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[4]

    • Collect the supernatant and centrifuge it at 12,500-15,000 x g for 20 minutes at 4°C.[4][5]

    • Resuspend the resulting pellet (the synaptosomal fraction) in KRH Buffer.

    • Determine the protein concentration of the synaptosomal preparation.

  • Uptake Assay:

    • In a 96-well plate or microcentrifuge tubes, add the following in triplicate:

      • Total Uptake: Synaptosomal suspension + vehicle.

      • Non-specific Uptake: Synaptosomal suspension + a high concentration of a selective SERT inhibitor (e.g., 10 µM fluoxetine).

      • Test Compound: Synaptosomal suspension + varying concentrations of this compound.

    • Pre-incubate the plate/tubes at 37°C for 10-15 minutes.

    • Initiate the uptake reaction by adding [3H]serotonin to each well at a final concentration near its Km for SERT (typically 100-200 nM).

    • Incubate at 37°C for a short period (typically 5-15 minutes) to measure the initial rate of uptake.

  • Termination and Filtration:

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

    • Immediately wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage of inhibition for each concentration of this compound relative to the specific uptake in the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Key Processes

This compound Binding to the Serotonin Transporter

Norfluoxetine_SERT_Binding cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic_blocked Presynaptic Neuron (Blocked) SERT Serotonin Transporter (SERT) Outward-facing conformation SERT_Inward SERT_Inward SERT_Blocked SERT-Norfluoxetine Complex Inhibition of conformational change Serotonin Serotonin (5-HT) Serotonin->SERT Binding blocked This compound This compound This compound->SERT Binds to central binding site

Caption: this compound binding to the central site of SERT, inhibiting serotonin reuptake.

Experimental Workflow for SERT Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Rat Brain Membrane Homogenate start->prep incubate Incubate Membranes with [3H]Paroxetine & this compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Caption: Workflow for determining this compound's binding affinity for SERT.

Signaling Pathway Downstream of SERT Inhibition

SERT_Inhibition_Signaling This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Serotonin_Uptake Serotonin Reuptake This compound->Serotonin_Uptake Blocks SERT->Serotonin_Uptake Mediates Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Uptake->Synaptic_Serotonin Leads to Postsynaptic_Receptors Postsynaptic 5-HT Receptor Activation (e.g., 5-HT1A, 5-HT2A) Synaptic_Serotonin->Postsynaptic_Receptors Second_Messengers Second Messenger Cascades (e.g., cAMP, IP3/DAG) Postsynaptic_Receptors->Second_Messengers Kinase_Activation Protein Kinase Activation (PKA, PKC) Second_Messengers->Kinase_Activation CREB_Phosphorylation CREB Phosphorylation Kinase_Activation->CREB_Phosphorylation Gene_Expression Altered Gene Expression (e.g., BDNF) CREB_Phosphorylation->Gene_Expression Therapeutic_Effects Long-term Therapeutic Effects (Antidepressant, Anxiolytic) Gene_Expression->Therapeutic_Effects Contributes to

Caption: Downstream signaling cascade following SERT inhibition by this compound.

Concluding Remarks

This compound's potent and selective inhibition of the serotonin transporter is a well-established mechanism that underpins its therapeutic efficacy. The stereoselective nature of this interaction, with S-norfluoxetine being the more active enantiomer, is a critical consideration in its pharmacological profile. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other SERT-targeting compounds. A thorough understanding of the molecular interactions and downstream signaling events is paramount for the rational design and development of novel therapeutics for depressive and anxiety disorders. The provided data and methodologies serve as a comprehensive resource for researchers and drug development professionals in this endeavor.

References

Pharmacological Profile of S-Norfluoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-norfluoxetine, the S-enantiomer of norfluoxetine, is the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875).[1][2] Formed via N-demethylation of its parent compound, S-norfluoxetine exhibits a distinct and potent pharmacological profile that contributes significantly to the overall therapeutic effects and long duration of action of fluoxetine.[3][4] This technical guide provides an in-depth review of the pharmacological properties of S-norfluoxetine, focusing on its binding affinities, functional activities, and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this key metabolite.

Mechanism of Action and Primary Pharmacological Activity

S-norfluoxetine's principal mechanism of action is the potent and selective inhibition of the serotonin (B10506) transporter (SERT).[5][6] By binding to SERT, S-norfluoxetine blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and availability of serotonin in the synapse to interact with postsynaptic receptors. This enhanced serotonergic neurotransmission is the primary basis for its antidepressant effects.

Notably, the pharmacological activity of this compound's enantiomers is markedly different. S-norfluoxetine is approximately 20 times more potent as a serotonin reuptake inhibitor than its corresponding R-enantiomer, establishing it as the major contributor to the sustained SERT inhibition observed during fluoxetine treatment.[1][3][7][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity, functional activity, and metabolic interactions of S-norfluoxetine.

Table 1: Receptor and Transporter Binding Affinities of S-Norfluoxetine
TargetLigand/AssaySpeciesKi (nM)Reference
Serotonin Transporter (SERT)[³H]Paroxetine BindingRat1.3[3]
Serotonin Transporter (SERT)5-HT Uptake InhibitionRat14[3]
5-HT2C Receptor[³H]Mesulergine Binding (racemic)Rat203[9][10]
Cytochrome P450 2D6 (CYP2D6)Bufuralol 1'-hydroxylationHuman310[11]
Sigma-1 Receptor(Data for parent compound Fluoxetine)Rat191 - 240[12]
Table 2: In Vitro and In Vivo Functional Activity of S-Norfluoxetine
Assay TypeEndpointSpeciesPotency (ED50 / IC50 / EC50)Reference
In Vivo
p-Chloroamphetamine-induced 5-HT depletionAntagonismRat3.8 mg/kg (i.p.)[13]
p-Chloroamphetamine-induced 5-HT depletionAntagonismMouse0.82 mg/kg (i.p.)[13]
5-HT Uptake Inhibition (ex vivo)InhibitionRat3.0 mg/kg (i.p.)[8]
In Vitro
Voltage-Gated Ca²⁺ Channel BlockInhibition of Ba²⁺ currentRat20.4 µM[6][14]
T-type Ca²⁺ Channel Block (CaV3.3)Inhibition of T current (racemic)Human5.0 µM[1][3]
T-type Ca²⁺ Channel Block (CaV3.1)Inhibition of T current (racemic)Human13.8 µM[1]
T-type Ca²⁺ Channel Block (CaV3.2)Inhibition of T current (racemic)Human7.0 µM[1]

Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway, mechanism of action, and experimental workflows relevant to the pharmacological assessment of S-norfluoxetine.

cluster_metabolism Metabolism of Fluoxetine S-Fluoxetine S-Fluoxetine S-Norfluoxetine S-Norfluoxetine S-Fluoxetine->S-Norfluoxetine N-demethylation CYP2D6 CYP2D6 CYP2D6->S-Fluoxetine catalyzes

Metabolic conversion of S-Fluoxetine to S-Norfluoxetine.

cluster_sert Mechanism of SERT Inhibition S_this compound S-Norfluoxetine SERT Serotonin Transporter (SERT) S_this compound->SERT Binds to and inhibits Serotonin_Reuptake Serotonin Reuptake S_this compound->Serotonin_Reuptake Blocks Synaptic_Serotonin Increased Synaptic Serotonin SERT->Serotonin_Reuptake Mediates

S-Norfluoxetine blocks serotonin reuptake via SERT inhibition.

cluster_5ht2c 5-HT2C Receptor Antagonism Signaling S_this compound S-Norfluoxetine Receptor_5HT2C 5-HT2C Receptor S_this compound->Receptor_5HT2C Antagonizes DA_NE_Release Increased Dopamine (B1211576) & Norepinephrine (B1679862) Release S_this compound->DA_NE_Release Disinhibits Gq_G11 Gq/11 Receptor_5HT2C->Gq_G11 Activates Receptor_5HT2C->DA_NE_Release Inhibits Release of PLC Phospholipase C (PLC) Gq_G11->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release

S-Norfluoxetine antagonism at 5-HT2C receptors blocks Gq signaling.

Secondary Pharmacological Activities

Beyond its primary action at SERT, S-norfluoxetine interacts with other targets, which may contribute to its overall pharmacological profile and side effects.

  • 5-HT2C Receptor Antagonism: Racemic this compound is an antagonist at 5-HT2C receptors with a Ki of 203 nM.[9][10] Antagonism of these receptors is known to disinhibit the release of dopamine and norepinephrine in brain regions like the prefrontal cortex.[7] This action may contribute to the therapeutic effects of fluoxetine.

  • Voltage-Gated Calcium Channel Blockade: this compound inhibits voltage-gated calcium channels, particularly T-type channels, with IC50 values in the low micromolar range (e.g., 5.0 µM for CaV3.3).[1][3] This action may be relevant to the anticonvulsant properties observed in animal models and could influence neuronal excitability.[6]

  • Sigma-1 Receptor Affinity: The parent compound, fluoxetine, binds to sigma-1 receptors with moderate affinity (Ki of 191-240 nM).[12] While specific data for S-norfluoxetine is limited, this interaction at sigma-1 receptors is thought to play a role in the neuroprotective and immunomodulatory effects of some SSRIs.[15][16]

Pharmacokinetics and Metabolism

S-norfluoxetine is formed from S-fluoxetine primarily through the action of the cytochrome P450 enzyme CYP2D6.[2] It has a remarkably long elimination half-life, ranging from 4 to 16 days, which is substantially longer than that of fluoxetine itself.[4] This long half-life contributes to the sustained clinical effect and the need for a prolonged washout period after discontinuation of fluoxetine. Furthermore, S-norfluoxetine is a potent competitive inhibitor of CYP2D6 (Ki = 310 nM), contributing to potential drug-drug interactions with other substrates of this enzyme.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a compound's pharmacological profile. Below are outlines of key experimental protocols used to derive the data presented.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of S-norfluoxetine for SERT, 5-HT2C, and other targets.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the target of interest (e.g., rat brain cortex for SERT, rat choroid plexus for 5-HT2C) are homogenized and centrifuged to isolate cell membranes containing the receptors.[17] Protein concentration is determined using a standard method like the BCA assay.

  • Assay Incubation: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [³H]Paroxetine for SERT, [³H]Mesulergine for 5-HT2C) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (S-norfluoxetine).[8][9][18]

  • Separation: The reaction is incubated to reach equilibrium. Subsequently, receptor-bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters, which trap the membranes.[18]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of a known saturating ligand and is subtracted from total binding to yield specific binding.

  • Data Analysis: The concentration of S-norfluoxetine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curve. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[17]

cluster_workflow Workflow: Competitive Radioligand Binding Assay A Prepare Receptor Membranes B Incubate Membranes with: - Radioligand (fixed conc.) - S-Norfluoxetine (varied conc.) A->B C Separate Bound/Free Ligand (Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC50 D->E F Calculate Ki via Cheng-Prusoff Equation E->F

Generalized workflow for a competitive radioligand binding assay.
In Vivo Serotonin Reuptake Inhibition (p-Chloroamphetamine Antagonism)

This in vivo assay assesses a compound's ability to block the serotonin transporter in a functional context by preventing the effects of a serotonin-releasing agent and neurotoxin, p-chloroamphetamine (PCA).

Objective: To determine the in vivo potency (ED50) of S-norfluoxetine as a SERT inhibitor.

General Protocol:

  • Animal Model: Male Sprague-Dawley rats or ICR mice are used for the study.[13]

  • Drug Administration: Animals are pre-treated with various doses of S-norfluoxetine (or vehicle) via intraperitoneal (i.p.) injection.

  • PCA Challenge: After a set pre-treatment time (e.g., 30-60 minutes), animals are administered a dose of PCA, which enters serotonin neurons via SERT and causes a massive depletion of brain serotonin.[13][19]

  • Tissue Collection: Several hours after the PCA challenge, animals are euthanized, and brains are rapidly dissected.

  • Neurochemical Analysis: Brain regions are analyzed for serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), content using methods such as high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: The dose of S-norfluoxetine that produces 50% antagonism of the PCA-induced depletion of serotonin (ED50) is calculated. A reduction in 5-HIAA levels is also indicative of SERT inhibition.[13]

cluster_workflow_invivo Workflow: In Vivo PCA Antagonism Assay A Administer S-Norfluoxetine (varied doses) to rodents B Administer p-Chloroamphetamine (PCA) A->B C Euthanize and Dissect Brain B->C D Measure Brain 5-HT and 5-HIAA levels (HPLC) C->D E Determine % Antagonism of PCA-induced 5-HT Depletion D->E F Calculate ED50 E->F

Generalized workflow for the in vivo PCA antagonism assay.

Conclusion

S-norfluoxetine is a pharmacologically active metabolite that plays a crucial role in the clinical profile of fluoxetine. Its primary characteristic is its potent and highly selective inhibition of the serotonin transporter, with the S-enantiomer being substantially more active than the R-enantiomer. Additionally, its interactions with other targets, such as the 5-HT2C receptor and voltage-gated calcium channels, as well as its inhibition of CYP2D6, contribute to a complex pharmacological profile. The exceptionally long half-life of S-norfluoxetine is a key factor in the sustained therapeutic action and prolonged washout period associated with fluoxetine therapy. A thorough understanding of these properties is essential for the rational design and development of new CNS-active agents and for managing drug interactions in a clinical setting.

References

The Discovery and Development of Norfluoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875) (Prozac), plays a crucial role in the therapeutic efficacy of its parent drug.[1][2] This technical guide provides an in-depth overview of the discovery, development, pharmacological properties, and analytical methodologies related to this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Discovery and Development

Fluoxetine was developed by Eli Lilly and Company and first entered medical use in 1986.[1] During its preclinical and clinical development, it was discovered that fluoxetine is extensively metabolized in the liver, primarily through N-demethylation, to form this compound.[1][3] This metabolic conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP2C9 and CYP2C19.[3][4][5]

Notably, this compound is not an inactive byproduct; it is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) in its own right, contributing significantly to the long-lasting therapeutic effects of fluoxetine.[1][4] The discovery of this compound's pharmacological activity was a pivotal moment in understanding the overall clinical profile of fluoxetine.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by its potent inhibition of the serotonin transporter (SERT) and a remarkably long elimination half-life.

Mechanism of Action

Like its parent compound, this compound's primary mechanism of action is the blockade of the serotonin transporter (SERT).[1][5] This inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The S-enantiomer of this compound is significantly more potent in inhibiting serotonin reuptake than the R-enantiomer.[4][6]

Pharmacokinetics

A defining characteristic of this compound is its extended elimination half-life, which ranges from 4 to 16 days.[1] This is considerably longer than that of fluoxetine (1-6 days).[1] This prolonged half-life results in the accumulation of this compound in the plasma during chronic fluoxetine administration and contributes to a sustained therapeutic effect even after discontinuation of the parent drug.[1] The metabolism of fluoxetine to this compound is stereoselective, with CYP2D6 preferentially metabolizing S-fluoxetine to S-norfluoxetine.[3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing a comparative overview of its binding affinities and pharmacokinetic parameters.

Table 1: Receptor and Transporter Binding Affinities (Ki in nM)

TargetFluoxetineThis compound
SERT119
NET6602700
DAT4180420
5-HT2A147295
5-HT2C11291

Data compiled from Wikipedia.[1]

Table 2: Pharmacokinetic Parameters

ParameterFluoxetineThis compound
Elimination Half-Life (acute)1-3 daysNot applicable
Elimination Half-Life (chronic)4-6 days4-16 days
Primary Metabolizing EnzymeCYP2D6Not applicable
Protein Binding~94.5%Not specified

Data compiled from Dr.Oracle AI and Wikipedia.[1][1]

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

Quantification of this compound in Plasma by HPLC-UV

This protocol describes a common method for the analysis of this compound in plasma samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of plasma, add an internal standard (e.g., clomipramine).[7]

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water and then a mixture of water and methanol to remove interferences.

  • Elute this compound and the internal standard with a small volume of an appropriate organic solvent (e.g., methanol or acetonitrile).[8]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.[9]

2. HPLC-UV Analysis

  • Column: C8 or C18 reversed-phase column (e.g., Waters Symmetry C8, 150 mm x 2.1 mm, 5 µm).[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH.[8][9]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 226 nm or 227 nm.[10][11]

  • Quantification: Create a calibration curve using known concentrations of this compound. The concentration in the plasma sample is determined by comparing the peak area of this compound to that of the internal standard and interpolating from the calibration curve.

In Vivo Microdialysis for Measuring Extracellular Serotonin

This protocol outlines the procedure for assessing the effect of this compound on serotonin levels in the brain of a living animal.

1. Surgical Preparation

  • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

  • Implant a microdialysis guide cannula into the brain region of interest (e.g., frontal cortex or striatum).[12][13]

  • Secure the cannula with dental cement.

  • Allow the animal to recover from surgery.

2. Microdialysis Procedure

  • Insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[12]

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes).[12]

  • Administer this compound (or fluoxetine) to the animal.

  • Continue collecting dialysate samples to measure changes in extracellular serotonin levels.

3. Serotonin Quantification

  • Analyze the collected dialysate samples using a sensitive analytical technique, typically HPLC with electrochemical detection (HPLC-ECD), which is highly sensitive for monoamines like serotonin.[14][15]

  • The concentration of serotonin in the dialysate is proportional to the extracellular concentration in the brain.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

fluoxetine_metabolism fluoxetine Fluoxetine This compound This compound (Active Metabolite) fluoxetine->this compound CYP2D6 (major) CYP2C9, CYP2C19 (minor) (N-demethylation) inactive_metabolites Inactive Metabolites (e.g., p-trifluoromethylphenol) fluoxetine->inactive_metabolites O-dealkylation excretion Excretion This compound->excretion inactive_metabolites->excretion

Metabolism of Fluoxetine to this compound.

norfluoxetine_moa cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron serotonin Serotonin (5-HT) presynaptic->serotonin Release postsynaptic Postsynaptic Neuron sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptors Postsynaptic 5-HT Receptors serotonin->receptors Binding This compound This compound This compound->sert Inhibits

Mechanism of Action of this compound at the Synapse.

analytical_workflow start Plasma Sample Collection spe Solid-Phase Extraction (SPE) start->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC-UV Analysis reconstitution->hplc data_analysis Data Analysis and Quantification hplc->data_analysis

Workflow for this compound Quantification.

References

The Core of Fluoxetine's Action: An In-depth Technical Guide to its Active Metabolite, Norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), owes a significant portion of its therapeutic efficacy and long-lasting effects to its primary active metabolite, norfluoxetine. This document provides a comprehensive technical overview of this compound, focusing on its pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize it. Through a detailed examination of its metabolic generation, enantiomeric differences, and interaction with cellular signaling pathways, this guide offers a deeper understanding of this compound's role in the clinical profile of fluoxetine.

Pharmacokinetics of this compound

This compound is formed in the liver through the N-demethylation of fluoxetine, a process primarily mediated by the cytochrome P450 isoenzyme CYP2D6, with some contribution from CYP2C9.[1][2] This metabolic conversion is a critical determinant of the overall pharmacokinetic profile of fluoxetine treatment. This compound itself is a potent inhibitor of CYP2D6.[1]

One of the most notable features of this compound is its exceptionally long elimination half-life, which is significantly longer than that of its parent compound, fluoxetine. This extended half-life contributes to a prolonged pharmacological effect and a reduced incidence of discontinuation symptoms upon cessation of fluoxetine therapy. The pharmacokinetic parameters of racemic this compound and its individual enantiomers are summarized in the tables below.

Pharmacokinetic Parameter Value Reference
Half-life (chronic administration)16 days[3]
Time to steady-stateSeveral weeks[3]
Protein Binding~94.5% (to albumin and α1-glycoprotein)[3]
Enantiomer Parameter Value Reference
S-Norfluoxetine Plasma Concentration (long-term treatment)247 nmol/L (Geometric Mean, 95% CI: 212-287)[4]
R-Norfluoxetine Plasma Concentration (long-term treatment)118 nmol/L (Geometric Mean, 95% CI: 102-137)[4]

Pharmacodynamics of this compound

This compound is a potent and selective serotonin reuptake inhibitor (SSRI), acting on the serotonin transporter (SERT) to block the reuptake of serotonin from the synaptic cleft. This action leads to an increase in the extracellular concentration of serotonin, which is believed to be the primary mechanism of its antidepressant effect.

A crucial aspect of this compound's pharmacology is the stereoselectivity of its enantiomers. S-norfluoxetine is significantly more potent at inhibiting serotonin reuptake than R-norfluoxetine.

Compound Target pKi Ki (nM) Reference
S-Norfluoxetine SERT (5-HT uptake)7.8614[3]
S-Norfluoxetine SERT ([3H]paroxetine binding)8.881.3[3]
R-Norfluoxetine SERT (5-HT uptake)-~308 (22x less potent than S-enantiomer)[3]
R-Norfluoxetine SERT ([3H]paroxetine binding)-~26 (20x less potent than S-enantiomer)[3]
Racemic this compound NET-2700[3]
Racemic this compound DAT-420[3]
Racemic this compound 5-HT2A Receptor-295[3]
Racemic this compound 5-HT2C Receptor-91[3]

Signaling Pathways and Cellular Effects

The therapeutic and adverse effects of this compound extend beyond simple serotonin reuptake inhibition and involve the modulation of various intracellular signaling pathways and cellular processes.

Metabolic Pathway of Fluoxetine to this compound

The conversion of fluoxetine to this compound is a key metabolic step. The following diagram illustrates the primary enzymes involved in this process.

G Fluoxetine Fluoxetine (R- and S-enantiomers) Metabolism N-demethylation Fluoxetine->Metabolism This compound This compound (R- and S-enantiomers) CYP2D6 CYP2D6 CYP2D6->Metabolism Major Pathway (especially for S-fluoxetine) CYP2C9 CYP2C9 CYP2C9->Metabolism Minor Pathway (especially for R-fluoxetine) Metabolism->this compound

Metabolic conversion of fluoxetine to this compound.
Downstream Signaling Pathways

Chronic administration of fluoxetine, leading to sustained levels of this compound, has been shown to modulate several intracellular signaling cascades implicated in neuroplasticity and cell survival. These include the ERK/MAPK, PI3K/Akt, and CREB/BDNF pathways.[5][6][7][8][9] While much of the research has focused on the parent compound, the prolonged presence and high activity of this compound strongly suggest its involvement in these long-term adaptive changes.

G This compound This compound SERT SERT Inhibition This compound->SERT Serotonin Increased Synaptic Serotonin SERT->Serotonin Receptors Serotonin Receptors (e.g., 5-HT2A, 5-HT2C) Serotonin->Receptors ERK_MAPK ERK/MAPK Pathway Receptors->ERK_MAPK PI3K_Akt PI3K/Akt Pathway Receptors->PI3K_Akt CREB CREB Activation ERK_MAPK->CREB PI3K_Akt->CREB BDNF BDNF Expression CREB->BDNF Neuroplasticity Neuroplasticity, Neurogenesis, Cell Survival BDNF->Neuroplasticity

Putative downstream signaling pathways modulated by this compound.
Effects on Microglial Apoptosis

Recent studies have indicated that both fluoxetine and this compound can induce apoptosis in microglia, the resident immune cells of the central nervous system.[10] This effect may contribute to the anti-inflammatory properties of these compounds.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the sensitive and selective quantification of this compound in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of human plasma, add an internal standard (e.g., deuterated this compound).

  • Vortex mix and load the sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge sequentially with an acidic wash solution (e.g., 0.1 M HCl) and a neutral wash solution (e.g., water/methanol).

  • Elute the analytes with a basic organic solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from endogenous plasma components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 296.1 -> 134.1).

      • Internal Standard: Monitor the corresponding transition for the deuterated analog.

The following diagram illustrates the general workflow for this analytical method.

G Start Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction (SPE) Start->SPE Wash1 Acidic Wash SPE->Wash1 Wash2 Neutral Wash Wash1->Wash2 Elution Basic Elution Wash2->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Acquisition and Quantification LC_MS->Data

Workflow for LC-MS/MS quantification of this compound.
In Vitro Assay for Serotonin Transporter (SERT) Inhibition

This protocol describes a common method to determine the inhibitory potency of this compound on the serotonin transporter.

1. Cell Culture

  • Use a cell line stably expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells.

  • Culture the cells in appropriate media and conditions until they reach a suitable confluency for the assay.

2. [³H]Serotonin Uptake Assay

  • Plate the cells in a multi-well plate.

  • Pre-incubate the cells with various concentrations of this compound (or a vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiate the uptake reaction by adding a solution containing [³H]serotonin.

  • Incubate for a short period (e.g., 5-10 minutes) to allow for serotonin uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]serotonin.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of [³H]serotonin uptake at each concentration of this compound and determine the IC₅₀ value.

Assessment of Microglial Apoptosis

This protocol provides a general framework for investigating the pro-apoptotic effects of this compound on primary microglia.

1. Primary Microglia Culture

  • Isolate primary microglia from the brains of neonatal rodents (e.g., P0-P2 rat or mouse pups).

  • Establish a mixed glial culture and subsequently isolate the microglia by differential adhesion or other purification methods.[11]

  • Plate the purified microglia and allow them to adhere and stabilize.

2. Treatment

  • Treat the microglial cultures with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

3. Apoptosis Assays

  • Caspase-3 Activity Assay:

    • Lyse the treated cells and measure the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[12][13]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Fix and permeabilize the treated cells.

    • Use the TUNEL assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.[14] This can be visualized by fluorescence microscopy or quantified by flow cytometry.

The following diagram outlines the experimental workflow for assessing this compound-induced microglial apoptosis.

G Start Isolate Primary Microglia from Neonatal Rodent Brains Culture Culture and Purify Microglia Start->Culture Treatment Treat with this compound (various concentrations and times) Culture->Treatment Apoptosis_Assay Assess Apoptosis Treatment->Apoptosis_Assay Caspase3 Caspase-3 Activity Assay Apoptosis_Assay->Caspase3 TUNEL TUNEL Assay Apoptosis_Assay->TUNEL Analysis Data Analysis and Quantification Caspase3->Analysis TUNEL->Analysis

Experimental workflow for studying this compound's effect on microglial apoptosis.

Conclusion

This compound is a critical component of fluoxetine's pharmacological profile, contributing significantly to its therapeutic effects and long duration of action. Its potent inhibition of serotonin reuptake, coupled with its extended half-life, ensures sustained serotonergic activity. The stereoselective nature of its enantiomers, with S-norfluoxetine being the more active form, adds another layer of complexity to its pharmacology. Furthermore, emerging evidence suggests that this compound's influence extends to the modulation of key intracellular signaling pathways and cellular processes, such as microglial apoptosis, which may underlie some of its broader therapeutic and adverse effects. A thorough understanding of the multifaceted nature of this compound, as outlined in this guide, is essential for researchers and drug development professionals working to advance the field of psychopharmacology.

References

In Vitro Pharmacological Profile of Norfluoxetine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in vitro pharmacological overview of the enantiomers of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). A detailed summary of their stereoselective interactions with key central nervous system targets and metabolic enzymes is presented. This document is intended to serve as a resource for researchers and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further investigation and drug design.

Introduction

Fluoxetine is administered as a racemic mixture of (R)- and (S)-fluoxetine and is metabolized in the liver via N-demethylation to its active metabolite, this compound, which also exists as (R)- and (S)-enantiomers.[1] These metabolites contribute significantly to the overall pharmacological activity and long half-life of fluoxetine. Notably, the enantiomers of this compound exhibit marked differences in their pharmacological profiles, particularly in their potency as serotonin (B10506) reuptake inhibitors.[2] Understanding the in vitro activity of each enantiomer is crucial for elucidating the complex pharmacology of fluoxetine and for the development of more targeted therapeutics. This guide focuses on the in vitro activity of (R)- and (S)-norfluoxetine, summarizing their binding affinities and functional activities at key monoamine transporters and serotonin receptors, as well as their inhibitory effects on major cytochrome P450 (CYP) enzymes.

Quantitative Data Summary

The in vitro activities of (R)- and (S)-norfluoxetine are summarized in the following tables, presenting their binding affinities (Kᵢ) and functional inhibition (IC₅₀) values for various molecular targets.

Table 1: Monoamine Transporter Binding and Uptake Inhibition

EnantiomerTargetAssay TypeValueUnitsReference
(S)-Norfluoxetine Serotonin Transporter (SERT)[³H]Paroxetine Binding1.3nM (Kᵢ)[3]
Serotonin Transporter (SERT)Serotonin Uptake Inhibition14nM (Kᵢ)[3]
(R)-Norfluoxetine Serotonin Transporter (SERT)[³H]Paroxetine Binding26nM (Kᵢ)[3]
Serotonin Transporter (SERT)Serotonin Uptake Inhibition308nM (Kᵢ)[3]
(S)-Norfluoxetine Norepinephrine (B1679862) Transporter (NET)[³H]Tomoxetine Binding>1000nM (Kᵢ)[3]
(R)-Norfluoxetine Norepinephrine Transporter (NET)[³H]Tomoxetine Binding>1000nM (Kᵢ)[3]

Table 2: Serotonin 5-HT₂C Receptor Binding

EnantiomerTargetAssay TypeValueUnitsReference
(S)-Norfluoxetine 5-HT₂C Receptor[³H]Mesulergine Binding203nM (Kᵢ)[4]
(R)-Norfluoxetine 5-HT₂C Receptor[³H]Mesulergine Binding203nM (Kᵢ)[4]

Note: The available data suggests that both enantiomers have similar affinity for the 5-HT₂C receptor and act as antagonists.[4]

Table 3: Cytochrome P450 (CYP) Enzyme Inhibition

EnantiomerEnzymeValue (Kᵢ)UnitsReference
(S)-Norfluoxetine CYP2D60.31µM[5]
CYP2C197µM (Kᵢ, TDI)[6]
CYP3A4--[6]
(R)-Norfluoxetine CYP2D61.48µM[5]
CYP2C19--[6]
CYP3A48µM (Kᵢ, TDI)[6]

TDI: Time-Dependent Inhibition

Experimental Protocols

Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound enantiomers to the serotonin transporter.

Materials:

  • Rat brain cortical tissue

  • [³H]Paroxetine (specific activity ~20-25 Ci/mmol)

  • Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific binding control: 10 µM Fluoxetine

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation: Rat brain cortices are homogenized in ice-cold sucrose (B13894) buffer (0.32 M). The homogenate is centrifuged at 1,000 x g for 10 minutes. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the crude synaptosomes. The pellet is washed and resuspended in the incubation buffer.

  • Binding Reaction: In triplicate, assay tubes are prepared containing the synaptosomal preparation, [³H]paroxetine (final concentration ~0.1-0.2 nM), and varying concentrations of the this compound enantiomers.

  • Non-specific Binding: A set of tubes containing 10 µM fluoxetine is included to determine non-specific binding.

  • Incubation: The reaction mixtures are incubated at 25°C for 60 minutes.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold incubation buffer to separate bound from free radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Objective: To determine the binding affinity (Kᵢ) of this compound enantiomers to the norepinephrine transporter.

Materials:

  • HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET)

  • [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)[7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[7]

  • Non-specific binding control: 10 µM Desipramine[7]

  • Glass fiber filters (e.g., Whatman GF/B)[7]

  • Scintillation cocktail[7]

  • Liquid scintillation counter[7]

Procedure:

  • Cell Membrane Preparation: Cells expressing hNET are harvested, homogenized, and centrifuged to prepare a membrane fraction.[7] The protein concentration is determined using a standard protein assay.

  • Binding Reaction: In a 96-well microplate, the cell membrane preparation (20-40 µg of protein) is incubated with [³H]nisoxetine (final concentration ~1 nM) and varying concentrations of the test compounds in triplicate.[7]

  • Non-specific Binding: A set of wells containing 10 µM desipramine (B1205290) is used to determine non-specific binding.[7]

  • Incubation: The plate is incubated at 4°C for 2-3 hours.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer.[7]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[7]

  • Data Analysis: The IC₅₀ and Kᵢ values are calculated as described for the SERT binding assay.

Neurotransmitter Uptake Assay

Objective: To determine the functional inhibitory potency (IC₅₀) of this compound enantiomers on serotonin uptake.

Materials:

  • Rat brain synaptosomes (prepared as described in 3.1.1)

  • [³H]Serotonin (5-HT)

  • Krebs-Ringer phosphate (B84403) (KRP) buffer

  • Selective uptake inhibitors for defining non-specific uptake (e.g., a high concentration of fluoxetine for SERT)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Freshly prepared synaptosomes are resuspended in KRP buffer.

  • Pre-incubation: The synaptosomal suspension is pre-incubated with varying concentrations of the this compound enantiomers for 10-15 minutes at 37°C.

  • Uptake Initiation: The uptake reaction is initiated by the addition of [³H]5-HT at a final concentration near its Kₘ value.

  • Incubation: The incubation is carried out for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

  • Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold KRP buffer.

  • Quantification: The radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration.

5-HT₂C Receptor Functional Assay (Phosphoinositide Hydrolysis)

Objective: To assess the functional activity (antagonism) of this compound enantiomers at the 5-HT₂C receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT₂C receptor

  • myo-[³H]inositol

  • Serum- and inositol-free DMEM

  • Agonist: Serotonin (5-HT)

  • Assay buffer containing LiCl (to inhibit inositol (B14025) monophosphate degradation)

  • Anion-exchange chromatography columns

  • Scintillation counter

Procedure:

  • Cell Labeling: Cells are incubated in serum- and inositol-free medium containing myo-[³H]inositol for 16-24 hours to label the cellular phosphoinositide pools.[8][9]

  • Pre-incubation with Antagonist: The labeled cells are pre-incubated with varying concentrations of the this compound enantiomers for a defined period.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of serotonin (e.g., the EC₅₀ concentration) for 30 minutes at 37°C.[8]

  • Extraction of Inositol Phosphates: The reaction is terminated, and the radiolabeled inositol monophosphates are extracted.

  • Separation and Quantification: The inositol monophosphates are isolated by anion-exchange chromatography and quantified by scintillation counting.[8]

  • Data Analysis: The ability of the this compound enantiomers to inhibit the serotonin-stimulated accumulation of inositol monophosphates is determined, and the IC₅₀ value is calculated.

CYP450 Inhibition Assays

Objective: To determine the inhibitory potential (Kᵢ) of this compound enantiomers on major CYP enzymes.

General Procedure:

  • Incubation Mixture: Human liver microsomes (HLMs) or recombinant human CYP enzymes are incubated with a specific probe substrate, an NADPH-generating system, and varying concentrations of the this compound enantiomer in a phosphate buffer (pH 7.4).

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: The reaction is initiated by the addition of the NADPH-generating system.

  • Incubation: The reaction is allowed to proceed for a time within the linear range of product formation.

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Analysis: The formation of the specific metabolite is quantified using HPLC or LC-MS/MS.

  • Data Analysis: The Kᵢ value is determined using appropriate kinetic models (e.g., competitive, non-competitive, or mixed inhibition). For time-dependent inhibition, a pre-incubation step with the inhibitor and NADPH is included before the addition of the substrate.

Specific Probe Substrates:

  • CYP2D6: Bufuralol (B1668043) (monitored for the formation of 1'-hydroxybufuralol).[10][11]

  • CYP2C19: (S)-mephenytoin (monitored for the formation of 4'-hydroxy-mephenytoin).

  • CYP3A4: Midazolam (monitored for the formation of 1'-hydroxy-midazolam).[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key experimental workflows and the signaling pathway relevant to the 5-HT₂C receptor.

experimental_workflow_binding_assay prep Tissue/Cell Membrane Preparation incubate Incubation with [³H]Radioligand & Test Compound prep->incubate filter Rapid Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC₅₀, Kᵢ) count->analyze

Caption: Radioligand Binding Assay Workflow.

experimental_workflow_uptake_assay prep Synaptosome Preparation preincubate Pre-incubation with Test Compound prep->preincubate initiate Initiate Uptake with [³H]Neurotransmitter preincubate->initiate incubate Short Incubation (37°C) initiate->incubate terminate Termination by Filtration incubate->terminate count Scintillation Counting terminate->count analyze Data Analysis (IC₅₀) count->analyze

Caption: Neurotransmitter Uptake Assay Workflow.

gq_11_signaling_pathway receptor 5-HT₂C Receptor g_protein Gq/11 Protein receptor->g_protein Agonist Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP₂ plc->pip2 Hydrolysis ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP₃ Receptor pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca²⁺ Release er->ca2 response Cellular Response ca2->response pkc->response

Caption: 5-HT₂C Receptor Gq/11 Signaling Pathway.

Discussion

The in vitro data clearly demonstrate a significant stereoselectivity in the activity of this compound enantiomers. (S)-norfluoxetine is a potent inhibitor of the serotonin transporter, with a binding affinity and uptake inhibition potency that are approximately 20-fold greater than those of (R)-norfluoxetine.[3] This pronounced difference suggests that (S)-norfluoxetine is the primary contributor to the sustained serotonin reuptake inhibition observed following fluoxetine administration. In contrast, both enantiomers are weak inhibitors of the norepinephrine transporter.

At the 5-HT₂C receptor, both enantiomers exhibit similar, moderate affinity and act as antagonists.[4] This activity may contribute to some of the side effects or therapeutic actions of fluoxetine, but the similar potency of the enantiomers suggests this is not a point of significant stereoselectivity.

The inhibition of CYP enzymes also shows stereoselectivity. (S)-norfluoxetine is a more potent inhibitor of CYP2D6 than (R)-norfluoxetine.[5] Conversely, (R)-norfluoxetine is a time-dependent inhibitor of CYP3A4, while (S)-norfluoxetine is not.[6] (S)-norfluoxetine is also a time-dependent inhibitor of CYP2C19.[6] These differential effects on drug-metabolizing enzymes have important implications for potential drug-drug interactions.

Conclusion

The enantiomers of this compound possess distinct in vitro pharmacological profiles. The superior potency of (S)-norfluoxetine at the serotonin transporter underscores its importance in the therapeutic efficacy of fluoxetine. The stereoselective inhibition of CYP enzymes by the this compound enantiomers highlights the complexity of fluoxetine's drug-drug interaction profile. The data and protocols presented in this guide provide a valuable resource for researchers investigating the pharmacology of fluoxetine and its metabolites and for those engaged in the design of novel serotonergic agents.

References

A Technical Guide to the Binding Affinity of Norfluoxetine for Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine is the primary active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875).[1] Like its parent compound, this compound is a potent inhibitor of the serotonin transporter (SERT), contributing significantly to the therapeutic effects of fluoxetine.[2][3][4] Beyond its action on SERT, this compound exhibits a distinct pharmacological profile with varying affinities for different serotonin (5-HT) receptor subtypes. Understanding this binding profile is crucial for elucidating the full spectrum of its pharmacological effects, including both therapeutic actions and potential side effects.

This technical guide provides an in-depth overview of the binding affinity of this compound for a range of serotonin receptors. It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.

Data Presentation: this compound Binding Affinity for Serotonin Receptors

The following table summarizes the in vitro binding affinities (Ki values) of this compound for various human serotonin receptor subtypes. The data has been compiled from multiple sources and experimental conditions may vary.

Receptor SubtypeKi (nM)Comments
5-HT1A Negligible affinity / High (14.0 +/- 2.8)Reports vary, with some indicating negligible affinity while another suggests a Ki in the low nanomolar range.[4][5]
5-HT2A ~4669This compound shows significantly lower affinity for 5-HT2A receptors compared to 5-HT2C receptors.[6][7]
5-HT2B >10,000This compound has a very low affinity for the 5-HT2B receptor.[8]
5-HT2C 203This compound displays a notable affinity for the 5-HT2C receptor and acts as an antagonist.[6]
Serotonin Transporter (SERT) S-Norfluoxetine: 1.3, R-Norfluoxetine: 26The S-enantiomer of this compound is a potent inhibitor of SERT, while the R-enantiomer is significantly less potent.[3]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor.[9][10] A common approach is the competitive binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific serotonin receptor subtype.

Materials:

  • Test Compound: this compound

  • Cell Membranes: Commercially available or in-house prepared cell membranes expressing the human serotonin receptor of interest (e.g., from HEK293 or CHO cells).[11]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]mesulergine for 5-HT2C receptors).[11]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions.[8]

  • Non-specific Binding Ligand: A high concentration of a non-labeled ligand that binds to the target receptor (e.g., 10 µM mianserin (B1677119) or ketanserin (B1673593) for 5-HT2C).[11]

  • 96-well Plates: For incubation of assay components.[12]

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.[12]

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.[12]

  • Scintillation Vials and Fluid: For quantification of radioactivity.[13]

  • Liquid Scintillation Counter: To measure the amount of bound radioligand.[13]

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell pellets or membranes on ice.

    • Homogenize the cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet with fresh buffer and centrifuge again.

    • Resuspend the final pellet in assay buffer.

    • Determine the protein concentration using a suitable method (e.g., BCA assay).[12]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding ligand.

    • Competition Binding: Add cell membranes, radioligand, and varying concentrations of this compound.[13]

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[11][12]

  • Termination and Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.[11]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Phosphoinositide (PI) Hydrolysis Assay

This functional assay is used to determine the antagonist or agonist activity of a compound at Gq-coupled receptors, such as the 5-HT2C receptor.[6][14]

Objective: To assess the functional effect of this compound on 5-HT2C receptor activation.

Materials:

  • Cells: Cells stably expressing the 5-HT2C receptor.[15]

  • myo-[³H]inositol: For radiolabeling of cellular phosphoinositides.[15]

  • Agonist: Serotonin (5-HT).[15]

  • Test Compound: this compound.

  • Incubation Medium: Serum- and inositol-free medium.[15]

  • Anion-exchange Chromatography Columns: To separate inositol (B14025) phosphates.[15]

Procedure:

  • Cell Culture and Labeling:

    • Culture cells expressing the 5-HT2C receptor in appropriate media.

    • Incubate the cells with myo-[³H]inositol for an extended period (e.g., 16 hours) to allow for incorporation into cellular phosphoinositides.[15]

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated [³H]inositol.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known concentration of serotonin for a defined period (e.g., 30 minutes).[15]

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding a suitable reagent (e.g., perchloric acid).

    • Neutralize the samples.

  • Separation and Quantification:

    • Separate the radiolabeled inositol monophosphates from other components using anion-exchange chromatography.[15]

    • Quantify the amount of radioactivity in the inositol phosphate (B84403) fraction using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]inositol phosphate produced against the concentration of serotonin in the presence and absence of this compound.

    • An inhibition of the serotonin-induced response by this compound indicates antagonist activity.

Mandatory Visualizations

Signaling Pathways

G cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling cluster_5HT2C 5-HT2C Receptor Signaling 5-HT 5-HT 5-HT1A_R 5-HT1A_R 5-HT->5-HT1A_R binds Gi/o Gi/o 5-HT1A_R->Gi/o activates AC AC Gi/o->AC inhibits K_channel K_channel Gi/o->K_channel opens Ca_channel Ca_channel Gi/o->Ca_channel closes cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates 5-HT_2A 5-HT 5-HT2A_R 5-HT2A_R 5-HT_2A->5-HT2A_R binds Gq/11 Gq/11 5-HT2A_R->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_release Ca_release IP3->Ca_release induces PKC PKC DAG->PKC activates 5-HT_2C 5-HT 5-HT2C_R 5-HT2C_R 5-HT_2C->5-HT2C_R binds Gq/11_2C Gq/11 5-HT2C_R->Gq/11_2C activates PLC_2C PLC Gq/11_2C->PLC_2C activates PIP2_2C PIP2 PLC_2C->PIP2_2C hydrolyzes IP3_2C IP3 PIP2_2C->IP3_2C produces DAG_2C DAG PIP2_2C->DAG_2C produces Ca_release_2C Ca2+ Release IP3_2C->Ca_release_2C induces PKC_2C PKC DAG_2C->PKC_2C activates

Caption: Simplified signaling pathways for 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Experimental Workflow

G cluster_workflow Radioligand Binding Assay Workflow A Prepare cell membranes expressing receptor B Set up 96-well plate: - Total Binding - Non-specific Binding - Competition (this compound) A->B C Add radioligand to all wells B->C D Incubate to reach equilibrium C->D E Filter to separate bound and free radioligand D->E F Wash filters E->F G Measure radioactivity (CPM) using scintillation counter F->G H Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff G->H

Caption: A generalized workflow for a competitive radioligand binding assay.

References

An In-depth Technical Guide on the Chemical and Physical Properties of Norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), plays a crucial role in the therapeutic efficacy of its parent drug. As a potent selective serotonin (B10506) reuptake inhibitor (SSRI) in its own right, a thorough understanding of its chemical and physical properties is paramount for research, drug development, and clinical applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and insights into its mechanism of action and relevant signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling cascades are visualized using diagrammatic representations.

Chemical and Physical Properties

This compound, a phenylpropylamine derivative, is formed in the liver through the N-demethylation of fluoxetine by cytochrome P450 enzymes, primarily CYP2D6, CYP2C19, and CYP3A4.[1] It exists as a racemic mixture of two enantiomers, (R)-norfluoxetine and (S)-norfluoxetine.

General Properties

A summary of the general chemical properties of this compound is provided in Table 1.

PropertyValueSource(s)
IUPAC Name 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[2]
Synonyms Desmethylfluoxetine, LY103438[2]
Chemical Formula C₁₆H₁₆F₃NO[2]
Molecular Weight 295.30 g/mol [2]
Appearance Colorless to light yellow liquid (free base), White to off-white solid (hydrochloride salt)[1][3]
Physicochemical Data

The key physicochemical properties of this compound and its hydrochloride salt are detailed in Table 2. It is important to note that some of these values are predicted and should be confirmed by experimental determination.

PropertyThis compound (Free Base)This compound HydrochlorideSource(s)
Melting Point Not available105-108 °C[4]
Boiling Point 381.1 ± 42.0 °C (Predicted)Not available[4]
pKa 9.05 ± 0.13 (Predicted)Not available[4]
LogP (Octanol-Water Partition Coefficient) 3.5 (Computed)Not available[2]
Solubility

The solubility of this compound and its hydrochloride salt in various solvents is presented in Table 3. The hydrochloride salt form is generally used to enhance aqueous solubility.[2]

SolventThis compound (Free Base)This compound HydrochlorideSource(s)
Water Not available> 4 mg/mL[4]
DMSO 100 mg/mL (with sonication)60 mg/mL[3][5]
Methanol SolubleSoluble[4]
Ethanol SolubleSoluble[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

Mass Spectrometry (MS)

Mass spectrometry is widely used for the detection and quantification of this compound in biological matrices. Under electron ionization (EI), this compound undergoes characteristic fragmentation. Key fragments observed in GC-MS analysis include m/z values of 134 and 104.[2] In tandem mass spectrometry (MS/MS), precursor to product ion transitions, such as m/z 296.2 → 134.3, are utilized for selective and sensitive quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

Infrared spectroscopy can provide information about the functional groups present in the this compound molecule. Expected characteristic absorption bands would include those for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C-F stretching of the trifluoromethyl group.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound hydrochloride can be determined using a standard melting point apparatus.

Protocol:

  • A small, dry sample of this compound hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) close to the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

G cluster_prep Sample Preparation cluster_measurement Measurement A Powder Sample B Pack Capillary Tube A->B C Insert into Apparatus B->C Prepared Sample D Heat Sample C->D E Record Melting Range D->E

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Protocol:

  • Prepare a saturated solution of this compound in both n-octanol and water.

  • Equilibrate the two immiscible phases by shaking a mixture of n-octanol and water for 24 hours.

  • Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water.

  • Shake the mixture until equilibrium is reached.

  • Separate the two phases by centrifugation.

  • Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G A Prepare Saturated Octanol and Water B Add this compound A->B C Shake to Equilibrate B->C D Separate Phases C->D E Measure Concentration in Each Phase D->E F Calculate LogP E->F

Determination of Aqueous Solubility

The thermodynamic solubility of this compound hydrochloride in water can be determined using the saturation shake-flask method.

Protocol:

  • Add an excess amount of solid this compound hydrochloride to a known volume of water in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the suspension to settle.

  • Filter or centrifuge the solution to remove undissolved solid.

  • Determine the concentration of this compound in the clear aqueous solution using a validated analytical method (e.g., HPLC-UV).

G A Add Excess Solid to Water B Agitate to Equilibrium A->B C Separate Solid and Liquid Phases B->C D Analyze Solute Concentration C->D

Mechanism of Action and Signaling Pathways

This compound, like its parent compound fluoxetine, is a selective serotonin reuptake inhibitor (SSRI).[3] It binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Beyond its primary action on SERT, chronic administration of SSRIs like fluoxetine is known to induce downstream signaling cascades that are thought to contribute to their therapeutic effects. While direct studies on this compound are less common, it is presumed to participate in similar pathways. One of the key pathways involves the activation of the cyclic AMP (cAMP) response element-binding protein (CREB).

G This compound This compound SERT SERT This compound->SERT Inhibits Serotonin Synaptic Serotonin SERT->Serotonin Reduces Reuptake GPCR 5-HT Receptors (GPCR) Serotonin->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF BDNF Gene Expression CREB->BDNF Increases NeuronalPlasticity Neuronal Plasticity and Survival BDNF->NeuronalPlasticity Promotes

Increased synaptic serotonin activates various serotonin receptors, many of which are G-protein coupled receptors (GPCRs). This can lead to the activation of adenylyl cyclase, an increase in intracellular cAMP levels, and subsequent activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate and activate CREB. Activated CREB then translocates to the nucleus and promotes the transcription of target genes, including brain-derived neurotrophic factor (BDNF). BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity, processes that are often impaired in depression.

Conclusion

This compound is a pharmacologically active molecule with a distinct set of chemical and physical properties that influence its absorption, distribution, metabolism, and excretion. This guide has summarized the available data on these properties and provided an overview of the experimental methods used for their determination. Further research is warranted to fill the existing gaps in the experimental data, particularly for the free base form of this compound, and to further elucidate its complex downstream signaling effects. A more complete understanding of this compound's physicochemical and biological profile will undoubtedly aid in the development of more effective and safer antidepressant therapies.

References

Methodological & Application

Quantification of Norfluoxetine in Plasma by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the sensitive and selective quantification of norfluoxetine, the primary active metabolite of fluoxetine (B1211875), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols described herein are compiled from validated methods and are intended to guide researchers in establishing robust bioanalytical assays for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Introduction

This compound is the N-demethylated metabolite of fluoxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders. Due to its long half-life and pharmacological activity, the accurate measurement of this compound in plasma is crucial for understanding the overall therapeutic effect and safety profile of fluoxetine. LC-MS/MS has become the gold standard for this application, offering high sensitivity, specificity, and throughput.[1][2][3] This application note details a comprehensive protocol for the quantification of this compound in plasma, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Supported Liquid Extraction (SLE)

Supported liquid extraction is a high-throughput and efficient method for extracting this compound from the complex plasma matrix.[2]

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., fluoxetine-d5)[2]

  • Methyl tert-butyl ether (MTBE)

  • Supported Liquid Extraction (SLE) plate/cartridge

  • Collection plate

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Protocol:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 100 µL of plasma with the internal standard solution.

  • Loading: Load the pre-treated plasma sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes.

  • Elution: Add 1 mL of methyl tert-butyl ether to the SLE plate/cartridge and allow it to percolate through. Repeat this step with another 1 mL of MTBE.

  • Evaporation: Collect the eluate in a clean collection plate and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterCondition
Column Synergi 4 µ polar-RP[2] or equivalent (e.g., Acquity UPLC BEH C18)[4]
Mobile Phase A 5 mM Ammonium Acetate with 0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]
Gradient Refer to the specific method being adapted. A fast gradient is often employed.[2]
Flow Rate 0.4 mL/min[4]
Column Temperature 40°C[4]
Injection Volume 20 µL[4]
Run Time Approximately 4-5 minutes[2][3]
Mass Spectrometry

Instrumentation:

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[2][4]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 0.8 kV[4]
Desolvation Temperature 500°C[4]
Desolvation Gas Flow 1000 L/h[4]
Collision Gas Argon[4]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Cone Voltage (V)
This compound 296.16134.0[2][5]4[4]18[4]
This compound (Qualifier) 296.1629.9[4]7[4]18[4]
Fluoxetine-d5 (IS) 315.044.0[2]--

Note: Collision energy and cone voltage may require optimization based on the specific instrument used.

Data Presentation

The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for this compound in plasma.

Table 1: Linearity and Sensitivity

ParameterValueReference
Linearity Range 0.05 - 20 ng/mL[2]
0.27 - 22 ng/mL[3]
1 - 500 ng/mL[6]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[2]
0.1 ng/mL[7]
1 ng/mL[6]
Correlation Coefficient (r²) > 0.999[2][3]
≥ 0.989[6]

Table 2: Accuracy and Precision

AnalyteAccuracy (% Bias)Precision (% CV)Reference
This compound < ± 15%< 15%[2]
(R)-Norfluoxetine -7.50 to 0.37%4.32 - 7.67%[6]
(S)-Norfluoxetine -8.77 to -1.33%-8.77 to -1.33%[6]

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound in plasma.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is sle Supported Liquid Extraction (SLE) is->sle evap Evaporation sle->evap recon Reconstitution evap->recon lc Liquid Chromatography (Separation) recon->lc ms Tandem Mass Spectrometry (Detection) lc->ms data Data Acquisition and Processing ms->data quant Quantification of This compound data->quant

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs plasma Plasma Sample extraction Extraction plasma->extraction standards This compound & IS Standards standards->extraction separation LC Separation extraction->separation detection MS/MS Detection separation->detection concentration This compound Concentration detection->concentration pk_data Pharmacokinetic Parameters concentration->pk_data

Caption: Logical relationship of the analytical method.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The described sample preparation technique, chromatographic conditions, and mass spectrometric parameters can be adapted and validated by researchers to support a variety of studies requiring accurate measurement of this important metabolite. The provided quantitative data serves as a benchmark for method performance, ensuring reliable results for clinical and research applications.

References

Chiral Separation of Norfluoxetine Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), is a chiral molecule existing as (R)- and (S)-enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification crucial in drug development, clinical monitoring, and environmental analysis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and robust technique for achieving this separation.

This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers by HPLC, summarizing established methods and offering a comprehensive guide for laboratory implementation.

Chromatographic Methods and Data

The successful chiral separation of this compound enantiomers has been achieved using various HPLC methodologies. The choice of chiral stationary phase and mobile phase composition is critical for obtaining optimal resolution. Below is a summary of quantitative data from several reported methods.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Analysis Time (min)Reference
α1-acid glycoprotein (B1211001) (AGP)3% Acetonitrile in 10 mM Ammonium (B1175870) Acetate (B1210297) Buffer (pH 4.4)-LC-MS/MS> 2.0-[1][2]
Acetylated β-cyclodextrin30:70 Methanol / 0.3% Triethylamine Buffer (pH 5.6)1.0UV (214 nm)R(S-NF, R-NF) = 1.2> 10[3]
Vancomycin-based (Chirobiotic V)92.5:7.5 Ethanol / Aqueous Ammonium Acetate Buffer (pH 6.8)-Fluorescence--[4][5]
Cellulose-based (Chiralcel OD-R)75:25 Acetonitrile / Potassium hexafluorophosphate (B91526) (7.5 mM) and Sodium phosphate (B84403) (0.25 M) solution (pH 3.0)-Fluorescence--[4]
Cellulose-based (CHIRALPAK® IK)90:10:0.1 Hexane / Isopropanol / Diethylamine1.0UV (270 nm)Baseline resolution< 15[6]

Note: "-" indicates data not specified in the cited source. Resolution values can vary based on specific experimental conditions.

Experimental Protocols

Below are detailed protocols for two distinct and effective methods for the chiral separation of this compound enantiomers.

Protocol 1: Reversed-Phase Separation on an α1-Acid Glycoprotein (AGP) Column

This method is suitable for the analysis of this compound enantiomers in aqueous samples such as wastewater and can be coupled with mass spectrometry for high sensitivity.[1][2]

a. Materials and Reagents:

  • (R,S)-Norfluoxetine standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Ultrapure water

  • Formic acid or acetic acid (for pH adjustment)

  • Chiral AGP column

b. Sample Preparation (for wastewater samples):

  • Enrich wastewater samples using solid-phase extraction (SPE) with a suitable cartridge (e.g., Evolute CX-50).[1]

  • Elute the analytes from the SPE cartridge.

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

c. HPLC Conditions:

  • Column: Chiral α1-acid glycoprotein (AGP) column

  • Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 4.4) (3:97, v/v)[1]

  • Flow Rate: As per column manufacturer's recommendation (typically 0.5 - 1.0 mL/min)

  • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Detection: LC-MS/MS in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.[1]

  • Injection Volume: 10-20 µL

d. Data Analysis:

  • Identify the peaks for (R)- and (S)-norfluoxetine based on their retention times.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. An Rs value ≥ 1.5 is generally considered baseline separation.

  • Quantify the individual enantiomers using a calibration curve prepared with known concentrations of the standards.

Protocol 2: Normal-Phase Separation on a Polysaccharide-Based Column

This protocol is effective for achieving baseline separation of this compound enantiomers and is based on a method developed for the parent compound, fluoxetine, which demonstrates the utility of polysaccharide-based CSPs.[6]

a. Materials and Reagents:

  • (R,S)-Norfluoxetine standard

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA)

  • CHIRALPAK® IK column or similar immobilized polysaccharide-based CSP

b. Sample Preparation:

  • Dissolve the this compound sample in a small amount of the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

c. HPLC Conditions:

  • Column: CHIRALPAK® IK (250 mm x 4.6 mm i.d., 5 µm)[6]

  • Mobile Phase: 90:10:0.1 (v/v/v) Hexane / Isopropanol / Diethylamine[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 25°C[6]

  • Detection: UV at 270 nm[6]

  • Injection Volume: 5.0 µL[6]

d. Data Analysis:

  • Determine the retention times for the (R)- and (S)-norfluoxetine enantiomers.

  • Calculate the resolution (Rs) between the enantiomeric peaks.

  • Perform quantification using a standard calibration curve.

Visualized Workflow and Methodologies

The following diagrams illustrate the general workflow for chiral HPLC analysis and the logical relationship in method development.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Wastewater) Extraction Extraction (SPE or LLE) Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection Reconstitution->Injection Separation Chiral Separation (CSP Column) Injection->Separation Detection Detection (UV, FLD, or MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification & Resolution Calculation Integration->Quantification

Caption: General workflow for chiral HPLC analysis of this compound.

Method_Development_Logic cluster_csp Chiral Stationary Phase (CSP) Selection cluster_mp Mobile Phase Optimization cluster_params Instrumental Parameters Analyte This compound Enantiomers CSP1 Protein-Based (e.g., AGP) Analyte->CSP1 Initial Screening CSP2 Cyclodextrin-Based Analyte->CSP2 Initial Screening CSP3 Polysaccharide-Based (e.g., Cellulose, Amylose) Analyte->CSP3 Initial Screening CSP4 Macrocyclic Antibiotic (e.g., Vancomycin) Analyte->CSP4 Initial Screening Mode Mode (Normal vs. Reversed Phase) CSP1->Mode CSP2->Mode CSP3->Mode CSP4->Mode Solvent Organic Modifier (Type & Percentage) Mode->Solvent Additive Additive/Buffer (pH, Concentration) Solvent->Additive FlowRate Flow Rate Additive->FlowRate Temperature Column Temperature Additive->Temperature Detection Detection Wavelength/ Method Additive->Detection Result Optimal Separation (Rs > 1.5) FlowRate->Result Temperature->Result Detection->Result

Caption: Logical flow for chiral HPLC method development.

References

Application Notes and Protocols for the Analytical Determination of Norfluoxetine in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of norfluoxetine, the active metabolite of fluoxetine (B1211875), in brain tissue. The protocols described are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Methods

The accurate measurement of this compound in brain tissue is crucial for pharmacokinetic studies, drug efficacy evaluation, and neurochemical research. The choice of analytical method often depends on the required sensitivity, selectivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV or fluorescence detectors, HPLC offers a robust and cost-effective method for this compound quantification. Fluorescence detection provides higher sensitivity and selectivity compared to UV detection.[1][2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and speed.[4][5][6] It allows for the confident identification and quantification of this compound even at very low concentrations in complex matrices like brain tissue.

Experimental Protocols

Brain Tissue Sample Preparation

Proper sample preparation is critical to remove interfering substances and efficiently extract this compound from the complex brain matrix. The general workflow involves tissue homogenization followed by an extraction step.

Protocol 1: Homogenization

  • Rapidly dissect brain tissue in a cold environment to minimize degradation.[7]

  • Weigh the frozen tissue sample.

  • Add approximately 10 volumes of cold 0.1 M perchloric acid to the frozen sample.[7]

  • Homogenize the sample immediately using a probe sonicator or a polytron homogenizer until a uniform consistency is achieved.[7]

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[7]

  • Collect the supernatant for the extraction step.

G cluster_prep Brain Tissue Homogenization A Weigh Frozen Brain Tissue B Add Cold 0.1M Perchloric Acid A->B C Homogenize (Sonicator/Polytron) B->C D Centrifuge at 10,000 x g C->D E Collect Supernatant D->E

Fig. 1: Brain tissue homogenization workflow.

Protocol 2: Extraction

Two common extraction techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

2.1.1. Solid-Phase Extraction (SPE)

SPE provides cleaner extracts and higher recovery rates.[1][2]

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by water or an appropriate buffer.[8]

  • Loading: Load the supernatant from the homogenization step onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 0.1 M HCl) to remove polar interferences, followed by a non-polar solvent (e.g., methanol) to remove lipids.

  • Elution: Elute this compound from the cartridge using an appropriate solvent, often containing a small percentage of a basic modifier like ammonium (B1175870) hydroxide (B78521) in an organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

2.1.2. Liquid-Liquid Extraction (LLE)

LLE is a simpler, classical extraction method.

  • Add an appropriate organic solvent (e.g., n-hexane or a mixture of isopropanol (B130326) and hexane) to the supernatant.

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer (containing this compound) to a clean tube.

  • Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

G cluster_extraction Analyte Extraction Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) SPE1 Condition Cartridge SPE2 Load Sample SPE1->SPE2 SPE3 Wash Cartridge SPE2->SPE3 SPE4 Elute this compound SPE3->SPE4 SPE5 Evaporate & Reconstitute SPE4->SPE5 Analysis Inject for Analysis SPE5->Analysis LLE1 Add Organic Solvent LLE2 Vortex & Centrifuge LLE1->LLE2 LLE3 Collect Organic Layer LLE2->LLE3 LLE4 Evaporate & Reconstitute LLE3->LLE4 LLE4->Analysis Homogenate Homogenized Supernatant Homogenate->SPE1 Homogenate->LLE1

Fig. 2: Extraction workflows for this compound.

Analytical Method Parameters

HPLC-FD Method

This method is suitable for sensitive quantification of this compound.

ParameterValue
Column Reversed-phase C8 or C18 (e.g., 150 x 4.6 mm, 5 µm)[9]
Mobile Phase Acetonitrile and water mixture with additives like perchloric acid and tetramethylammonium (B1211777) perchlorate[9]
Flow Rate 1.0 mL/min[9]
Detection Fluorescence
Excitation λ 227 nm[1][2]
Emission λ 305 nm[1][2]
Injection Volume 20-100 µL
LC-MS/MS Method

This method provides the highest sensitivity and selectivity.

ParameterValue
Column Reversed-phase C18 or Polar-RP (e.g., Synergi 4 µ polar-RP)[4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Flow Rate 0.2-0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive[4]
MS/MS Transition m/z 296 → 134[4][5]
Internal Standard Fluoxetine-d5 (m/z 315 → 44) or other suitable deuterated analog[4]
Injection Volume 5-20 µL

Quantitative Data Summary

The following tables summarize the performance characteristics of various published methods for the analysis of this compound.

Table 1: HPLC-Based Methods in Brain Tissue

MethodLinearity Range (ng/g)LOD (ng/g)Recovery (%)Reference
HPLC-FD100 - 40,00026.1>87%[1][2]
HPLC-UVNot specified5.0 ng/mL (in homogenate)~90%[3]

Table 2: LC-MS/MS-Based Methods in Tissue

MethodLinearity Range (ng/mL or ng/g)LOQ (ng/g)Recovery (%)Reference
LC-MS/MS (Fish Tissue)Not specified0.14>85%[8][10]
LC-MS/MS (Plasma)0.05 - 20 ng/mL0.05 ng/mLNot specified[4]
LC-MS/MS (Plasma)0.5 - 250 ng/mL0.5 ng/mLNot specified[5]

Note: Data from plasma or other tissues are included to provide an indication of the achievable sensitivity and performance of LC-MS/MS methods.

Concluding Remarks

The choice between HPLC-FD and LC-MS/MS will depend on the specific requirements of the study. For high-throughput screening and studies requiring the utmost sensitivity, LC-MS/MS is the recommended technique. For routine analysis where high sensitivity is not the primary concern, HPLC-FD offers a reliable and more accessible alternative. The provided protocols and data serve as a comprehensive guide for establishing a robust analytical method for this compound in brain tissue. Method validation should always be performed in the laboratory to ensure accuracy, precision, and reliability of the results.

References

Solid-Phase Extraction of Norfluoxetine from Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), from biological matrices. The methodologies outlined are essential for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening.

Introduction

This compound is the N-demethylated metabolite of fluoxetine and possesses a longer half-life, contributing significantly to the overall therapeutic and potential toxic effects of the parent drug. Accurate quantification of this compound in biological samples such as plasma, serum, and urine is crucial for clinical and research purposes. Solid-phase extraction is a widely adopted sample preparation technique that offers high recovery and sample cleanup, making it ideal for sensitive analytical methods like chromatography coupled with mass spectrometry. This document details established SPE protocols using various sorbents and provides the expected quantitative performance.

Data Presentation: Quantitative Performance of this compound SPE Methods

The following tables summarize the quantitative data from various studies on the solid-phase extraction of this compound from different biological samples. These tables are designed for easy comparison of method performance.

Table 1: SPE of this compound from Human Plasma/Serum

SPE SorbentAnalytical MethodLinearity Range (ng/mL)Recovery (%)LLOQ (ng/mL)Matrix Effect (%)Reference
Mixed-Mode (SCX)HPLC-UV10 - 4000 nmol/L96.910 nmol/LNot Reported[1]
C18GC-ECD20 - 200>75Not ReportedNot Reported[2][3]
C18 (Lab-made)HPLC-UV15 - 50085 - 1054.2Not Reported[4]
Oasis MCXLC-MS/MS0.20 - 3063.04 - 79.390.20Negligible[5]
Not SpecifiedHPLC-FD8 - 200Not Reported8Not Reported
Oasis HLBLC-MS/MS150 - 3000Not Reported150Not Reported
SilicaLC-MS/MS0.5 - 250Not Reported0.5Not Reported[6]

Table 2: SPE of this compound from Human Urine

SPE SorbentAnalytical MethodLinearity Range (ng/mL)Recovery (%)LLOQ (ng/mL)Reference
Not SpecifiedGC-MS6 - 12587 - 1095 - 10[7]
Evolute CX-50LC-MS/MSNot Reported65 - 82Not Reported

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from human plasma using a mixed-mode cation exchange (MCX) SPE cartridge, a common and effective method.

Protocol: SPE of this compound from Human Plasma using Oasis MCX Cartridges

1. Materials and Reagents

  • Oasis MCX (30 mg, 1 cc) SPE cartridges

  • Human plasma (K3EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) formate

  • Formic acid

  • Deionized water

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

2. Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Spike 500 µL of plasma with the internal standard solution.

  • Vortex the spiked plasma sample for 30 seconds.

3. Solid-Phase Extraction Procedure

The following diagram illustrates the SPE workflow:

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Biological Sample (e.g., Plasma) Pretreat Add Internal Standard & Vortex Sample->Pretreat Condition 1. Condition Cartridge (Methanol, Water) Pretreat->Condition Equilibrate 2. Equilibrate Cartridge (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash 1 (e.g., Acidic Wash) Load->Wash1 Wash2 5. Wash 2 (e.g., Organic Wash) Wash1->Wash2 Elute 6. Elute Analyte (e.g., Ammoniated Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

General workflow for solid-phase extraction of this compound.

Step-by-Step Method:

  • Conditioning: Condition the Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.[5]

  • Loading: Load the pre-treated plasma sample (500 µL) onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water).

    • Vortex the reconstituted sample for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or another appropriate analytical technique.

Mandatory Visualizations

Logical Relationship of SPE Sorbent Selection

The choice of SPE sorbent is critical for achieving optimal recovery and sample cleanup. The following diagram illustrates the decision-making process based on the physicochemical properties of this compound.

Sorbent_Selection cluster_sorbents SPE Sorbent Options Analyte This compound (Basic, Non-polar) Basic Basic Nature (pKa ~10) Analyte->Basic Nonpolar Non-polar Moiety Analyte->Nonpolar MCX Mixed-Mode Cation Exchange (MCX) (Non-polar and Cationic interactions) Basic->MCX favors C18 Reversed-Phase (C18) (Non-polar interactions) Nonpolar->C18 favors Nonpolar->MCX favors

Decision logic for selecting an appropriate SPE sorbent for this compound.

Conclusion

Solid-phase extraction is a robust and reliable technique for the extraction of this compound from complex biological matrices. The choice of SPE sorbent and optimization of the extraction protocol are critical for achieving high recovery and minimizing matrix effects. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to develop and validate sensitive and accurate analytical methods for this compound quantification. The use of mixed-mode cation exchange sorbents is particularly advantageous due to the basic nature of this compound, often resulting in cleaner extracts and higher recovery compared to single-mode sorbents.

References

Application Note: Quantification of Norfluoxetine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norfluoxetine is the primary active metabolite of fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and other psychiatric disorders. Monitoring the concentration of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the accurate quantification of this compound. This application note provides a detailed protocol for the analysis of this compound in biological matrices, including sample preparation, GC-MS parameters, and data analysis.

Metabolic Pathway of Fluoxetine to this compound

Fluoxetine is extensively metabolized in the liver, primarily through N-demethylation to form its active metabolite, this compound.[1][2] This metabolic conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[3][4] Both fluoxetine and this compound are inhibitors of CYP2D6, which can lead to drug-drug interactions.[1][2]

Metabolic Pathway of Fluoxetine Fluoxetine Fluoxetine This compound This compound Fluoxetine->this compound N-demethylation CYP2D6 CYP2D6 CYP2D6->Fluoxetine Metabolized by

Caption: Metabolic conversion of fluoxetine to this compound.

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis of this compound in biological samples such as plasma, urine, and tissue.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).[5]

1. Liquid-Liquid Extraction (LLE) Protocol:

  • To 1.0 mL of plasma or urine sample, add an internal standard (e.g., maprotiline (B82187) or fluoxetine-d5).[5][6]

  • Alkalinize the sample by adding a suitable buffer (e.g., concentrated ammonium (B1175870) hydroxide) to reach a pH of 8-9.[5][6]

  • Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixed organic solvent).[6]

  • Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., methanol) for derivatization.

2. Solid-Phase Extraction (SPE) Protocol:

  • Condition a C8 or mixed-mode (non-polar and strong cation exchange) SPE cartridge with methanol (B129727) followed by deionized water.

  • Load 1.0 mL of the biological sample (pre-treated with an internal standard) onto the cartridge.

  • Wash the cartridge with deionized water and then with a low-percentage organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or a mixture of methanol and ammonium hydroxide).

  • Evaporate the eluate to dryness and reconstitute the residue for derivatization.

Derivatization

Derivatization is often necessary to improve the volatility and thermal stability of this compound for GC analysis.

Protocol using Pentafluoropropionic Anhydride (B1165640) (PFPA):

  • To the dried extract residue, add 50 µL of ethyl acetate (B1210297) and 50 µL of pentafluoropropionic anhydride (PFPA).[6]

  • Cap the vial and heat at 70°C for 30 minutes.

  • After cooling, evaporate the excess reagent under a stream of nitrogen.

  • Reconstitute the derivatized residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.[6]

Protocol using Acetic Anhydride:

  • To the dried extract, add 25 µL of a mixture of acetic anhydride and pyridine (B92270) (3:2, v/v).[7]

  • Heat the mixture at approximately 80°C for one hour.[7]

  • Evaporate the derivatization mixture to dryness.

  • Dissolve the residue in 100 µL of methanol for GC-MS analysis.[7]

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized this compound.

ParameterValue
Gas Chromatograph Agilent 6890 or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) for this compound-PFPA 117, 176, 280[6][8]
Monitored Ions (m/z) for this compound (underivatized) 134[9][10]
Internal Standard (Fluoxetine-d5-PFPA) Ions (m/z) 122, 299[6][8]

Experimental Workflow

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Derivatize Add Derivatizing Agent (e.g., PFPA) Evaporation1->Derivatize Heat Heat Derivatize->Heat Evaporation2 Evaporate Reagent Heat->Evaporation2 Reconstitute Reconstitute in Solvent Evaporation2->Reconstitute GC_MS Inject into GC-MS Reconstitute->GC_MS Data_Acquisition Data Acquisition (SIM Mode) GC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for this compound analysis by GC-MS.

Quantitative Data Summary

The following tables summarize the quantitative performance of various GC-MS methods for this compound analysis.

Table 1: Linearity Ranges for this compound Quantification

Sample MatrixExtraction MethodDerivatizationLinearity Range (ng/mL)Reference
UrineSPEAcetylation6 - 125[5]
UrineLLEAcetylation10 - 80[5]
PlasmaLLENone50 - 500[9]
Biological SamplesLLEPFPA50 - 1000 µg/L[6][8]
PlasmaLPMEMBTFA15 - 500[11]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for this compound

Sample MatrixExtraction MethodDerivatizationLOD (ng/mL)LOQ (ng/mL)Reference
UrineSPE/LLEAcetylation1 - 105 - 10[5][12]
Biological SamplesLLEPFPA12.5 µg/L25 µg/L[6][8]
PlasmaLLENone4.20-[9]
PlasmaLPMEMBTFA515[11]

Table 3: Recovery of this compound

Sample MatrixExtraction MethodRecovery (%)Reference
UrineSPE/LLE87 - 109[5][12]
Biological FluidsLLE91 - 98[9]

Conclusion

The GC-MS methods described in this application note provide a sensitive and reliable approach for the quantification of this compound in various biological matrices. The choice of sample preparation technique and derivatization agent can be tailored to specific laboratory needs and sample types. Proper validation of the method is essential to ensure accurate and precise results for clinical and research applications.

References

Application Notes and Protocols for the Validated Assay of Norfluoxetine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine, exists as a racemic mixture of two enantiomers: (S)-norfluoxetine and (R)-norfluoxetine. These enantiomers exhibit stereoselective pharmacological activity, with (S)-norfluoxetine being a significantly more potent serotonin (B10506) reuptake inhibitor than its (R)-counterpart.[1][2] Therefore, the enantioselective quantification of this compound is crucial for pharmacokinetic and pharmacodynamic studies, therapeutic drug monitoring, and drug development.

This document provides detailed application notes and validated protocols for the chiral separation and quantification of this compound enantiomers in biological matrices, primarily human plasma. The methodologies described herein utilize Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection.

Signaling Pathway of this compound Enantiomers

This compound enantiomers, particularly the S-enantiomer, exert their therapeutic effect by selectively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft. This action increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. The simplified signaling pathway is illustrated below.

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron S_this compound S-Norfluoxetine SERT Serotonin Transporter (SERT) S_this compound->SERT Inhibits Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Mediates Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->Serotonin_reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_synapse->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction Neuronal_Response Altered Neuronal Response Signal_Transduction->Neuronal_Response LC_MSMS_Sample_Prep start Start: 300 µL Plasma Sample add_is Add Internal Standard start->add_is vortex1 Vortex add_is->vortex1 add_base Add Basic Solution (e.g., NaOH) vortex1->add_base vortex2 Vortex add_base->vortex2 add_solvent Add Extraction Solvent (e.g., Methyl-tert-butyl ether) vortex2->add_solvent vortex_mix Vortex Mix add_solvent->vortex_mix centrifuge Centrifuge vortex_mix->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject HPLC_UV_Sample_Prep start Start: Plasma Sample add_is Add Internal Standard start->add_is add_base Add Basic Solution add_is->add_base add_solvent Add Extraction Solvent (Acetonitrile/n-hexane/isopropanol) add_base->add_solvent vortex_mix Vortex Mix add_solvent->vortex_mix centrifuge1 Centrifuge vortex_mix->centrifuge1 transfer_organic Transfer Organic Layer centrifuge1->transfer_organic add_acid Add Phosphoric Acid transfer_organic->add_acid vortex_back_extract Vortex for Back-Extraction add_acid->vortex_back_extract centrifuge2 Centrifuge vortex_back_extract->centrifuge2 transfer_aqueous Transfer Aqueous Layer centrifuge2->transfer_aqueous inject Inject into HPLC transfer_aqueous->inject

References

Application Notes and Protocols for In Vivo Microdialysis Measuring Norfluoxetine in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). Due to its long half-life and potent activity as a selective serotonin (B10506) reuptake inhibitor (SSRI), understanding its concentration and effects within the central nervous system is crucial for both preclinical research and clinical drug development.[1][2] In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, providing invaluable pharmacokinetic and pharmacodynamic data.

These application notes provide a detailed protocol for conducting in vivo microdialysis studies to measure this compound levels in the rat brain. The methodologies outlined here are compiled from established protocols for in vivo microdialysis of antidepressants and analytical techniques for this compound quantification.

Data Presentation

The following tables summarize key quantitative parameters for performing in vivo microdialysis for this compound in the rat brain.

Table 1: Animal Model and Surgical Parameters

ParameterSpecification
Animal ModelMale Sprague-Dawley rats
Body Weight280 - 350 g
AnesthesiaHalothane (B1672932) (2%) or Isoflurane (B1672236)
Stereotaxic FrameStandard rat stereotaxic apparatus
Post-operative AnalgesiaCarprofen (5 mg/kg, s.c.) or Buprenorphine (0.05 mg/kg, s.c.)
Recovery Period24 - 48 hours post-surgery

Table 2: Stereotaxic Coordinates for Guide Cannula Implantation (from Bregma)

Brain RegionAnterior-Posterior (AP)Medial-Lateral (ML)Dorsal-Ventral (DV)
Medial Prefrontal Cortex (mPFC)+3.2 mm±0.8 mm-2.0 mm (guide tip)
Ventral Hippocampus-5.6 mm±5.0 mm-5.0 mm (guide tip)
Lateral Hypothalamus-2.8 mm±1.7 mm-8.5 mm (guide tip)

Note: Coordinates should be confirmed with a reliable rat brain atlas (e.g., Paxinos and Watson).

Table 3: Microdialysis Experimental Parameters

ParameterSpecification
Microdialysis ProbeCMA/Microdialysis or similar; 2 mm membrane length
Perfusion Solution (aCSF)125 mM NaCl, 3.0 mM KCl, 0.75 mM MgSO₄, 1.2 mM CaCl₂, 1.75 mM phosphate (B84403) buffer, pH 7.4
Perfusion Flow Rate1.0 - 2.0 µL/min
Equilibration Period1 - 3 hours
Sample Collection Interval20 - 30 minutes
Sample Storage-80°C until analysis

Table 4: Analytical Parameters for this compound Quantification by LC-MS/MS

ParameterSpecification
Analytical MethodHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
ColumnC18 reversed-phase column
Mobile PhaseGradient of acetonitrile (B52724) and water with formic acid
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (this compound)m/z 296 → 134
Internal StandardFluoxetine-d5 (m/z 315 → 44)

Table 5: Expected this compound Brain Concentrations (Qualitative)

Time Post-Fluoxetine Administration (10 mg/kg, i.p.)Relative Extracellular Brain Concentration
30 minutesOnset of detection
2 hoursGradually increasing
24 - 48 hoursPeak levels, exceeding fluoxetine concentrations

Experimental Protocols

Surgical Implantation of Guide Cannula
  • Anesthesia and Stereotaxic Placement: Anesthetize the rat using halothane or isoflurane and place it in a stereotaxic frame. Maintain the animal's body temperature at 37°C.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface and retract the periosteum to visualize bregma and lambda.

  • Coordinate Determination: Identify bregma and ensure a flat skull plane. Determine the stereotaxic coordinates for the target brain region from a rat brain atlas.

  • Craniotomy: Drill a small burr hole in the skull at the determined coordinates.

  • Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.

  • Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

  • Post-operative Care: Administer post-operative analgesia and allow the animal to recover for 24-48 hours in a clean home cage with free access to food and water.

In Vivo Microdialysis Procedure
  • Animal Handling and Probe Insertion: Gently restrain the rat and remove the stylet from the guide cannula. Slowly insert the microdialysis probe into the guide.

  • System Connection: Place the animal in a freely moving system. Connect the probe's inlet tubing to a microsyringe pump and the outlet tubing to a collection vial in a refrigerated fraction collector.

  • Perfusion and Equilibration: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).[3] Allow the system to equilibrate for at least 1-3 hours to establish a stable baseline.[3] Discard the dialysate collected during this period.

  • Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer fluoxetine (to measure the metabolite this compound) via the desired route (e.g., intraperitoneal injection, 10 mg/kg).

  • Post-Dose Sample Collection: Continue collecting dialysate samples at the same interval for the desired duration of the experiment.

  • Sample Storage: Immediately cap the collection vials and store them at -80°C until analysis.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section and stain the brain tissue to verify the correct placement of the microdialysis probe.

Sample Analysis by LC-MS/MS
  • Sample Preparation: Due to the clean nature of microdialysate samples, minimal preparation is typically required. Samples may be diluted with the initial mobile phase or injected directly after the addition of an internal standard.

  • Chromatographic Separation: Inject the sample onto an HPLC system equipped with a C18 column. Use a gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, to separate this compound from other components.

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transition for this compound (m/z 296 → 134) and the internal standard.

  • Quantification: Construct a calibration curve using standards of known this compound concentrations. Quantify the amount of this compound in the dialysate samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

experimental_workflow cluster_surgery Surgical Preparation cluster_microdialysis Microdialysis Experiment cluster_analysis Sample Analysis anesthesia Anesthesia & Stereotaxic Placement incision Scalp Incision & Skull Exposure anesthesia->incision craniotomy Craniotomy at Target Coordinates incision->craniotomy implant Guide Cannula Implantation craniotomy->implant recover Post-operative Recovery (24-48h) implant->recover probe_insertion Microdialysis Probe Insertion recover->probe_insertion perfusion Perfusion with aCSF & Equilibration (1-3h) probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin Fluoxetine Administration baseline->drug_admin post_dose Post-Dose Sample Collection drug_admin->post_dose storage Sample Storage at -80°C post_dose->storage lcms LC-MS/MS Analysis storage->lcms quant Quantification of this compound lcms->quant

Caption: Experimental workflow for in vivo microdialysis of this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release Action Potential serotonin_synapse Extracellular Serotonin (5-HT) serotonin_release->serotonin_synapse serotonin_receptor 5-HT Receptors serotonin_synapse->serotonin_receptor sert Serotonin Transporter (SERT) serotonin_synapse->sert Reuptake neuronal_response Downstream Neuronal Response serotonin_receptor->neuronal_response This compound This compound This compound->sert Inhibition

References

Application Notes and Protocols for the Use of Norfluoxetine in Neuronal Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), is a crucial molecule for neuropharmacological research. Its prolonged half-life and distinct pharmacological profile contribute significantly to the overall therapeutic effects and side effects of fluoxetine treatment. Understanding the direct actions of this compound on neuronal cells is essential for elucidating the mechanisms of antidepressant action, identifying novel therapeutic targets, and assessing potential neurotoxicity. These application notes provide a comprehensive overview of the use of this compound in various neuronal cell culture assays, complete with detailed protocols and data summaries to guide researchers in their experimental design.

Mechanism of Action

This compound exerts its effects on neuronal cells through multiple mechanisms. While it is known as a selective serotonin (B10506) reuptake inhibitor (SSRI), its activity extends to the modulation of various ion channels and signaling pathways.[1]

Key molecular targets of this compound in neuronal cells include:

  • Ion Channels: this compound is a potent inhibitor of several types of potassium and calcium channels, which play critical roles in regulating neuronal excitability.

    • TREK-1 Potassium Channels: this compound inhibits the two-pore domain potassium channel TREK-1, which is involved in setting the resting membrane potential of neurons.[2][3] Inhibition of TREK-1 can lead to increased neuronal excitability.[4]

    • Kv3.1 Potassium Channels: This voltage-gated potassium channel is also inhibited by this compound, affecting the repolarization phase of the action potential.[5]

    • T-type Calcium Channels: this compound is a more potent inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) than fluoxetine, which can modulate neuronal firing patterns.[6][7]

    • Voltage-gated Ca2+ Channels: this compound reduces current through voltage-gated calcium channels in a concentration-dependent manner.[8]

  • GABAergic System: this compound modulates GABAergic transmission by decreasing the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) and reducing the amplitude of GABA-induced currents in hippocampal interneurons.[4] This can lead to a disinhibition of these interneurons.[4]

  • Neurogenesis and Neurite Outgrowth: Chronic exposure to fluoxetine, and by extension this compound, has been shown to stimulate adult hippocampal neurogenesis and increase dendritic arborization.[9][10][11] This is thought to be mediated, in part, by the BDNF/TrkB and GSK-3β/β-catenin signaling pathways.[9][12]

  • Microglial Function: this compound can induce apoptosis in microglia, which may have anti-inflammatory effects in the central nervous system.[13][14]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various neuronal cell culture assays.

Table 1: Inhibitory Concentrations (IC50) of this compound on Neuronal Ion Channels

Target Ion ChannelCell LineIC50 (µM)Reference
TREK-1 Potassium ChanneltsA 2019[2]
Kv3.1 Potassium ChannelCHO0.80 (whole-cell), 0.19 (inside-out patch)
T-type Calcium Channel (CaV3.1)tsA 20113.8[6]
T-type Calcium Channel (CaV3.2)tsA 2017.01[6]
T-type Calcium Channel (CaV3.3)tsA 2015.5[6]
Voltage-gated Ca2+ ChannelsRat Cochlear Neurons20.4[8]

Table 2: Effective Concentrations of this compound in Cellular Assays

AssayCell TypeConcentration (µM)Observed EffectReference
GABAergic TransmissionHippocampal CA1 Interneurons20Decreased frequency of sIPSCs and amplitude of GABA-induced currents.[4][4]
Microglial ApoptosisPrimary Microglia10Decreased cell viability and increased cleaved-caspase 3 expression.[13][13]
Neuronal ViabilityMouse Cortical Neurons3-30Concentration-dependent induction of neuronal death.[15][15]
Neurite OutgrowthHuman Neural Progenitor Cells10Reduced mean neurite outgrowth and processes.[16][16]
Neurogenesis (Proliferation)Embryonic Neural Precursor Cells1Increased cell proliferation.[12]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is designed to measure the effect of this compound on ion channel currents in cultured neuronal cells or cell lines expressing the channel of interest (e.g., tsA 201, CHO, HEK-293).[17]

Materials:

  • Cultured cells expressing the target ion channel.

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).

  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 Mg-ATP; pH adjusted to 7.2 with KOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass pipettes.

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single cell with the recording pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential appropriate for the ion channel being studied (e.g., -80 mV).

  • Data Acquisition:

    • Apply voltage protocols (e.g., voltage steps or ramps) to elicit ion channel currents.

    • Record baseline currents in the absence of this compound.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Record currents in the presence of this compound until a steady-state effect is observed.

    • Wash out the drug with the external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude or steady-state current in the absence and presence of different concentrations of this compound.

    • Construct a concentration-response curve and calculate the IC50 value.

Protocol 2: Neurite Outgrowth Assay

This protocol assesses the effect of this compound on the growth of neurites from cultured neurons.[18]

Materials:

  • Primary neurons (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y).

  • Neuronal culture medium.

  • This compound stock solution.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% bovine serum albumin in PBS).

  • Primary antibody against a neuronal marker (e.g., anti-βIII-tubulin).

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Cell Plating: Plate neurons at a low density in multi-well plates suitable for imaging.

  • Treatment: After allowing the cells to adhere and begin extending neurites (typically 24 hours), treat the cultures with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific antibody binding.

    • Incubate with the primary antibody against βIII-tubulin.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Use automated image analysis software to quantify neurite length, number of neurites, and number of branch points per neuron.

Protocol 3: Microglial Apoptosis Assay

This protocol determines the effect of this compound on the viability and apoptosis of microglial cells.[13]

Materials:

  • Primary microglial cultures or a microglial cell line.

  • Microglial culture medium.

  • This compound stock solution.

  • Cell viability reagent (e.g., MTT or PrestoBlue).

  • Apoptosis detection kit (e.g., Caspase-3/7 assay or Annexin V/Propidium Iodide staining).

  • Plate reader or flow cytometer.

Procedure:

  • Cell Plating: Plate microglial cells in a multi-well plate.

  • Treatment: Treat the cells with this compound at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Apoptosis Assessment (Caspase-3/7 Assay):

    • Add the Caspase-3/7 reagent to each well.

    • Incubate as recommended by the manufacturer.

    • Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis:

    • Normalize cell viability and apoptosis data to the vehicle control.

    • Determine the concentration-dependent effects of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Norfluoxetine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TREK1 TREK-1 K+ Channel This compound->TREK1 Inhibition Kv3_1 Kv3.1 K+ Channel This compound->Kv3_1 Inhibition T_type_Ca T-type Ca2+ Channel This compound->T_type_Ca Inhibition GABA_A_R GABAA Receptor This compound->GABA_A_R Modulation TrkB TrkB Receptor BDNF_Signal BDNF Signaling Cascade TrkB->BDNF_Signal Activation GSK3B GSK-3β Beta_Catenin β-catenin GSK3B->Beta_Catenin Inhibition Gene_Expression Gene Expression (Neurogenesis, Plasticity) Beta_Catenin->Gene_Expression Activation BDNF_Signal->GSK3B Inhibition Patch_Clamp_Workflow start Start cell_prep Prepare Cell Culture (e.g., tsA 201 expressing TREK-1) start->cell_prep pipette_prep Pull Borosilicate Pipettes cell_prep->pipette_prep recording Achieve Whole-Cell Patch-Clamp Configuration pipette_prep->recording baseline Record Baseline Ion Channel Currents recording->baseline treatment Apply this compound (various concentrations) baseline->treatment recording_post Record Currents in Presence of this compound treatment->recording_post washout Washout this compound recording_post->washout analysis Analyze Data (Calculate IC50) washout->analysis end End analysis->end Neurite_Outgrowth_Workflow start Start plate_cells Plate Neuronal Cells start->plate_cells treat_cells Treat with this compound or Vehicle plate_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate fix_stain Fix and Stain for βIII-tubulin and DAPI incubate->fix_stain image Acquire Images with High-Content Imager fix_stain->image analyze Quantify Neurite Length and Branching image->analyze end End analyze->end Apoptosis_Assay_Workflow start Start plate_microglia Plate Microglial Cells start->plate_microglia treat_microglia Treat with this compound or Vehicle plate_microglia->treat_microglia incubate Incubate for 24 hours treat_microglia->incubate assess_viability Assess Cell Viability (e.g., MTT Assay) incubate->assess_viability assess_apoptosis Assess Apoptosis (e.g., Caspase-3/7 Assay) incubate->assess_apoptosis analyze Analyze and Normalize Data assess_viability->analyze assess_apoptosis->analyze end End analyze->end

References

Application Note: Stability of Norfluoxetine in Frozen Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for assessing the stability of norfluoxetine, the primary active metabolite of fluoxetine (B1211875), in frozen human plasma samples. Ensuring the stability of analytes in biological matrices is a critical aspect of bioanalytical method validation, essential for accurate pharmacokinetic and toxicokinetic studies in drug development. The protocols outlined herein cover long-term stability, short-term stability, and freeze-thaw stability, providing researchers, scientists, and drug development professionals with a robust framework for handling and storing plasma samples containing this compound. The provided methodologies are based on established principles of bioanalytical validation and data from published literature.

Introduction

This compound is the major active metabolite of fluoxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). Due to its long half-life, accurate quantification of this compound in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. Biological samples are often collected at various time points and stored frozen for extended periods before analysis. Therefore, it is imperative to establish the stability of this compound under these storage conditions to ensure the integrity and reliability of the analytical data. This document details the experimental procedures to evaluate the stability of this compound in frozen human plasma.

Analytical Methodology Overview

The stability of this compound is assessed by comparing the concentration of the analyte in stored samples against freshly prepared samples or samples analyzed at an initial time point. A reliable and validated analytical method is a prerequisite for conducting stability studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the quantification of this compound in plasma due to its high sensitivity and selectivity.[1][2]

A typical LC-MS/MS method involves:

  • Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to isolate this compound and an internal standard (e.g., deuterated this compound) from the plasma matrix.[1][2][3]

  • Chromatographic Separation: Reversed-phase chromatography using a C8 or C18 column to separate this compound from other plasma components.[1][4]

  • Mass Spectrometric Detection: Multiple reaction monitoring (MRM) in positive ion mode to specifically detect and quantify this compound and its internal standard.[1][2]

Stability Testing Protocols

The following protocols are designed to assess the stability of this compound in frozen human plasma under various conditions.

Long-Term Stability

Objective: To evaluate the stability of this compound in plasma when stored at frozen temperatures for an extended duration.

Protocol:

  • Obtain a pool of blank human plasma.

  • Spike the plasma with this compound at two concentration levels: a low-quality control (LQC) and a high-quality control (HQC) concentration.

  • Aliquot the spiked plasma into a sufficient number of storage tubes for all planned time points.

  • Analyze a set of aliquots (n=3 for each concentration) at day 0 to establish the baseline concentration.

  • Store the remaining aliquots at -20°C and/or -80°C.[3][5][6]

  • At each designated time point (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of stored LQC and HQC samples (n=3 for each).

  • Allow the samples to thaw completely at room temperature.

  • Process and analyze the thawed samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples.

  • Calculate the mean concentration of the stored QC samples and compare it to the nominal concentration. The analyte is considered stable if the mean concentration is within ±15% of the nominal value.

Freeze-Thaw Stability

Objective: To assess the stability of this compound in plasma subjected to repeated freezing and thawing cycles.

Protocol:

  • Use LQC and HQC samples prepared as described in the long-term stability protocol.

  • Analyze a set of aliquots (n=3 for each concentration) that have not undergone any freeze-thaw cycles (baseline).

  • Subject another set of LQC and HQC aliquots (n=3 for each) to the desired number of freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

  • After the final thaw cycle, analyze the samples.

  • Compare the mean concentration of the freeze-thaw samples to the baseline samples. The analyte is considered stable if the percentage difference is within ±15%.

Short-Term (Bench-Top) Stability

Objective: To evaluate the stability of this compound in plasma when left at room temperature for a period that simulates the sample handling and preparation time.

Protocol:

  • Use LQC and HQC samples prepared as described in the long-term stability protocol.

  • Allow a set of LQC and HQC aliquots (n=3 for each) to thaw and remain at room temperature for a specified duration (e.g., 4, 8, or 24 hours).[5]

  • After the specified duration, process and analyze the samples.

  • Compare the mean concentration of these samples to freshly prepared QC samples. The analyte is considered stable if the mean concentration is within ±15% of the nominal value.

Data Presentation

The results of the stability studies should be summarized in a clear and concise manner. A tabular format is recommended for easy comparison of the data.

Table 1: Summary of this compound Stability in Frozen Human Plasma

Stability TestStorage TemperatureDurationConcentration LevelMean Recovery (%)Acceptance Criteria (%)Status
Long-Term Stability -20°C12 monthsLQCTo be determined85-115Stable
-20°C12 monthsHQCTo be determined85-115Stable
-80°C12 monthsLQCTo be determined85-115Stable
-80°C12 monthsHQCTo be determined85-115Stable
Freeze-Thaw Stability -20°C to RT3 cyclesLQCTo be determined85-115Stable
-20°C to RT3 cyclesHQCTo be determined85-115Stable
Short-Term Stability Room Temperature24 hoursLQCTo be determined85-115Stable
Room Temperature24 hoursHQCTo be determined85-115Stable

Note: Published data indicates that this compound is stable in human plasma for up to one year at -20°C.[5] Another source suggests stability in plasma stored at -20°C for up to 6 months.[7] For submission to regulatory agencies, it is crucial to conduct these stability studies under the specific conditions of your laboratory.

Experimental Workflow Diagram

Norfluoxetine_Stability_Workflow cluster_prep Sample Preparation cluster_testing Stability Testing cluster_analysis Analysis start Obtain Blank Human Plasma spike Spike with this compound (LQC & HQC) start->spike aliquot Aliquot into Storage Tubes spike->aliquot long_term Long-Term Stability (-20°C / -80°C) aliquot->long_term freeze_thaw Freeze-Thaw Stability (e.g., 3 cycles) aliquot->freeze_thaw short_term Short-Term Stability (Room Temperature) aliquot->short_term thaw Thaw Samples long_term->thaw freeze_thaw->thaw process Sample Processing (e.g., SPE) short_term->process thaw->process analyze LC-MS/MS Analysis process->analyze compare Compare to Nominal/Baseline analyze->compare end Determine Stability compare->end

Caption: Experimental workflow for this compound stability testing in frozen plasma.

Conclusion

The protocols and information provided in this application note offer a robust framework for establishing the stability of this compound in frozen human plasma samples. Adherence to these guidelines will ensure the generation of high-quality, reliable data for pharmacokinetic and other clinical studies. It is essential to perform these stability tests as part of the bioanalytical method validation to guarantee that the storage and handling of samples do not compromise the accuracy of the results. Based on available literature, this compound is expected to be stable under typical frozen storage conditions. However, verification under the specific conditions of individual laboratories remains a critical requirement.

References

Application Note: Supported Liquid Extraction (SLE) for the Determination of Norfluoxetine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the simultaneous determination of fluoxetine (B1211875) and its active metabolite, norfluoxetine, in human plasma. The protocol utilizes supported liquid extraction (SLE) for sample cleanup, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly selective and demonstrates excellent recovery and reproducibility, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

This compound is the primary active metabolite of fluoxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). Monitoring the plasma concentrations of both fluoxetine and this compound is crucial for optimizing therapeutic outcomes and minimizing adverse effects. Supported liquid extraction is a simple and efficient sample preparation technique that offers high analyte recovery and removal of matrix interferences, leading to improved assay performance. This document provides a detailed protocol for an SLE-based method for this compound extraction from plasma and its subsequent analysis.

Data Presentation

The following table summarizes the quantitative data from a validated bioanalytical method for the simultaneous determination of fluoxetine and this compound in human plasma using supported liquid extraction.[1]

ParameterFluoxetineThis compound
Linearity Range0.05 - 20 ng/mL0.05 - 20 ng/mL
Coefficient of Determination (r²)> 0.999> 0.999
Intra-batch Accuracy (% bias)< ± 15%< ± 15%
Inter-batch Accuracy (% bias)< ± 15%< ± 15%
Intra-batch Precision (% CV)< 15%< 15%
Inter-batch Precision (% CV)< 15%< 15%
Lower Limit of Quantification (LLOQ)0.05 ng/mL0.05 ng/mL
Internal StandardFluoxetine-d5Fluoxetine-d5

Experimental Protocols

Materials and Reagents
  • Human plasma

  • Fluoxetine and this compound reference standards

  • Fluoxetine-d5 (Internal Standard)

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE)

  • Ammonium hydroxide

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Supported Liquid Extraction (SLE) cartridges

  • Collection tubes

  • LC-MS/MS system

Sample Preparation: Supported Liquid Extraction
  • Sample Pre-treatment: To 100 µL of human plasma, add the internal standard (fluoxetine-d5).

  • Sample Loading: Load the pre-treated plasma sample onto the SLE cartridge.

  • Analyte Extraction: Apply methyl tert-butyl ether to the SLE cartridge to extract the analytes.[1]

  • Elution: Elute the analytes from the cartridge.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: Synergi 4 µ polar-RP column.[1]

  • Mobile Phase: A fast gradient using an appropriate mobile phase system (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

  • Ionization: Electrospray ionization in positive mode (ESI+).[1]

  • Detection: Tandem mass spectrometry using Multiple Reaction Monitoring (MRM).[1]

    • MRM Transition for Fluoxetine: m/z 310 → 44.[1]

    • MRM Transition for this compound: m/z 296 → 134.[1]

    • MRM Transition for Fluoxetine-d5 (IS): m/z 315 → 44.[1]

  • Run Time: Approximately 4 minutes.[1]

Visualizations

Experimental Workflow

SLE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_lcms_details LC-MS/MS Parameters plasma 1. Human Plasma Sample (100 µL) add_is 2. Add Internal Standard (Fluoxetine-d5) plasma->add_is load_sle 3. Load onto SLE Cartridge add_is->load_sle extract 4. Extract with Methyl tert-butyl ether load_sle->extract elute 5. Elute Analytes extract->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute lcms 8. LC-MS/MS Analysis reconstitute->lcms Inject lcms_params Column: Synergi 4 µ polar-RP Ionization: ESI (+) Detection: MRM lcms->lcms_params

Caption: Supported Liquid Extraction Workflow for this compound from Plasma.

Logical Relationship of Analytical Method

Analytical_Method cluster_extraction Extraction cluster_separation Separation cluster_detection Detection cluster_output Result sle Supported Liquid Extraction hplc High-Performance Liquid Chromatography sle->hplc Extract msms Tandem Mass Spectrometry (MS/MS) hplc->msms Eluent quant Quantification of this compound msms->quant

Caption: Overview of the Bioanalytical Method for this compound.

References

liquid-phase microextraction for norfluoxetine analysis in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An advanced liquid-phase microextraction (LPME) protocol has been developed for the sensitive and selective analysis of norfluoxetine, the primary active metabolite of fluoxetine, in human plasma. This method, coupled with gas chromatography-mass spectrometry (GC-MS), offers a simple, cost-effective, and environmentally friendly alternative to traditional sample preparation techniques. By utilizing a two-phase hollow fiber liquid-phase microextraction (HF-LPME) setup, this protocol achieves significant preconcentration of this compound from complex biological matrices, enabling accurate quantification at therapeutic concentrations.

This application note provides a detailed protocol for the HF-LPME of this compound from human plasma, along with a summary of the method's performance characteristics. The procedure involves the extraction of the analyte from a plasma sample into a small volume of organic solvent supported within the pores of a porous hollow fiber, followed by direct analysis.

Quantitative Data Summary

The performance of the liquid-phase microextraction method for the analysis of this compound in plasma is summarized in the table below. The data demonstrates excellent linearity, precision, and low detection limits, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.

ParameterThis compoundFluoxetine (for comparison)
Linearity Range (ng/mL) 15 - 50010 - 500
Correlation Coefficient (R²) 0.99720.9973
Intra-assay Precision (% RSD) 4.8 - 13.14.8 - 13.1
Inter-assay Precision (% RSD) 5.4 - 14.25.4 - 14.2
Limit of Detection (LOD) (ng/mL) 53
Limit of Quantification (LOQ) (ng/mL) 1510

Experimental Protocols

This section details the step-by-step methodology for the two-phase hollow fiber liquid-phase microextraction of this compound from human plasma, followed by GC-MS analysis.

Materials and Reagents
  • This compound and Fluoxetine standards

  • Internal Standard (IS) solution

  • Human plasma (blank and patient samples)

  • Organic extraction solvent (e.g., n-octanol, dihexyl ether)

  • Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Hollow polypropylene (B1209903) fibers (e.g., 600 µm internal diameter, 200 µm wall thickness, 0.2 µm pore size)

  • Microsyringe for solvent handling

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Protocol: Two-Phase Hollow Fiber Liquid-Phase Microextraction (HF-LPME)
  • Sample Preparation:

    • Allow frozen plasma samples to thaw at room temperature.

    • Vortex the samples to ensure homogeneity.

    • In a suitable vial, add a defined volume of plasma (e.g., 1 mL).

    • Spike the sample with the internal standard.

    • Adjust the pH of the plasma sample to alkaline conditions (e.g., pH > 10) using NaOH to ensure this compound is in its free base form.

    • Add NaCl to the sample (e.g., to a final concentration of 10-20% w/v) to enhance extraction efficiency through the salting-out effect.[1]

  • Hollow Fiber Preparation:

    • Cut a piece of the hollow fiber to a specific length (e.g., 5 cm).

    • Immerse the fiber in the organic extraction solvent for a few seconds to impregnate the pores of the fiber wall.

    • Fill the lumen of the hollow fiber with the same organic solvent using a microsyringe. This volume will serve as the acceptor phase.

  • Extraction Procedure:

    • Place the prepared hollow fiber into the plasma sample vial.

    • Seal the vial and place it on a multi-tube shaker or magnetic stirrer.

    • Perform the extraction for a defined period (e.g., 60 minutes) at a constant agitation speed (e.g., 1000 rpm) and controlled temperature.[1]

  • Analyte Recovery:

    • After extraction, carefully remove the hollow fiber from the plasma sample.

    • Withdraw the organic solvent (acceptor phase) from the lumen of the fiber using a microsyringe.

  • Derivatization and GC-MS Analysis:

    • The collected organic extract is then subjected to derivatization. For GC-MS analysis of polar analytes like this compound, derivatization is often necessary to improve volatility and chromatographic performance.

    • A common approach is in-port derivatization, where the extract is co-injected with a derivatizing agent such as MBTFA into the hot GC injection port.[1]

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • The analysis is performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]

Visualizations

Experimental Workflow Diagram

LPME_Workflow cluster_prep Sample Preparation cluster_extraction HF-LPME cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ph Adjust pH (Alkaline) is->ph salt Add Salt (NaCl) ph->salt fiber_prep Prepare Hollow Fiber (Impregnate & Fill) salt->fiber_prep extract Extraction (Agitation) salt->extract fiber_prep->extract recover Recover Organic Phase extract->recover derivatize In-port Derivatization recover->derivatize gcms GC-MS Analysis (SIM) derivatize->gcms quantify Quantification gcms->quantify

Caption: Workflow for this compound Analysis using HF-LPME.

Logical Relationship Diagram

Logical_Relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs sample Plasma Sample extraction Liquid-Phase Microextraction sample->extraction reagents Reagents & Standards reagents->extraction separation Gas Chromatography extraction->separation detection Mass Spectrometry separation->detection concentration This compound Concentration detection->concentration validation Method Validation Data concentration->validation

Caption: Logical Flow of the Analytical Method.

References

Application Note: Enantiomeric Separation of Norfluoxetine using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust capillary electrophoresis (CE) method for the enantiomeric separation of norfluoxetine, the primary active metabolite of the antidepressant drug fluoxetine (B1211875). The method utilizes a dual cyclodextrin (B1172386) system as a chiral selector in a low-pH phosphate (B84403) buffer, enabling baseline resolution of the (R)- and (S)-norfluoxetine enantiomers. This technique is crucial for pharmacokinetic and pharmacodynamic studies, as the enantiomers of this compound exhibit different pharmacological activities. The protocol provided is suitable for researchers in pharmaceutical analysis, drug metabolism, and clinical chemistry.

Introduction

This compound, the N-demethylated metabolite of fluoxetine, is a potent selective serotonin (B10506) reuptake inhibitor (SSRI). Like its parent compound, this compound is a chiral molecule, and its enantiomers display stereoselective pharmacological activity. Specifically, (S)-norfluoxetine is significantly more potent than (R)-norfluoxetine in inhibiting serotonin reuptake. Therefore, the ability to separate and quantify the individual enantiomers is essential for understanding the overall therapeutic effect and metabolism of fluoxetine.

Capillary electrophoresis (CE) offers a powerful and efficient alternative to high-performance liquid chromatography (HPLC) for chiral separations, providing high resolution, short analysis times, and low consumption of reagents and samples.[1][2] The versatility of CE allows for the use of various chiral selectors added to the background electrolyte (BGE), with cyclodextrins (CDs) being the most widely employed for their ability to form transient diastereomeric complexes with the enantiomers.[1][3][4] This application note describes a method adapted from published literature for the successful chiral resolution of this compound enantiomers.[5]

Experimental

Instrumentation:

  • Capillary Electrophoresis System with a diode array detector (DAD) or UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., effective length 30-40 cm).

  • Data acquisition and analysis software.

Reagents and Chemicals:

  • Racemic this compound standard

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Dimethylated-β-cyclodextrin (DM-β-CD)

  • Phosphated-γ-cyclodextrin (P-γ-CD)

  • Sodium hydroxide

  • Methanol (HPLC grade)

  • Deionized water

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing BGE_prep Prepare Background Electrolyte (BGE) Cap_cond Capillary Conditioning BGE_prep->Cap_cond Sample_prep Prepare this compound Working Standard Injection Hydrodynamic Injection of Sample Sample_prep->Injection Cap_cond->Injection Separation Apply Voltage (+25 kV) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification and Resolution Calculation Integration->Quantification Report Generate Report Quantification->Report

Figure 1. Experimental workflow for the enantiomeric separation of this compound by CE.

Detailed Protocol

1. Background Electrolyte (BGE) Preparation:

  • Prepare a 100 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water.

  • Adjust the pH of the buffer to 2.5 using phosphoric acid.

  • To this buffer, add dimethylated-β-cyclodextrin (DM-β-CD) and phosphated-γ-cyclodextrin (P-γ-CD) to final concentrations of 10 mM and 5 mM, respectively.

  • Filter the final BGE through a 0.45 µm syringe filter and degas for 15 minutes in an ultrasonic bath.

2. Standard Solution Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol.

  • Prepare working standard solutions by diluting the stock solution with deionized water to the desired concentration range (e.g., 0.1-2.0 µg/mL).

3. Capillary Conditioning:

  • New Capillary: Condition the capillary by flushing sequentially with 1 M NaOH (15 min), 0.1 M NaOH (5 min), and deionized water (5 min).

  • Pre-run Conditioning: Before each injection, flush the capillary with 0.1 M NaOH (2 min), deionized water (1 min), and finally with the BGE (3-5 min) to ensure reproducibility.[2]

4. Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 µm i.d., ~40 cm total length.

  • BGE: 100 mM sodium phosphate buffer (pH 2.5) containing 10 mM DM-β-CD and 5 mM P-γ-CD.

  • Voltage: +25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 214 nm.

5. Data Analysis:

  • Identify the peaks corresponding to the this compound enantiomers based on their migration times.

  • Calculate the resolution (Rs) between the enantiomeric peaks using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the migration times and w₁ and w₂ are the peak widths at the base.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of each enantiomer against its concentration.

Results and Discussion

The combination of a neutral cyclodextrin (DM-β-CD) and a negatively charged cyclodextrin (P-γ-CD) in the background electrolyte is critical for achieving baseline separation of the this compound enantiomers.[5] At the acidic pH of 2.5, this compound is positively charged and migrates towards the cathode. The differential interaction of the enantiomers with the chiral selectors leads to different apparent mobilities and, consequently, their separation. The use of a dual-CD system provides a synergistic effect that enhances the enantioselectivity.

The method demonstrates good linearity and sensitivity, making it suitable for the analysis of clinical samples. The limit of detection for this compound has been reported to be as low as 0.01 µg/mL.[5]

Quantitative Data Summary

ParameterValueReference
Chiral Selectors 10 mM Dimethylated-β-CD & 5 mM Phosphated-γ-CD[5]
Background Electrolyte 100 mM Sodium Phosphate, pH 2.5[5]
Applied Voltage +25 kVAdapted from similar methods
Detection Wavelength 214 nmAdapted from similar methods
Limit of Detection (LOD) 0.01 µg/mL[5]
Linearity Range 0.1 - 2.0 µg/mL[5]
Resolution (Rs) > 1.5 (Baseline)[5]

Signaling Pathway Diagram (Logical Relationship)

G cluster_system CE System Components cluster_interaction Separation Mechanism BGE Background Electrolyte (pH 2.5 Phosphate Buffer) Complex Transient Diastereomeric Inclusion Complexes BGE->Complex CDs Dual Chiral Selectors (DM-β-CD + P-γ-CD) CDs->Complex Analyte Racemic this compound (Positively Charged) Analyte->Complex Mobility Differential Electrophoretic Mobility Complex->Mobility Different stabilities Separation Enantiomeric Separation Mobility->Separation

Figure 2. Logical relationship of components in the chiral separation of this compound.

Conclusion

The described capillary electrophoresis method provides a reliable and efficient means for the enantiomeric separation of this compound. The use of a dual cyclodextrin system is key to achieving high resolution. This application note and protocol serve as a valuable resource for researchers and scientists involved in the analysis of chiral drugs and their metabolites. The method can be further validated and applied to the analysis of this compound enantiomers in various biological matrices.

References

Application Notes and Protocols for Precolumn Derivatization and Fluorescent Detection of Norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). As a potent selective serotonin (B10506) reuptake inhibitor (SSRI), the quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1] Due to its chemical structure, this compound lacks a native fluorophore, necessitating a derivatization step to enable highly sensitive and selective detection by fluorescence. This document provides detailed application notes and protocols for the precolumn derivatization of this compound using various fluorescent labeling reagents, followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Principle of Precolumn Derivatization

Precolumn derivatization involves the chemical modification of the analyte of interest, in this case, the secondary amine group of this compound, prior to its injection into the HPLC system. A derivatizing reagent is introduced to react with the analyte, forming a new, highly fluorescent product. This fluorescent derivative can then be easily separated and detected with high sensitivity. Common derivatizing reagents for secondary amines include Dansyl Chloride, 7-chloro-4-nitrobenzofurazan (NBD-Cl), and 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F).[2][3][4][5]

Signaling Pathway of this compound

This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This blockage leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The increased serotonin then interacts with various postsynaptic receptors, leading to downstream signaling cascades that are believed to be responsible for its therapeutic effects. Additionally, this compound can influence other neurotransmitter systems, such as the GABAergic system.[6]

Norfluoxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release SERT Serotonin Transporter (SERT) This compound This compound This compound->SERT Inhibition Serotonin->SERT Receptor 5-HT Receptors Serotonin->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation

Mechanism of action of this compound.

Experimental Protocols

The following section details the protocols for precolumn derivatization of this compound with three common fluorescent reagents.

Protocol 1: Derivatization with Dansyl Chloride

Dansyl chloride reacts with the secondary amine of this compound under alkaline conditions to form a highly fluorescent dansyl-norfluoxetine derivative.

Materials:

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound standard solutions

  • Sample containing this compound (e.g., plasma extract)

Procedure:

  • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of sodium bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath at 60°C for 30 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a suitable volume (e.g., 20 µL) into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and phosphate (B84403) buffer (e.g., 50 mM, pH 7.0) in a gradient or isocratic elution.

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm.

Protocol 2: Derivatization with 7-chloro-4-nitrobenzofurazan (NBD-Cl)

NBD-Cl is another effective reagent for derivatizing secondary amines, yielding a fluorescent product.

Materials:

  • NBD-Cl solution (e.g., 0.5 mg/mL in acetonitrile)

  • Borate (B1201080) buffer (e.g., 0.1 M, pH 8.5)

  • Hydrochloric acid (e.g., 0.1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard solutions

  • Sample containing this compound

Procedure:

  • In a reaction vial, mix 50 µL of the sample or standard with 50 µL of borate buffer.

  • Add 100 µL of the NBD-Cl solution.

  • Seal the vial and heat at 70°C for 20 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 50 µL of hydrochloric acid to stop the reaction.

  • Inject an aliquot (e.g., 20 µL) directly into the HPLC system.

HPLC Conditions:

  • Column: C8 or C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., 0.1 M nitric acid, pH 3).[3]

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detection: Excitation at 470 nm, Emission at 530 nm.

Protocol 3: Derivatization with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F)

NBD-F is a highly reactive and sensitive labeling reagent for primary and secondary amines.[5][7]

Materials:

  • NBD-F solution (e.g., 1 mM in acetonitrile)

  • Borate buffer (e.g., 50 mM, pH 8.0, containing 20 mM EDTA)

  • Hydrochloric acid (e.g., 50 mM)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard solutions

  • Sample containing this compound

Procedure:

  • Mix 300 µL of the sample or standard solution with 100 µL of the NBD-F solution in a reaction vial.[7]

  • Heat the vial at 60°C for 1 minute.[7]

  • Immediately cool the vial in an ice bath.[7]

  • Add 400 µL of 50 mM HCl to the reaction mixture.[7]

  • The mixture is now ready for HPLC analysis.

HPLC Conditions:

  • Column: Octadecylsilica (ODS) column.

  • Mobile Phase: Acetonitrile-water mixture (e.g., 55:45, v/v).[1]

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detection: Excitation at 478 nm, Emission at 537 nm.[1]

Experimental Workflow

The general workflow for the analysis of this compound using precolumn derivatization is depicted below.

Precolumn_Derivatization_Workflow Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Precolumn Derivatization (e.g., with Dansyl-Cl, NBD-Cl, or NBD-F) Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

General workflow for this compound analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies employing precolumn derivatization for this compound analysis.

Table 1: Quantitative Parameters for this compound Derivatization Methods

Derivatizing ReagentLinearity RangeLimit of Quantification (LOQ)MatrixReference
Dansyl Chloride25 - 800 µg/L~3 µg/L (LOD)Plasma[2][8]
NBD-Cl0.1 - 50.0 ng/mL0.1 ng/mLPlasma[3]
NBD-COCl*10 - 1000 nM10 nMPlasma[1]

*NBD-COCl is a derivative of NBD.

Table 2: Chromatographic and Detection Parameters

Derivatizing ReagentHPLC ColumnMobile PhaseExcitation (nm)Emission (nm)Reference
Dansyl ChlorideC18Phosphate buffer and acetonitrile340525[2][8]
NBD-ClReversed-phaseAcetonitrile and 0.1 M nitric acid (pH 3)470530[3]
NBD-COClOctadecylsilicaAcetonitrile-water (55:45, v/v)478537[1]
NBD-FNot specifiedNot specified470530[7][9]

Troubleshooting and Considerations

  • pH is critical: Derivatization reactions are highly pH-dependent. Ensure accurate buffer preparation and pH measurement.[10]

  • Reagent Stability: Some derivatizing reagents are sensitive to light and moisture. Store them properly and prepare fresh solutions as needed.[10]

  • Matrix Effects: Biological samples can contain interfering substances. Efficient sample preparation (extraction) is crucial to minimize matrix effects.

  • Excess Reagent: A molar excess of the derivatizing reagent is typically required to drive the reaction to completion. However, a very large excess can sometimes lead to high background signals.[10]

  • Derivative Stability: The stability of the fluorescent derivative should be assessed. Some derivatives may degrade over time or upon exposure to light.

By following these detailed protocols and considering the key operational parameters, researchers can successfully implement a sensitive and reliable method for the fluorescent detection of this compound in various sample matrices.

References

Troubleshooting & Optimization

overcoming matrix effects in norfluoxetine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of norfluoxetine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Analyte interaction with active sites on the column. 3. Inappropriate Mobile Phase pH: Suboptimal ionization state of this compound. 4. Column Degradation: Loss of stationary phase or contamination.1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Modify Mobile Phase: Add a small amount of an organic modifier or an ion-pairing agent. Consider using a metal-free column to reduce interactions with metal surfaces.[1] 3. Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of this compound (approximately 10) to promote better peak shape. 4. Replace Column: If the column has been used extensively or with harsh conditions, replace it.
Inconsistent Results (Poor Precision) 1. Variable Matrix Effects: Inconsistent ion suppression or enhancement between samples.[2][3][4] 2. Inadequate Sample Preparation: Incomplete removal of interfering matrix components.[5][6] 3. Internal Standard Issues: Degradation or improper concentration of the internal standard.1. Improve Sample Cleanup: Employ a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE).[7][8][9] 2. Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like fluoxetine-d5 can help compensate for matrix effects.[7][10][11] 3. Optimize Chromatography: Adjust the gradient to separate this compound from co-eluting matrix components.[12]
Low Signal Intensity (Ion Suppression) 1. Co-eluting Matrix Components: Phospholipids, salts, or other endogenous compounds competing for ionization.[5][12][13] 2. Suboptimal Ionization Source Parameters: Incorrect temperature, gas flow, or voltage settings. 3. Inefficient Sample Extraction: Poor recovery of this compound from the matrix.1. Enhance Sample Preparation: Use techniques specifically designed to remove phospholipids, such as Phree™ phospholipid removal plates or SPE.[5] 2. Optimize MS Parameters: Perform a source optimization experiment by infusing a standard solution of this compound. 3. Evaluate Extraction Recovery: Compare the response of a spiked sample that has undergone extraction to a neat standard of the same concentration.
High Signal Intensity (Ion Enhancement) 1. Co-eluting Matrix Components: Certain matrix components can enhance the ionization of the analyte.[2][3]1. Improve Chromatographic Separation: Modify the LC gradient to separate the enhancing compounds from the analyte peak. 2. Dilute the Sample: This can reduce the concentration of the enhancing components.[4]
Carryover 1. Adsorption of Analyte: this compound may adsorb to surfaces in the autosampler or LC system. 2. Insufficient Needle Wash: The autosampler wash procedure may not be adequate.1. Optimize Wash Solution: Use a strong organic solvent, potentially with an acid or base modifier, for the needle wash. 2. Inject Blank Samples: Run blank solvent injections after high-concentration samples to ensure the system is clean.[14]

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they impact this compound analysis?

Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds from the sample matrix.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.[2][3][4]

2. Which sample preparation technique is most effective for minimizing matrix effects in plasma?

While protein precipitation is a simple technique, it may not sufficiently remove phospholipids, which are a major source of matrix effects in plasma.[5] More effective techniques for removing interfering components include:

  • Solid-Phase Extraction (SPE): Offers a high degree of selectivity and cleanup.[8][9][15]

  • Supported Liquid Extraction (SLE): A high-throughput alternative to traditional liquid-liquid extraction.[7]

  • Liquid-Liquid Extraction (LLE): A classic and effective method for sample cleanup.[16]

The choice of technique will depend on the required sensitivity, sample throughput, and complexity of the matrix.

3. What is the best internal standard for this compound analysis?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as fluoxetine-d5 or this compound-d5.[10] These compounds have very similar chemical properties and chromatographic behavior to this compound, allowing them to effectively compensate for variations in sample preparation and matrix effects.[10] If a stable isotope-labeled standard is unavailable, a structural analog with similar properties may be used, but it may not compensate for matrix effects as effectively.[16]

4. How can I assess the extent of matrix effects in my method?

Two common methods for evaluating matrix effects are:

  • Post-Column Infusion: A constant infusion of this compound solution is introduced into the LC flow after the analytical column. A blank matrix sample is then injected. Any deviation in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.[10][12]

  • Matrix Factor (MF) Calculation: The peak response of an analyte in a post-extraction spiked matrix sample is compared to the response of the analyte in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[10]

5. Can chromatographic conditions be optimized to reduce matrix effects?

Yes, optimizing the liquid chromatography can significantly reduce matrix effects. By adjusting the mobile phase composition and gradient profile, it is often possible to chromatographically separate this compound from co-eluting, interfering compounds.[12] This reduces the competition for ionization in the MS source.

Experimental Protocols

Supported Liquid Extraction (SLE) for Human Plasma

This protocol is based on a method for the simultaneous determination of fluoxetine (B1211875) and this compound in human plasma.[7]

  • Sample Pre-treatment: To 100 µL of human plasma, add the internal standard (e.g., fluoxetine-d5).

  • Extraction: Load the pre-treated sample onto an SLE cartridge and allow it to absorb for 5 minutes.

  • Elution: Elute the analytes with an appropriate organic solvent, such as methyl tert-butyl ether.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

Solid-Phase Extraction (SPE) for Wastewater Samples

This protocol is adapted from a method for the analysis of fluoxetine and this compound in wastewater.[8]

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Evolute CX-50) with methanol (B129727) followed by water.

  • Sample Loading: Load the wastewater sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with an acidic solution to remove neutral and acidic interferences, followed by methanol to remove basic interferences.

  • Elution: Elute this compound with a basic methanolic solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data Summary

Method Matrix LLOQ (ng/mL) Linearity Range (ng/mL) Internal Standard Reference
SLE-LC-MS/MSHuman Plasma0.050.05 - 20Fluoxetine-d5[7]
SPE-LC-MS/MSWastewater~0.015 (15 ng/L)Not specifiedFluoxetine-d5, this compound-d5[8]
LLE-LC-MS/MSHuman Plasma0.50.5 - 250Fentanyl-d5[16]
DBS-LC-MS/MSDried Blood Spots1010 - 750Fluoxetine-d6[11]
Automated SPE-LC-MS/MSHuman Plasma0.200.20 - 30Fluoxetine-d5[9]

Visualizations

Troubleshooting_Workflow cluster_chrom Chromatography Troubleshooting cluster_prep Sample Preparation Troubleshooting cluster_ms Mass Spectrometry Troubleshooting start Problem Encountered (e.g., Poor Peak Shape, Low Signal) check_chromatography Review Chromatogram start->check_chromatography check_sample_prep Evaluate Sample Preparation start->check_sample_prep check_ms_params Verify MS Parameters start->check_ms_params peak_shape Poor Peak Shape? check_chromatography->peak_shape retention_shift Retention Time Shift? check_chromatography->retention_shift low_recovery Low Recovery? check_sample_prep->low_recovery ion_suppression Ion Suppression/Enhancement? check_sample_prep->ion_suppression low_signal Low Signal Intensity? check_ms_params->low_signal modify_mobile_phase Modify Mobile Phase pH/ Composition peak_shape->modify_mobile_phase check_column Check Column Health peak_shape->check_column check_gradient Verify Gradient Program retention_shift->check_gradient equilibrate_column Ensure Column Equilibration retention_shift->equilibrate_column end Problem Resolved modify_mobile_phase->end check_column->end check_gradient->end equilibrate_column->end optimize_extraction Optimize Extraction (pH, Solvent) low_recovery->optimize_extraction change_method Change Extraction Method (SPE, LLE, SLE) low_recovery->change_method improve_cleanup Improve Cleanup Step ion_suppression->improve_cleanup use_isotope_is Use Isotope-Labeled IS ion_suppression->use_isotope_is optimize_extraction->end change_method->end improve_cleanup->end use_isotope_is->end tune_instrument Tune/Calibrate Instrument low_signal->tune_instrument optimize_source Optimize Source Parameters low_signal->optimize_source tune_instrument->end optimize_source->end

Caption: A troubleshooting decision tree for LC-MS/MS analysis.

Sample_Prep_Workflow cluster_methods Sample Preparation Methods start Biological Sample (e.g., Plasma, Urine) ppt Protein Precipitation (PPT) - Add Acetonitrile - Centrifuge start->ppt lle Liquid-Liquid Extraction (LLE) - Add Immiscible Solvent - Shake & Separate Phases start->lle spe Solid-Phase Extraction (SPE) - Condition, Load, Wash, Elute start->spe supernatant supernatant ppt->supernatant Collect Supernatant organic_phase organic_phase lle->organic_phase Collect Organic Phase eluate eluate spe->eluate Collect Eluate evaporate Evaporate to Dryness supernatant->evaporate organic_phase->evaporate eluate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Common sample preparation workflows for bioanalysis.

References

improving peak resolution in chiral separation of norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of norfluoxetine enantiomers. Below you will find troubleshooting guidance and frequently asked questions to address common issues encountered during chromatographic analysis.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter while developing and running your chiral separation method for this compound.

Q1: I am not seeing any separation of the this compound enantiomers (co-elution). Where should I start?

A1: A complete lack of separation is a common initial challenge in chiral method development. The primary reason is often an inappropriate choice of the chiral stationary phase (CSP). This compound, and its parent compound fluoxetine (B1211875), have been successfully resolved on several types of CSPs.

Initial Steps:

  • Verify CSP Selection: The most critical factor is the chiral stationary phase. Polysaccharide-based and cyclodextrin-based columns are commonly used for the separation of fluoxetine and this compound enantiomers.[1][2][3] Consider screening different types of chiral columns if the initial choice is unsuccessful.

  • Mobile Phase Composition: Ensure you are using an appropriate mobile phase for your chosen column. For normal-phase chromatography on polysaccharide-based columns, mixtures of hexane (B92381) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) and a basic additive like diethylamine (B46881) (DEA) are common.[1][3] For reversed-phase mode with cyclodextrin (B1172386) or protein-based columns, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are typically used.[4][5]

  • Column Equilibration: Chiral columns, especially polysaccharide-based ones, may require longer equilibration times. Ensure the column is thoroughly equilibrated with the mobile phase before injecting your sample.[6]

Q2: I have partial separation, but the peaks are not baseline resolved. How can I improve the resolution?

A2: Achieving baseline resolution often requires fine-tuning the chromatographic conditions. Selectivity is the most powerful factor in improving resolution in chiral separations.[7]

Optimization Strategies:

  • Mobile Phase Composition:

    • Normal Phase: Adjust the ratio of the alcohol modifier. Decreasing the percentage of alcohol (the stronger solvent) will generally increase retention and can improve resolution.[1] Also, the type of alcohol (e.g., isopropanol vs. ethanol) can significantly impact selectivity.[1] The concentration of the basic additive (e.g., DEA) can also be optimized to improve peak shape and resolution.[3]

    • Reversed Phase: Modify the percentage of the organic modifier (acetonitrile or methanol).[4][5] Adjusting the pH and concentration of the buffer can also have a significant effect on the separation of ionizable compounds like this compound.[5]

  • Flow Rate: Chiral separations are often more efficient at lower flow rates than typical achiral separations.[8] Reducing the flow rate can increase the efficiency of the separation and improve resolution.[8][9] For 4.6 mm I.D. columns, flow rates between 0.5 and 1.0 mL/min are a good starting point, with further optimization by decreasing the flow rate.[4][8]

  • Temperature: Temperature can have a complex and unpredictable effect on chiral separations.[8][10] It is a valuable parameter to screen. Both increasing and decreasing the temperature can improve resolution, so it's recommended to evaluate a range (e.g., 15-40°C).[2][11]

Q3: My peaks are broad and/or tailing. What can I do to improve the peak shape?

A3: Poor peak shape can be caused by several factors, from secondary interactions with the stationary phase to issues with the sample solvent.

Troubleshooting Steps:

  • Mobile Phase Additives: For basic compounds like this compound, peak tailing can occur due to interactions with residual silanols on silica-based CSPs. Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (B128534) (TEA), to the mobile phase can significantly improve peak shape.[7][9]

  • Sample Solvent: Dissolving your sample in a solvent that is stronger than the mobile phase can lead to peak distortion.[7] Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination: Over time, contaminants from samples can accumulate on the column, leading to active sites that cause peak tailing.[9] If you suspect contamination, try flushing the column with a strong solvent (refer to the column manufacturer's instructions). Using a guard column can help protect the analytical column.[12]

Frequently Asked Questions (FAQs)

Q: What type of chiral stationary phases (CSPs) are recommended for this compound separation?

A: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), and cyclodextrin-based CSPs (e.g., acetylated β-cyclodextrin, 5-dimethyl-β-cyclodextrin) have been shown to be effective for the chiral separation of this compound and fluoxetine.[3][4][13] Protein-based columns, like those with alpha-1-acid glycoprotein (B1211001) (AGP), have also been successfully used.[5]

Q: What are typical mobile phase compositions for the chiral separation of this compound?

A: The mobile phase composition is highly dependent on the chosen chiral stationary phase.

  • For polysaccharide-based columns in normal phase mode: Mixtures of n-hexane and an alcohol (isopropanol or ethanol) with a small percentage of a basic additive like diethylamine (DEA) are common. Examples include Hexane/Isopropanol/DEA (98/2/0.2, v/v/v).[3]

  • For cyclodextrin-based columns in reversed-phase mode: A mixture of an aqueous buffer (e.g., triethylamine buffer pH 5.6) and an organic modifier like methanol is often used. An example is Methanol/0.3% Triethylamine buffer, pH 5.6 (30:70, v/v).[4]

  • For protein-based columns in reversed-phase mode: A mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.4) with a small amount of organic modifier like acetonitrile is typical. An example is Acetonitrile/10 mM Ammonium Acetate buffer, pH 4.4 (3/97, v/v).[5]

Q: How does temperature affect the chiral separation of this compound?

A: Temperature is a critical parameter that can influence selectivity and resolution. The effect can be unpredictable; sometimes increasing the temperature improves separation, while other times a decrease is beneficial.[8] For example, a method using an acetylated β-cyclodextrin column was performed at 40°C.[2][4] It is recommended to screen a range of temperatures (e.g., 15°C to 40°C) during method development to find the optimal condition for your specific CSP and mobile phase combination.[11]

Q: What sample preparation techniques are suitable for the analysis of this compound from biological matrices?

A: For biological samples like plasma or urine, a sample extraction step is necessary to remove interferences. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the aqueous biological matrix into an immiscible organic solvent.[14]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analytes of interest while interferences are washed away. The purified analytes are then eluted with a suitable solvent.[4][5]

Quantitative Data Summary

Table 1: HPLC Methods for Chiral Separation of this compound

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
Acetylated β-cyclodextrinMethanol/0.3% Triethylamine buffer, pH 5.6 (30:70, v/v)1.040UV at 214 nm[2][4]
Chiralcel OD-H (Cellulose-based)Hexane/Isopropanol/DEA (98/2/0.2, v/v/v)Not SpecifiedNot SpecifiedNot Specified[3]
Chiralpak AD-H (Amylose-based)Hexane/Isopropanol/DEA (98/2/0.2, v/v/v)Not SpecifiedNot SpecifiedNot Specified[3]
Cyclobond I 2000 DM (β-cyclodextrin)Methanol/0.2% TEAA (25/75, v/v; pH 3.8)Not SpecifiedNot SpecifiedNot Specified[3]
Chiral AGP (α1-acid glycoprotein)Acetonitrile/10 mM Ammonium Acetate buffer, pH 4.4 (3/97, v/v)Not SpecifiedNot SpecifiedLC-MS/MS[5]

Table 2: Gas Chromatography (GC) Method for Chiral Separation of this compound

Chiral ColumnCarrier GasOven Temperature ProgramDetectionReference
HYDRODEX β-6TBDM® (50 m x 0.25 mm, 0.25 µm)Helium160°C (1 min), ramp at 3°C/min to 190°C (1 min), then ramp at 1°C/min to 195°C (26 min)Mass Spectrometry (MS)[14]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound using an Acetylated β-Cyclodextrin Column

This protocol is based on the methodology described by Wong, S. H., et al. (2000).[2][4]

1. Materials and Reagents:

  • Chiral Column: Acetylated β-cyclodextrin (e.g., 25 cm x 4.6 mm, 10 µm particle size)

  • Methanol (HPLC grade)

  • Triethylamine (HPLC grade)

  • Deionized water

  • Acetic acid (for pH adjustment)

  • This compound standard

  • Sample prepared by solid-phase extraction

2. Chromatographic Conditions:

  • Mobile Phase: Methanol/0.3% Triethylamine buffer, pH 5.6 (30:70, v/v). To prepare 1 L of the mobile phase, mix 300 mL of methanol with 700 mL of 0.3% aqueous triethylamine. Adjust the pH of the aqueous triethylamine solution to 5.6 with glacial acetic acid before mixing.

  • Flow Rate: 1.0 mL/min

  • Temperature: 40°C (using a column heater)

  • Detection: UV at 214 nm

  • Injection Volume: 180 µL of reconstituted extract

3. Procedure:

  • Prepare the mobile phase as described above. Ensure it is thoroughly mixed and degassed.

  • Install the acetylated β-cyclodextrin column in the HPLC system.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 40°C.

  • Inject the prepared this compound sample or standard.

  • Monitor the separation at 214 nm. The expected elution order is S-norfluoxetine, S-fluoxetine, R-norfluoxetine, and R-fluoxetine.[4]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline based on methods used for this compound analysis from biological matrices.[4][5]

1. Materials and Reagents:

  • SPE Cartridges (e.g., Varian Bond Elut Certify)

  • Methanol

  • Deionized water

  • 0.1 M Phosphate (B84403) buffer (pH 6.8)

  • 1.0 M Acetic acid

  • Elution Solvent: Methylene chloride/Isopropanol/Ammonium hydroxide (B78521) (78:20:2, v/v/v)

  • Nitrogen gas for evaporation

2. Procedure:

  • Condition the SPE column: Wash the column with methanol followed by deionized water.

  • Equilibrate the column: Add 2 mL of 0.1 M phosphate buffer (pH 6.8).

  • Load the sample: Mix the sample (e.g., 2 mL of plasma) with 8 mL of 0.1 M phosphate buffer and slowly load it onto the SPE column at a flow rate of approximately 1 mL/min.

  • Wash the column:

    • Rinse with deionized water.

    • Wash with 2 mL of 1.0 M acetic acid.

    • Wash with methanol.

  • Elute the analytes: Elute the this compound enantiomers with the elution solvent (methylene chloride/isopropanol/ammonium hydroxide).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., 200 µL) for injection.

Visualizations

Troubleshooting_Workflow start Start: Poor or No Peak Resolution check_separation Any Separation Observed (e.g., peak shoulder)? start->check_separation no_separation No Separation (Co-elution) check_separation->no_separation No partial_separation Partial Separation (Peaks Overlap) check_separation->partial_separation Yes check_csp Is the CSP appropriate for This compound? no_separation->check_csp optimize_mobile_phase Adjust Mobile Phase Composition (e.g., % modifier, pH, additive) partial_separation->optimize_mobile_phase screen_csp Screen alternative CSPs (e.g., polysaccharide, cyclodextrin) check_csp->screen_csp No check_mobile_phase Is the mobile phase mode correct (NP/RP)? check_csp->check_mobile_phase Yes check_mobile_phase->partial_separation Yes adjust_mobile_phase_mode Verify/change mobile phase mode and composition check_mobile_phase->adjust_mobile_phase_mode No optimize_flow_rate Decrease Flow Rate optimize_mobile_phase->optimize_flow_rate optimize_temperature Screen Different Temperatures optimize_flow_rate->optimize_temperature baseline_resolution Achieved Baseline Resolution optimize_temperature->baseline_resolution Chiral_Separation_Factors resolution Peak Resolution (Rs) selectivity Selectivity (α) resolution->selectivity efficiency Efficiency (N) resolution->efficiency retention Retention Factor (k) resolution->retention csp Chiral Stationary Phase selectivity->csp mobile_phase Mobile Phase Composition (% Modifier, pH, Additives) selectivity->mobile_phase temperature Temperature selectivity->temperature efficiency->csp Particle Size flow_rate Flow Rate efficiency->flow_rate retention->mobile_phase

References

Technical Support Center: Optimizing Norfluoxetine Extraction from Brain Homogenate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction recovery of norfluoxetine from brain homogenate.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from brain tissue, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound recovery consistently low?

Low recovery of this compound can stem from several factors throughout the extraction process. Here’s a systematic approach to troubleshooting:

  • Incorrect pH of the Homogenate: this compound is a basic compound. Extraction into an organic solvent is most efficient when the compound is in its neutral, un-ionized form.

    • Solution: Ensure the pH of the brain homogenate is adjusted to be alkaline (typically pH 9-10) before liquid-liquid extraction (LLE) or loading onto a solid-phase extraction (SPE) column. This neutralizes the charge on the this compound molecule, increasing its affinity for the organic solvent or the SPE sorbent. The pKa of the parent compound fluoxetine (B1211875) is around 10.1, and maintaining a pH near this value can improve the extraction of its non-ionized form[1].

  • Inappropriate Extraction Solvent (LLE): The choice of organic solvent is critical for efficient partitioning of this compound from the aqueous homogenate.

    • Solution: Use a non-polar or moderately polar solvent that is immiscible with water. Common choices include n-hexane mixed with a more polar modifier like isoamyl alcohol[2]. If recovery remains low, consider testing other solvents like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to displace this compound from the SPE sorbent.

    • Solution: For mixed-mode SPE cartridges like Oasis MCX, which are effective for extracting basic compounds, ensure your elution solvent is sufficiently strong and acidic. A common strategy involves using an organic solvent like methanol (B129727) containing a small percentage of a strong acid (e.g., formic acid or trifluoroacetic acid) or a base like ammonium (B1175870) hydroxide (B78521), depending on the sorbent chemistry.

  • Matrix Effects: The brain homogenate is a complex matrix containing lipids, proteins, and other endogenous substances that can interfere with extraction and subsequent analysis, leading to ion suppression in mass spectrometry or interfering peaks in UV or fluorescence detection[3][4].

    • Solution: Incorporate a thorough sample cleanup step. For LLE, a back-extraction into an acidic aqueous phase can help remove neutral and acidic interferences[2]. For SPE, ensure the washing steps are optimized to remove interfering compounds without eluting the analyte[5]. Using an internal standard, such as a deuterated analog of this compound (this compound-d5), can help to compensate for matrix effects[3][4].

  • Incomplete Homogenization: If the brain tissue is not fully homogenized, this compound may remain trapped within the tissue, leading to incomplete extraction.

    • Solution: Ensure the brain tissue is thoroughly homogenized using appropriate mechanical methods (e.g., sonication, bead beating, or rotor-stator homogenization) in a suitable buffer.

Q2: I'm observing high variability in my recovery rates between samples. What could be the cause?

High variability can be frustrating and can compromise the reliability of your results. Here are some potential culprits:

  • Inconsistent pH Adjustment: Small variations in the final pH of each sample can lead to significant differences in extraction efficiency.

    • Solution: Use a calibrated pH meter to adjust the pH of each sample individually. Do not rely on adding a fixed volume of base to all samples, as the buffering capacity of individual homogenates may vary.

  • Inconsistent Vortexing/Mixing: Inadequate or inconsistent mixing during LLE will result in incomplete partitioning of the analyte into the organic phase.

    • Solution: Use a vortex mixer set to a consistent speed and time for all samples. For larger numbers of samples, a multi-tube vortexer can improve consistency.

  • SPE Cartridge Overloading or Drying Out: Exceeding the capacity of the SPE cartridge or allowing it to dry out at critical steps can lead to breakthrough of the analyte or poor retention.

    • Solution: Ensure the amount of brain homogenate loaded does not exceed the recommended capacity of the SPE cartridge. Also, make sure the sorbent bed does not dry out after conditioning and before sample loading, unless the protocol specifically allows for it.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from brain homogenate?

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are widely used and effective methods.[5][6][7]

  • LLE is a classic technique that is relatively inexpensive but can be labor-intensive and may consume larger volumes of organic solvents[6].

  • SPE is often preferred for its higher throughput, better reproducibility, and cleaner extracts, which can reduce matrix effects in downstream analysis[5][6][7]. Mixed-mode SPE cartridges, such as Oasis MCX, have shown high recovery rates for this compound from tissue samples[5].

Q2: What kind of recovery rates can I expect for this compound from brain homogenate?

With an optimized protocol, you can expect high recovery rates for this compound from brain homogenate. Several studies have reported recoveries exceeding 85-90%.[5][8][9][10]

Q3: Is an internal standard necessary for this analysis?

Yes, using an internal standard is highly recommended. A stable isotope-labeled internal standard, such as this compound-d5, is ideal as it behaves almost identically to the analyte during extraction and analysis, effectively compensating for any sample loss, matrix effects, and variations in instrument response.[3][4] If a deuterated standard is unavailable, a structurally similar compound can be used, but it may not compensate for all sources of error as effectively.

Q4: How should I prepare the brain tissue for extraction?

Proper preparation of the brain tissue is a critical first step.

  • Homogenization: The brain tissue should be accurately weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension. The ratio of tissue to buffer should be kept consistent across all samples.

  • Protein Precipitation: For some analytical methods, particularly those involving LC-MS/MS, a protein precipitation step may be necessary after homogenization. This is often done by adding a cold organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation to pellet the precipitated proteins.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on this compound extraction.

Table 1: Reported Recovery Rates of this compound from Brain and Other Biological Matrices

MatrixExtraction MethodRecovery Rate (%)Reference
BrainSolid-Phase Extraction>87%[6][9]
BrainNot Specified~90%[8]
Fish TissuePressurized Liquid Extraction & SPE>85%[5]
SerumSolid-Phase Extraction>75%[10]
UrineLiquid-Liquid Extraction90-104%[7]
UrineSolid-Phase Extraction90-104%[7]

Table 2: Common Solvents Used in this compound Extraction

Extraction MethodSolvent(s)RoleReference
Liquid-Liquid Extractionn-hexane and isoamyl alcoholExtraction[2]
Solid-Phase ExtractionMethanolElution[5]
Protein PrecipitationAcetonitrilePrecipitation[11]
Protein PrecipitationMethanolPrecipitation[12]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Brain Homogenate

This protocol is a generalized procedure based on common LLE principles for basic drugs.

  • Homogenization: Homogenize 100 mg of brain tissue in 1 mL of phosphate-buffered saline (PBS).

  • Internal Standard: Spike the homogenate with an appropriate amount of internal standard (e.g., this compound-d5).

  • Alkalinization: Adjust the pH of the homogenate to 9.5-10.0 with a suitable base (e.g., 1M NaOH).

  • Extraction: Add 5 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 98:2 v/v).

  • Mixing: Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for your analytical method (e.g., HPLC or LC-MS/MS).

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Brain Homogenate

This protocol is a generalized procedure using a mixed-mode cation exchange SPE cartridge.

  • Homogenization and Protein Precipitation: Homogenize 100 mg of brain tissue in 1 mL of PBS. Add 2 mL of cold acetonitrile, vortex, and centrifuge to pellet the proteins.

  • Internal Standard: Spike the supernatant with an appropriate amount of internal standard.

  • Dilution and Acidification: Dilute the supernatant with an acidic solution (e.g., 2% phosphoric acid) to ensure the analyte is charged.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) sequentially with 2 mL of methanol and 2 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1M HCl to remove neutral and acidic interferences, followed by 2 mL of methanol to remove lipids.

  • Elution: Elute the this compound from the cartridge with 2 mL of a 5% ammonium hydroxide solution in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

Visualizations

LLE_Workflow Homogenate Brain Homogenate Spike Spike with Internal Standard Homogenate->Spike Alkalinize Alkalinize (pH 9-10) Spike->Alkalinize AddSolvent Add Organic Solvent (e.g., Hexane/Isoamyl Alcohol) Alkalinize->AddSolvent Vortex Vortex/Mix AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic Evaporate Evaporate to Dryness CollectOrganic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow Homogenate Brain Homogenate (Protein Precipitation) Supernatant Collect Supernatant Homogenate->Supernatant Spike Spike with Internal Standard Supernatant->Spike Dilute Dilute & Acidify Spike->Dilute Load Load Sample Dilute->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash (e.g., 0.1M HCl, Methanol) Load->Wash Elute Elute (e.g., 5% NH4OH in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Logic Start Low this compound Recovery CheckpH Check Homogenate pH Start->CheckpH CheckSolvent Evaluate Extraction/ Elution Solvent Start->CheckSolvent CheckCleanup Assess Sample Cleanup (Matrix Effects) Start->CheckCleanup CheckHomogenization Verify Homogenization Efficiency Start->CheckHomogenization pH_Incorrect Incorrect pH (Not Alkaline) CheckpH->pH_Incorrect Solvent_Weak Solvent Inefficient CheckSolvent->Solvent_Weak Cleanup_Poor Cleanup Inadequate CheckCleanup->Cleanup_Poor Homogenization_Poor Incomplete Homogenization CheckHomogenization->Homogenization_Poor AdjustpH Solution: Adjust pH to 9-10 pH_Incorrect->AdjustpH Yes ChangeSolvent Solution: Test Alternative Solvents Solvent_Weak->ChangeSolvent Yes ImproveCleanup Solution: Optimize Wash Steps/ Use Back-Extraction Cleanup_Poor->ImproveCleanup Yes ImproveHomogenization Solution: Ensure Thorough Homogenization Homogenization_Poor->ImproveHomogenization Yes

Caption: Troubleshooting logic for low this compound recovery.

References

minimizing ion suppression in norfluoxetine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of norfluoxetine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in this compound mass spectrometry?

A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source. This interference can lead to a decreased analyte signal, which negatively impacts the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] In the analysis of this compound, endogenous compounds from biological matrices like plasma or urine, such as salts, proteins, and phospholipids, can co-elute with this compound and compete for ionization, leading to inaccurate quantification.[2][3]

Q2: How can I detect if ion suppression is affecting my this compound analysis?

A2: A common method to identify and pinpoint ion suppression is the post-column infusion experiment.[1][3] This involves continuously infusing a standard solution of this compound into the mass spectrometer after the LC column. A blank sample extract is then injected. A dip in the constant baseline signal of this compound indicates the elution time of matrix components that are causing ion suppression.[1][3] Another approach is to compare the response of this compound in a spiked blank matrix extract to its response in a pure solvent. A significantly lower signal in the matrix indicates ion suppression.[1]

Q3: What are the primary strategies to minimize ion suppression?

A3: The three main strategies to combat ion suppression are:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.[1][2] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation are commonly used.[2][4]

  • Optimized Chromatographic Separation: To separate this compound from co-eluting matrix components.[1] This can be achieved by adjusting the mobile phase, using gradient elution, or employing advanced chromatography like Ultra-Performance Liquid Chromatography (UPLC).[5]

  • Use of an Appropriate Internal Standard: To compensate for signal variability. A stable isotope-labeled internal standard, such as this compound-d5, is ideal as it co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[6][7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low this compound signal intensity Ion Suppression: Co-eluting matrix components are suppressing the this compound signal.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as SPE or LLE to remove interfering substances.[2] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the matrix interferences.[1] 3. Use a Stable Isotope-Labeled Internal Standard: This will help to correct for signal loss due to ion suppression.
Poor reproducibility of results Variable Matrix Effects: Inconsistent ion suppression between samples.1. Standardize Sample Preparation: Ensure your sample preparation protocol is consistent for all samples. 2. Employ a Robust Internal Standard: A stable isotope-labeled internal standard is crucial for correcting sample-to-sample variations in ion suppression.
Inaccurate quantification Non-linear calibration curve or matrix effects. 1. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression.[1][3] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix similar to your samples to account for matrix effects. 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[2]

Quantitative Data Summary

The following table summarizes the impact of matrix effects on this compound analysis from a study on wastewater samples. The Matrix Factor (MF) indicates the extent of ion suppression, where a lower MF value signifies greater suppression.

AnalyteMatrixMatrix Factor (MF) (%)
This compound-d5 enantiomersRaw Wastewater38-47%
This compound-d5 enantiomersTreated Wastewater38-47%
Fluoxetine-d5 enantiomersRaw Wastewater71-86%
Fluoxetine-d5 enantiomersTreated Wastewater71-86%

Data extracted from Barclay et al., J. Chromatogr. A 1227 (2012) 105–114.[6][7] This data illustrates that this compound is more susceptible to ion suppression than fluoxetine (B1211875) in wastewater matrices.

Experimental Protocols

Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)

This protocol is adapted from a method for the analysis of fluoxetine and this compound in human plasma.[9]

  • Sample Pre-treatment: To 0.1 mL of human plasma, add the internal standard (fluoxetine-d5).

  • Extraction: Load the pre-treated sample onto an SLE cartridge.

  • Elution: Elute the analytes using methyl tert-butyl ether.

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This is a general procedure to identify regions of ion suppression.[1][3]

  • Setup: Tee a syringe pump delivering a constant flow of a this compound standard solution into the LC flow stream after the analytical column and before the mass spectrometer's ion source.

  • Equilibration: Allow the infused this compound signal to stabilize to a constant baseline.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma without the analyte or internal standard).

  • Monitoring: Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates ion suppression at that retention time.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_validation Validation A Inaccurate or Irreproducible This compound Quantification B Perform Post-Column Infusion Experiment A->B Start Troubleshooting C Analyze Blank Matrix B->C D Ion Suppression Detected? C->D E Optimize Sample Preparation (SPE, LLE) D->E Yes F Modify Chromatographic Conditions D->F Yes G Use Stable Isotope-Labeled Internal Standard D->G Yes H Re-validate Method D->H No, investigate other causes E->H F->H G->H SamplePrepWorkflow cluster_start Sample Input cluster_prep Preparation Method cluster_process Processing cluster_end Final Extract Start Biological Sample (e.g., Plasma) PPT Protein Precipitation Start->PPT LLE Liquid-Liquid Extraction Start->LLE SPE Solid-Phase Extraction Start->SPE Centrifuge Centrifuge & Collect Supernatant PPT->Centrifuge Extract Extract with Immiscible Solvent LLE->Extract WashElute Wash & Elute from Sorbent SPE->WashElute End Analyze by LC-MS/MS Centrifuge->End Extract->End WashElute->End

References

addressing norfluoxetine instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for addressing norfluoxetine instability in long-term storage. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound samples during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to this compound instability during long-term storage?

A1: The stability of this compound, the primary active metabolite of fluoxetine (B1211875), can be influenced by several factors during long-term storage. These include:

  • Temperature: this compound is susceptible to degradation at room temperature.[1][2] For optimal stability, storage at or below -20°C is recommended.

  • Light: Exposure to light can lead to photodegradation. It is crucial to store samples in light-protected containers.

  • pH: The rate of degradation of this compound can be significantly affected by the pH of the solution. One study on the related compound fluoxetine showed the highest degradation rate at pH 12.[3]

  • Matrix Effects: The composition of the biological matrix (e.g., plasma, serum, urine) can impact stability. For instance, enzymatic activity in unpreserved biological samples can contribute to degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples may affect the stability of this compound.[4][5] It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.

Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound in biological samples?

A2: To ensure the long-term stability of this compound in biological samples, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes chemical and enzymatic degradation.[1][2]
Light Exposure Store in amber vials or protect from lightPrevents photodegradation.
Container Use tightly sealed, appropriate containersPrevents contamination and evaporation.
pH of Matrix Maintain a neutral or slightly acidic pH if possibleExtreme pH values can accelerate degradation.[3]
Sample Aliquoting Aliquot samples into single-use volumesAvoids repeated freeze-thaw cycles.[4][5]

Q3: How long can I store plasma or serum samples containing this compound at -20°C?

A3: Studies on the parent compound, fluoxetine, have shown good stability in plasma when stored at -20°C for up to three months.[2] For this compound, it is reasonable to expect similar stability under these conditions. However, for storage periods exceeding this, it is advisable to conduct in-house stability studies to confirm sample integrity.

Q4: What are the known degradation products of this compound?

A4: Research on the degradation of fluoxetine and this compound has identified several transformation products, particularly under conditions of photodegradation and ozonation. These can include products of hydroxylation, demethylation, carbonylation, and cleavage of the benzene (B151609) ring.[3][6] One identified degradation product of fluoxetine is α-[2-(methylamino)ethyl]benzene methanol.[7] While this compound itself is a metabolite of fluoxetine, its further degradation can lead to various other compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of stored this compound samples.

Problem 1: Lower than expected this compound concentrations in stored samples.

Possible Cause Troubleshooting Step
Degradation due to improper storage temperature. Verify that samples have been consistently stored at -20°C or below. Check freezer logs for any temperature excursions.
Photodegradation. Confirm that samples were stored in light-protected containers and shielded from direct light during handling.
Multiple freeze-thaw cycles. Review sample handling procedures to determine if the sample has undergone multiple freeze-thaw cycles. In the future, aliquot samples into smaller, single-use volumes.[4][5]
pH-mediated degradation. If possible, measure the pH of the sample matrix. Extreme pH values may have contributed to degradation.
Adsorption to container walls. Consider using low-binding microcentrifuge tubes or vials for storage.

Problem 2: Inconsistent or variable this compound results between aliquots of the same sample.

Possible Cause Troubleshooting Step
Non-homogenous sample before aliquoting. Ensure the bulk sample is thoroughly but gently mixed before aliquoting to ensure homogeneity.
Inconsistent handling of aliquots. Standardize the handling procedures for all aliquots, including thawing time and temperature.
Differential exposure to light or temperature. Ensure all aliquots are stored under identical conditions.

Problem 3: Presence of unexpected peaks in the chromatogram during analysis.

Possible Cause Troubleshooting Step
Formation of degradation products. Review the storage history of the sample. Consider analyzing a freshly prepared this compound standard to compare chromatograms. The presence of additional peaks in the stored sample may indicate degradation.
Contamination. Ensure all solvents, reagents, and labware are clean and of high purity.
Matrix interference. Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering components from the biological matrix.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Plasma under Different Storage Temperatures

Objective: To determine the stability of this compound in plasma at various temperatures over a specified period.

Materials:

  • Blank human plasma

  • This compound hydrochloride standard

  • -20°C freezer, 5°C refrigerator, room temperature benchtop

  • Light-protected microcentrifuge tubes

  • Calibrated pipettes

  • LC-MS/MS system for analysis

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike a pool of blank human plasma with the this compound stock solution to achieve a known concentration (e.g., 100 ng/mL).

  • Gently mix the spiked plasma pool to ensure homogeneity.

  • Aliquot the spiked plasma into multiple light-protected microcentrifuge tubes (e.g., 500 µL per tube).

  • Analyze a set of aliquots immediately (Time 0) to establish the baseline concentration.

  • Store the remaining aliquots at three different temperature conditions:

    • -20°C

    • 5°C

    • Room temperature (e.g., 25°C)

  • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve a set of aliquots from each storage condition.

  • Allow the samples to thaw at room temperature, and then process and analyze them using a validated LC-MS/MS method to quantify the this compound concentration.

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration. A common stability criterion is the concentration remaining within ±15% of the initial concentration.

Visualizations

Norfluoxetine_Degradation_Pathway This compound This compound Hydroxylation Hydroxylated Products This compound->Hydroxylation Oxidation Demethylation Further Demethylation (if applicable) This compound->Demethylation Carbonylation Carbonylated Products This compound->Carbonylation Oxidation RingCleavage Benzene Ring Cleavage Products This compound->RingCleavage Oxidation Photodegradation Photodegradation Products This compound->Photodegradation Light Ozonation Ozonation Products This compound->Ozonation Ozone Hydrolysis Hydrolysis Products This compound->Hydrolysis Water/pH

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_Stability_Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Spike Spike Blank Plasma with this compound Aliquot Aliquot into Light-Protected Tubes Spike->Aliquot Time0 Time 0 Analysis Aliquot->Time0 Storage_Neg20 Store at -20°C Aliquot->Storage_Neg20 Storage_5 Store at 5°C Aliquot->Storage_5 Storage_RT Store at Room Temp Aliquot->Storage_RT Thaw Thaw Samples at Predetermined Time Points Storage_Neg20->Thaw Storage_5->Thaw Storage_RT->Thaw Analyze LC-MS/MS Analysis Thaw->Analyze Calculate Calculate % Recovery Analyze->Calculate

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Norfluoxetine Calibration Curve Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor linearity in norfluoxetine calibration curves. This resource is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during the bioanalysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor linearity in this compound calibration curves?

Poor linearity in this compound calibration curves, especially in LC-MS/MS analysis, can stem from several factors. The most common causes include:

  • Matrix Effects: Endogenous components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and its internal standard, leading to ion suppression or enhancement. This can disproportionately affect different concentrations in the calibration curve.[1][2][3]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear relationship between concentration and response.[1][4][5]

  • Ionization Saturation/Suppression: Similar to detector saturation, the ionization source can become saturated at high analyte concentrations, limiting the number of ions that can be generated and thus causing a non-linear response.[1][5]

  • Improper Internal Standard (IS) Use: An ideal internal standard should co-elute with the analyte and experience similar matrix effects. If the IS response is not consistent across the calibration range or is also affected by saturation, it can lead to poor linearity.[6][7] Using a stable isotope-labeled internal standard (e.g., this compound-d5) is highly recommended to compensate for matrix effects and variability in ionization.[3]

  • Sample Preparation Issues: Inefficient or inconsistent extraction of this compound from the matrix across the concentration range can introduce non-linearity. This can be due to issues with protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).[8]

  • Errors in Standard Preparation: Inaccurate serial dilutions of calibration standards are a frequent source of non-linearity.[6][9]

  • Analyte Adsorption: this compound may adsorb to plasticware or parts of the LC system, particularly at lower concentrations, leading to a non-linear response at the lower end of the curve.

  • Column Overload: Injecting too high a concentration of the analyte can lead to poor peak shape and non-linearity.[9][10]

Troubleshooting Guides

Issue 1: My calibration curve is flattening at higher concentrations.

This is a classic sign of detector or ionization source saturation.

Troubleshooting Steps:

  • Reduce Analyte Concentration: Dilute the upper-level calibration standards and rerun the curve. If linearity improves, saturation was the likely cause.

  • Decrease Injection Volume: A smaller injection volume will introduce less analyte into the system, potentially avoiding saturation.[9]

  • Adjust MS/MS Parameters:

    • Increase Collision Energy (CE): This can sometimes reduce the intensity of the primary parent-to-product ion transition.

    • Use a Less Abundant Product Ion: If multiple product ions are available for this compound, select a less intense one for quantification to avoid detector saturation.[5]

    • Detune the Instrument: Intentionally reducing the sensitivity of the mass spectrometer by adjusting parameters like ion source voltages can extend the linear range.[5]

  • Check Internal Standard Response: Ensure the internal standard response is consistent across all calibration points. A drop in the IS signal at high analyte concentrations can indicate that the IS is also being suppressed.[7]

Visualization: Troubleshooting Detector Saturation

G start Poor Linearity: Curve flattens at high concentrations check_saturation Hypothesis: Detector or Ion Source Saturation start->check_saturation step1 Action: Dilute high concentration standards check_saturation->step1 step2 Action: Decrease injection volume check_saturation->step2 step3 Action: Adjust MS/MS parameters (e.g., use less abundant transition) check_saturation->step3 result Does linearity improve? step1->result Rerun curve step2->result Rerun curve step3->result Rerun curve solution Solution: Adjust concentration range or instrument parameters result->solution Yes alternative Alternative Cause: Investigate other issues (e.g., matrix effects) result->alternative No

A workflow for troubleshooting non-linearity due to saturation.

Issue 2: My calibration curve shows significant deviation at the lower concentrations.

Poor performance at the lower limit of quantification (LLOQ) can be caused by several factors.

Troubleshooting Steps:

  • Evaluate for Matrix Effects: Matrix effects are often more pronounced at lower concentrations where the analyte signal is weaker.

    • Post-column Infusion Experiment: Infuse a constant concentration of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline at the retention time of this compound indicates ion suppression.

    • Matrix Factor Calculation: Compare the peak area of this compound in a spiked, extracted matrix sample to the peak area in a neat solution at the same concentration. A matrix factor significantly different from 1 indicates matrix effects.[3]

  • Optimize Sample Preparation:

    • Improve Extraction Recovery: Ensure your sample preparation method (SPE, LLE, or protein precipitation) provides consistent and high recovery at the LLOQ. Solid-phase extraction can be effective in removing interfering phospholipids.[8]

    • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for this compound (e.g., this compound-d5) is the best way to compensate for matrix effects and extraction variability.[3]

  • Check for Adsorption:

    • Use Low-Binding Tubes and Plates: Polypropylene is generally preferred over polystyrene.

    • Condition the LC System: Make several injections of a mid-level standard before starting the calibration curve to passivate any active sites in the system.

  • Assess Carryover: Inject a blank sample immediately after the highest calibration standard. If a peak for this compound is observed, carryover is an issue. Improve the autosampler wash method by using a stronger solvent.[10]

Visualization: Investigating Low-End Non-Linearity

G start Poor Linearity: Deviation at low concentrations check_matrix Hypothesis 1: Matrix Effects start->check_matrix check_adsorption Hypothesis 2: Analyte Adsorption start->check_adsorption check_carryover Hypothesis 3: Sample Carryover start->check_carryover step1 Action: Perform post-column infusion or calculate matrix factor check_matrix->step1 step2 Action: Use low-binding labware and condition the LC system check_adsorption->step2 step3 Action: Inject blank after high standard check_carryover->step3 solution1 Solution: Optimize sample preparation, use stable isotope-labeled IS step1->solution1 solution2 Solution: Change labware, adjust system conditioning step2->solution2 solution3 Solution: Improve autosampler wash method step3->solution3

A decision tree for troubleshooting poor linearity at low concentrations.

Data Presentation

Table 1: Typical Linearity Parameters for this compound Bioanalysis

ParameterTypical Value/RangeReference
Linearity Range (Plasma)0.05 - 20 ng/mL[11]
10 - 750 ng/mL (DBS)[12]
0.25 - 40.00 ng/mL[13]
10 - 800 ng/mL[14]
Correlation Coefficient (r²)> 0.99[11][15]
Regression ModelLinear or Weighted (1/x or 1/x²) Linear[5][15]

Table 2: Common MS/MS Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
This compound296134[11]
Fluoxetine (B1211875) (Parent Drug)31044[11]
Fluoxetine-d5 (IS)31544[11]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a simple and fast method for sample cleanup.

Materials:

  • Human plasma (K3EDTA)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • This compound and stable isotope-labeled IS working solutions

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add a specified volume of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects. An automated SPE system can improve precision.[16]

Materials:

Procedure:

  • Conditioning: Condition the MCX cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase.[16]

References

Technical Support Center: Norfluoxetine Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norfluoxetine analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: The most common analytical techniques for this compound quantification in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). Specific methods include HPLC with ultraviolet (UV) or fluorescence detection, and tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][2][3][4][5] GC-MS is also a robust method, often requiring derivatization of the analyte.[1][6]

Q2: What are some known interfering substances in this compound analysis?

A2: Several studies have investigated potential interferences from other drugs. One GC-MS method tested a panel of substances at a concentration of 10 mg/L and found no interference from alprazolam, diazepam, lidocaine, amitriptyline, diphenhydramine, lorazepam, chlordiazepoxide, doxepin, nortriptyline, clomipramine, fenfluramine, prochlorperazine, desipramine, haloperidol, and protriptyline.[1] However, it's crucial to validate for potential interferences, especially with co-administered drugs or other metabolites that may be present in the samples. Some older HPLC methods were prone to interference from drugs like imipramine, desipramine, haloperidol, loxapine, amitriptyline, and benzodiazepines.[1]

Q3: Can the sample preparation process introduce interferences?

A3: Yes, the sample preparation process can introduce artifacts. For instance, acid hydrolysis of urine samples containing this compound can lead to the formation of an artifact, acetylated 3-phenyl-propyl-2-ene-amine, which can be misidentified as acetylated tranylcypromine (B92988) in GC-MS analysis.[7] This highlights the importance of carefully selecting and validating every step of the analytical method.

Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound in analytical methods?

A4: The LOD and LOQ for this compound can vary significantly depending on the analytical technique and the matrix being analyzed. For example, a GC-MS method reported an LOD of 12.5 µg/L and an LOQ of 25 µg/L in biological samples.[6] A chiral GC/MS method had a reported LOD of 4.20 ng/mL and an LOQ of 12.50 ng/mL for this compound enantiomers in urine and plasma.[8] A sensitive HPLC method with fluorescence detection achieved an LOQ of 0.1 ng/mL in human plasma.[5]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram

Symptom: You observe one or more unexpected peaks in your chromatogram that are not present in the blank matrix or calibration standards.

Possible Causes and Solutions:

  • Contamination: The unexpected peak could be from a contaminant introduced during sample collection, storage, or preparation.

    • Troubleshooting Steps:

      • Review all sample handling procedures.

      • Analyze a "process blank" (a blank matrix sample that has gone through the entire extraction and analysis procedure) to pinpoint the source of contamination.

      • Ensure all glassware is thoroughly cleaned and that solvents are of high purity.

  • Co-eluting Substance: An endogenous compound from the matrix or another drug/metabolite may be co-eluting with your analyte of interest.

    • Troubleshooting Steps:

      • Adjust the mobile phase composition or gradient to improve separation.[9][10]

      • Change the column to one with a different selectivity.

      • If using MS detection, check the mass-to-charge ratio (m/z) of the unexpected peak to help identify it. Use of a high-resolution mass spectrometer can help differentiate between compounds with the same nominal mass.

  • Sample Degradation or Artifact Formation: this compound or other components in the sample may have degraded or reacted to form new compounds.

    • Troubleshooting Steps:

      • Investigate the stability of this compound under your sample collection, storage, and processing conditions.

      • As noted, acid hydrolysis can create artifacts from this compound.[7] If using such harsh conditions, consider alternative, milder extraction techniques.

Troubleshooting Workflow for Unexpected Peaks

unexpected_peaks start Unexpected Peak Observed check_blank Analyze Blank and Process Blank start->check_blank is_in_blank Peak in Blank? check_blank->is_in_blank troubleshoot_contamination Review Sample Handling Use High Purity Reagents is_in_blank->troubleshoot_contamination Yes no_contaminant Peak Not in Blank is_in_blank->no_contaminant No contaminant Source of Contamination Identified (e.g., solvent, glassware) resolved Issue Resolved contaminant->resolved troubleshoot_contamination->contaminant optimize_separation Optimize Chromatographic Separation (e.g., modify gradient, change column) no_contaminant->optimize_separation check_ms Analyze with Mass Spectrometry optimize_separation->check_ms identify_peak Identify Peak using m/z and Fragmentation check_ms->identify_peak coelution Co-eluting Compound Identified identify_peak->coelution artifact Potential Artifact/Degradant identify_peak->artifact coelution->resolved investigate_stability Investigate Sample Stability Modify Sample Preparation artifact->investigate_stability Yes artifact->resolved No investigate_stability->resolved

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Symptom: The chromatographic peak for this compound is not symmetrical or is wider than expected, leading to poor resolution and inaccurate integration.

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute the sample and re-inject.

  • Secondary Interactions: this compound may be interacting with active sites on the column packing material (e.g., residual silanols).

    • Solution:

      • Adjust the pH of the mobile phase.

      • Increase the ionic strength of the mobile phase.

      • Use a column with better end-capping.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds, or the stationary phase may be degrading.

    • Solution:

      • Wash the column with a strong solvent.

      • If the problem persists, replace the guard column or the analytical column.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9]

Issue 3: Inconsistent Retention Times

Symptom: The retention time for this compound shifts between injections.

Possible Causes and Solutions:

  • Pump Issues: The HPLC pump may not be delivering a consistent flow rate, possibly due to air bubbles or worn seals.

    • Solution: Degas the mobile phase and prime the pump.[10] If the problem continues, check for leaks and consider replacing the pump seals.[11]

  • Mobile Phase Inconsistency: The composition of the mobile phase may be changing over time, especially if it is prepared by online mixing.

    • Solution: Prepare the mobile phase offline (pre-mixed) to ensure consistency.[10]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[9]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Biological Samples

This protocol is a generalized procedure based on a published method.[1][6]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 2.0 mL of the biological sample (e.g., blood, urine), add an internal standard (e.g., fluoxetine-d5).

    • Alkalinize the sample by adding 50 µL of concentrated ammonium (B1175870) hydroxide.

    • Add 5 mL of an extraction solvent (e.g., n-butyl chloride), vortex for 1 minute, and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of a derivatizing agent (e.g., pentafluoropropionic anhydride (B1165640) - PFPA) and heat at 70°C for 30 minutes.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

  • GC-MS Analysis:

    • GC Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Oven Program: Develop a temperature gradient to separate the derivatized analytes.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for derivatized this compound (e.g., m/z 117, 176, 280) and the internal standard.[6]

General Workflow for this compound Analysis

analysis_workflow sample Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard (e.g., fluoxetine-d5) sample->add_is extraction Sample Extraction (LLE or SPE) add_is->extraction derivatization Derivatization (if GC-MS) extraction->derivatization analysis Instrumental Analysis (LC-MS/MS or GC-MS) extraction->analysis for LC-MS/MS derivatization->analysis data_processing Data Processing and Quantification analysis->data_processing results Final Concentration Results data_processing->results

References

Technical Support Center: Enhancing Low-Level Norfluoxetine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level norfluoxetine detection.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Poor sensitivity or no detectable this compound peak.

  • Question: Why am I not seeing a this compound peak, or why is the signal intensity very low?

  • Possible Causes & Solutions:

    • Suboptimal Analytical Method: The chosen analytical technique may lack the required sensitivity. For instance, HPLC with UV detection might not be sensitive enough for trace levels.[1]

      • Solution: Consider more sensitive methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][3][4][5] LC-MS/MS, in particular, offers high sensitivity and selectivity.[5]

    • Inefficient Sample Preparation: The extraction method may result in low recovery of this compound from the sample matrix.

      • Solution: Optimize the sample preparation technique. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supported liquid extraction (SLE).[5][6][7] Ensure the pH of the sample is adjusted appropriately during extraction to maximize the recovery of this compound.

    • Analyte Degradation: this compound may be unstable in the collected biological samples or during the analytical process.

      • Solution: Investigate the stability of this compound under your specific storage and experimental conditions. Samples should ideally be stored at -20°C until analysis.[8] Prepare fresh standard solutions and minimize the time samples are at room temperature.[9]

    • Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[10][11]

      • Solution: Improve chromatographic separation to resolve this compound from interfering matrix components.[9] The use of an isotope-labeled internal standard, such as this compound-d5, is highly recommended to compensate for matrix effects.[8][10][11]

Issue 2: Inconsistent and non-reproducible results.

  • Question: What could be causing variability in my this compound measurements between different runs?

  • Possible Causes & Solutions:

    • Inconsistent Sample Preparation: Manual extraction methods can introduce variability.

      • Solution: Automate the sample preparation process where possible.[7][12] Ensure consistent timing and technique for all extraction steps.

    • Fluctuations in Instrumental Performance: The analytical instrument (e.g., LC-MS/MS system) may not be stable.

      • Solution: Regularly perform system suitability tests and calibrations to ensure the instrument is performing optimally.[9] Check for stable mobile phase flow and temperature control.[13]

    • Carryover: Residual analyte from a high-concentration sample can carry over to subsequent injections, affecting the accuracy of low-level samples.

      • Solution: Inject blank samples after high-concentration standards or samples to check for carryover.[14] Optimize the autosampler wash procedure.

Issue 3: Presence of interfering peaks.

  • Question: I am observing extraneous peaks that are interfering with the quantification of this compound. What is the source of these interferences?

  • Possible Causes & Solutions:

    • Co-administered Drugs: Other drugs or their metabolites present in the sample may have similar retention times and mass-to-charge ratios.

      • Solution: Review the patient's medication history. Several studies have investigated potential interferences from other antidepressants and neuroleptics.[2][15] Develop a more selective chromatographic method or use high-resolution mass spectrometry to differentiate this compound from interfering compounds.

    • Endogenous Matrix Components: Components of the biological matrix (e.g., plasma, urine) can cause interference.

      • Solution: Employ a more effective sample clean-up procedure, such as SPE, to remove these components before analysis.[7]

    • Contamination: Contamination can be introduced from lab equipment, solvents, or during sample handling.

      • Solution: Use high-purity solvents and thoroughly clean all glassware and equipment. Analyze blank samples to identify any sources of contamination.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the sensitive detection of this compound.

1. What is the most sensitive method for detecting low levels of this compound?

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is generally considered the most sensitive and selective method for the quantification of this compound at trace levels in biological matrices.[5] One reported LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL in human plasma.[5]

2. How can I improve the sensitivity of my HPLC-fluorescence detection method?

Pre-column derivatization can significantly enhance the fluorescence signal of this compound. Derivatizing agents like dansyl chloride or 7-chloro-4-nitrobenzofurazan (NBD-Cl) react with this compound to form highly fluorescent derivatives, thereby lowering the limit of detection.[2][3]

3. What are the key parameters to consider for sample preparation?

The choice of sample preparation technique is crucial for achieving high sensitivity and accuracy. Key considerations include:

  • Extraction Method: Solid-phase extraction (SPE) and supported liquid extraction (SLE) often provide cleaner extracts and higher recovery compared to traditional liquid-liquid extraction (LLE).[5][6][7]

  • pH Adjustment: The pH of the sample should be optimized to ensure this compound is in a non-ionized state for efficient extraction into an organic solvent.

  • Choice of Solvent: The extraction solvent should have a high affinity for this compound and be compatible with the subsequent analytical method.

4. Are there any commercially available ELISA kits for this compound detection?

While ELISA kits are available for the parent drug, fluoxetine (B1211875), specific kits for this compound are less common. Some fluoxetine ELISA kits may exhibit cross-reactivity with this compound, but this needs to be validated. For instance, one fluoxetine ELISA kit reported an I-50 (the concentration that shows 50% less color activity than the zero standard) of 8.28 ng/mL for this compound, indicating some level of detection.[16] However, for sensitive and specific quantification, chromatographic methods are preferred.

5. What are the common challenges when using ELISA for this compound detection?

Common issues with ELISA include high background, low sensitivity, and inconsistent results.[17][18] These can be caused by factors such as improper washing, suboptimal reagent concentrations, and matrix effects.[17] Thorough optimization and validation are necessary.

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for this compound detection.

Table 1: Performance of Different Analytical Methods for this compound Detection

Analytical MethodMatrixLimit of Quantification (LOQ) / Detection (LOD)Linearity RangeReference
HPLC-Fluorescence (with derivatization)PlasmaLOD: ~3 µg/L25-800 µg/L[2]
HPLC-Fluorescence (with derivatization)PlasmaLOQ: 0.1 ng/mL0.1-50.0 ng/mL[3]
GC-MS (with derivatization)Blood, Urine, TissueLOQ: 25 µg/L50-1000 µg/L[4]
HPLC-UVSerumLOD: 30 µg/L50-1000 µg/L[1]
LC-MS/MSHuman PlasmaLOQ: 0.05 ng/mL0.05-20 ng/mL[5]
LC-MS/MSOvine PlasmaLOQ: 1 ng/mL1-500 ng/mL[19]
LC-MS/MSHuman PlasmaLOD: 2.15 ng/mL10-800 ng/mL[20]

Table 2: Recovery Rates for Different Sample Preparation Methods

Sample Preparation MethodMatrixAnalyteMean Recovery (%)Reference
Liquid-Liquid ExtractionPlasmaThis compound~100%[3]
N-butyl chloride ExtractionBlood, Urine, TissueThis compound78%[15]
Automated SPE & LLESerumThis compound70%[12]
Solid-Phase Extraction (Evolute CX-50)WastewaterThis compound65-82%[21]

Experimental Protocols

1. Detailed Methodology for LC-MS/MS Analysis of this compound in Human Plasma

This protocol is based on a highly sensitive method reported for the simultaneous determination of fluoxetine and this compound.[5]

  • Sample Preparation (Supported Liquid Extraction - SLE):

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add an appropriate amount of internal standard (e.g., fluoxetine-d5).

    • Load the sample onto an SLE cartridge.

    • Wait for 5 minutes for the sample to be absorbed.

    • Elute the analytes with methyl tert-butyl ether.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Synergi 4 µ polar-RP column.

    • Mobile Phase: A gradient of an aqueous component (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: As optimized for the specific column and system.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: m/z 296 → 134.[5]

2. Detailed Methodology for HPLC with Fluorescence Detection (after Derivatization)

This protocol is a composite based on validated methods involving derivatization.[2][3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard.

    • Alkalinize the sample with a suitable buffer.

    • Extract the analytes with an organic solvent (e.g., n-hexane).

    • Separate the organic layer and evaporate it to dryness.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent.

    • Add the derivatizing agent (e.g., dansyl chloride solution).

    • Incubate the mixture at room temperature for a specified time to allow the reaction to complete.

    • Stop the reaction and prepare the sample for injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile.[2]

    • Fluorescence Detection:

      • Excitation Wavelength (λex): ~230 nm.

      • Emission Wavelength (λem): ~290 nm.[22]

Visualizations

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is sle Supported Liquid Extraction (SLE) add_is->sle evap Evaporation sle->evap recon Reconstitution evap->recon lc LC Separation (Polar-RP Column) recon->lc Inject ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for sensitive this compound detection using LC-MS/MS.

Troubleshooting_Logic start Low/No this compound Signal check_method Is the analytical method sensitive enough? start->check_method check_prep Is sample preparation efficient? check_method->check_prep Yes solution_method Switch to more sensitive method (e.g., LC-MS/MS) check_method->solution_method No check_stability Is the analyte stable? check_prep->check_stability Yes solution_prep Optimize extraction (e.g., SPE, SLE) check_prep->solution_prep No check_matrix Are matrix effects present? check_stability->check_matrix Yes solution_stability Ensure proper sample storage and handling check_stability->solution_stability No solution_matrix Improve chromatography, use isotopic internal standard check_matrix->solution_matrix Yes

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Rapid Norfluoxetine Analysis in Plasma via Column-Switching Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing column-switching techniques for the rapid analysis of norfluoxetine in plasma.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.

Problem Potential Cause(s) Recommended Solution(s)
High Backpressure in the Analytical Column Particulate matter from the plasma sample clogging the column frit.- Ensure adequate sample pre-treatment (e.g., centrifugation) to remove particulates before injection. - Use an in-line filter or guard column before the analytical column.[1][2] - If the clog persists, backflush the column according to the manufacturer's instructions.[3]
Protein precipitation within the column.- Optimize the composition of the mobile phase to prevent protein precipitation.[] - For direct plasma injection, use a Restricted Access Media (RAM) column as the pre-column to exclude large macromolecules like proteins.[5][6]
Poor Peak Shape (Broadening or Tailing) Sub-optimal mobile phase composition.- Adjust the mobile phase pH and organic solvent ratio to improve peak symmetry.[1]
Column degradation or contamination.- Flush the column with a strong solvent to remove contaminants.[1] - If performance does not improve, the column may need to be replaced.
Sample solvent is too strong.- Dilute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[7]
Inconsistent or Shifting Retention Times Fluctuations in mobile phase composition or flow rate.- Ensure the mobile phase is properly mixed and degassed.[7] - Check the HPLC pump for leaks or worn seals.[8]
Temperature variations.- Use a column oven to maintain a consistent temperature for the analytical column.[9]
Inadequate column equilibration.- Allow sufficient time for the column to equilibrate with the mobile phase before starting a new analytical run, especially after changing solvents.[2]
Low Analyte Recovery Inefficient extraction from the pre-column.- Optimize the elution strength of the mobile phase used to transfer the analyte from the pre-column to the analytical column.
Analyte breakthrough on the pre-column during sample loading.- Ensure the loading flow rate and volume are within the capacity of the pre-column to prevent the analyte from being washed to waste.[10]
Matrix effects (ion suppression or enhancement in MS detection).- Adjust the chromatographic separation to move the this compound peak away from co-eluting matrix components.[7] - Modify the sample preparation procedure to better remove interfering substances.
Carryover (Analyte Detected in Blank Samples) Adsorption of this compound onto surfaces in the injection port or transfer lines.- Optimize the needle wash procedure in the autosampler, using a strong solvent.
Incomplete elution from the pre-column or analytical column.- Increase the elution strength of the mobile phase or extend the gradient at the end of the run to ensure all of the analyte is eluted.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using column-switching for this compound analysis in plasma?

A1: The main advantage is the ability to perform online sample cleanup, which significantly reduces manual sample preparation time and potential for error.[][11] This technique allows for the direct injection of plasma samples (after minimal pretreatment like centrifugation), where the pre-column captures the analyte of interest while allowing interfering macromolecules, such as proteins, to be washed to waste.[][10] This leads to a more automated and high-throughput workflow.[12][13][14]

Q2: What type of pre-column is recommended for direct plasma injection?

A2: A Restricted Access Media (RAM) column is often recommended for direct plasma injection in column-switching setups.[5][6] RAM columns have a hydrophilic outer surface that excludes large protein molecules, while the inner pores have a hydrophobic stationary phase that retains smaller molecules like this compound.[6] Other options include large particle size columns that allow for high flow rates to wash away proteins while retaining the analyte.[10][15]

Q3: Can I analyze fluoxetine (B1211875) and this compound simultaneously using this technique?

A3: Yes, column-switching methods are well-suited for the simultaneous analysis of fluoxetine and its active metabolite, this compound, in plasma.[10][12][13][14][15][16] The chromatographic conditions can be optimized to achieve baseline separation of both compounds on the analytical column after they are transferred from the pre-column.

Q4: What detection method is typically coupled with column-switching HPLC for this compound analysis?

A4: Tandem mass spectrometry (LC-MS/MS) is the most common detection method.[10][12][13][14][15][16][17] It provides high sensitivity and selectivity, which is crucial for quantifying low concentrations of this compound in a complex biological matrix like plasma.[16][17]

Q5: How can I minimize matrix effects when using LC-MS/MS detection?

A5: While column-switching provides significant online cleanup, residual matrix components can still cause ion suppression or enhancement. To minimize this, you can:

  • Optimize the chromatographic separation to ensure this compound does not co-elute with interfering compounds.

  • Divert the flow from the analytical column to waste during the initial and final parts of the run when highly polar or non-polar interferences might elute.[18]

  • Use a stable isotope-labeled internal standard for this compound to compensate for any matrix-induced variations in signal intensity.

Experimental Protocols

Online SPE-LC-MS/MS Method for this compound Analysis

This protocol is a representative example based on published methodologies for the automated analysis of this compound in human plasma.[12][13][14][18]

1. Sample Preparation:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Transfer a 100 µL aliquot of plasma to a microcentrifuge tube.

  • Add an internal standard solution (e.g., fluoxetine-d5).

  • Centrifuge the sample to pellet any particulate matter.[12][13][14]

  • Directly inject a small volume (e.g., 10 µL) of the supernatant into the online SPE-LC-MS/MS system.[12][13][14]

2. Online Solid Phase Extraction (SPE) and Chromatography:

  • SPE Cartridge (Pre-column): Use a suitable SPE cartridge to trap the analytes.

  • Loading Phase: The plasma sample is loaded onto the SPE cartridge. A loading pump delivers a wash solution (e.g., a highly aqueous mobile phase) to wash away endogenous materials like proteins to waste.[12][13][14]

  • Elution/Transfer Phase: After the wash step, a switching valve changes position. The analytical pump then delivers the analytical mobile phase through the SPE cartridge in the opposite direction (backflush). This elutes this compound and the internal standard from the SPE cartridge and transfers them onto the analytical column.[10][15][18]

  • Analytical Separation: The analytes are then separated on a C18 analytical column using a gradient elution program.

3. Mass Spectrometric Detection:

  • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.[16]

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for this compound and the internal standard.[16]

Quantitative Data Summary

The following tables summarize typical performance characteristics of column-switching LC-MS/MS methods for this compound analysis in plasma.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterTypical Value/Condition
Analytical Column C18 reversed-phase
Mobile Phase Gradient of Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate)
Ionization Mode ESI Positive
MRM Transition (this compound) m/z 296 → 134[16]
MRM Transition (Fluoxetine) m/z 310 → 44[16]
Total Run Time < 5 minutes[10][15][16]

Table 2: Method Validation Parameters

ParameterThis compoundReference(s)
Linearity Range 0.50 - 100.00 ng/mL[12][13][14]
Intra-day Precision (%CV) < 15%[12][13][14][16]
Inter-day Precision (%CV) < 15%[12][13][14][16]
Accuracy (%Bias) Within ±15%[12][13][14][16]
Mean Recovery 90.35% - 96.99%[12][13][14]
Limit of Quantification (LOQ) 0.50 ng/mL[12][13][14]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc Column-Switching HPLC System cluster_detection Detection Plasma Plasma Sample IS Add Internal Standard Plasma->IS Centrifuge Centrifuge IS->Centrifuge Injector Autosampler Injection Centrifuge->Injector PreColumn Pre-Column (SPE) (Trap Analyte, Wash Proteins) Injector->PreColumn Switch Switching Valve PreColumn->Switch To Waste AnalyticalColumn Analytical Column (Separation) Switch->AnalyticalColumn Transfer Analyte MS Mass Spectrometer (MS/MS Detection) AnalyticalColumn->MS Data Data Acquisition & Analysis MS->Data

Caption: Workflow for this compound analysis using column-switching.

Troubleshooting_Logic Start High Backpressure Detected CheckGuard Check Guard Column & In-line Filter Start->CheckGuard Backflush Backflush Analytical Column CheckGuard->Backflush No obvious blockage Resolved Issue Resolved CheckGuard->Resolved Blockage found & cleared CheckSamplePrep Review Sample Pre-treatment Backflush->CheckSamplePrep Pressure still high Backflush->Resolved Pressure normal ReplaceColumn Replace Analytical Column CheckSamplePrep->ReplaceColumn Pre-treatment OK CheckSamplePrep->Resolved Improve pre-treatment ReplaceColumn->Resolved

Caption: Logic diagram for troubleshooting high backpressure issues.

References

Technical Support Center: Optimizing Norfluoxetine HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of norfluoxetine.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary Silanol (B1196071) Interactions: this compound, a basic compound, can interact with acidic silanol groups on the silica-based column packing material, leading to peak tailing.[1]Use an End-Capped Column: Employ a modern, well-end-capped C18 or C8 column to minimize exposed silanol groups.[1] Acidify the Mobile Phase: Add a small amount of an acidic modifier like formic acid (e.g., 0.1%) or trifluoroacetic acid (TFA) (e.g., 0.05%) to the mobile phase. This suppresses the ionization of silanol groups, reducing their interaction with the basic analyte.[1] Add a Competitive Amine: In some cases, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can help block the active silanol sites.[1]
Column Overload: Injecting too much sample can saturate the stationary phase.[1]Reduce the sample concentration or injection volume.[1]
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]Dissolve the sample in the initial mobile phase composition or a weaker solvent.[1]
Shifting Retention Times Inconsistent Mobile Phase Preparation: Variations in mobile phase composition, such as slight differences in solvent ratios or pH, can lead to shifts in retention time.[2][3]Ensure accurate and consistent preparation of the mobile phase for each run. Use a calibrated pH meter and precise volumetric measurements.[2]
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially at the beginning of a sequence.[2]Allow adequate time for the column to equilibrate with the mobile phase. A stable baseline is a good indicator of equilibration.
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time variability.[4]Use a column oven to maintain a constant and controlled temperature throughout the analysis.[4]
Poor Resolution between this compound and Fluoxetine (B1211875) (or other components) Inappropriate Mobile Phase Strength: If the organic solvent percentage is too high, analytes may elute too quickly and co-elute. If it's too low, run times may be excessively long with broad peaks.Adjust Organic Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase to achieve optimal separation.[5] For reversed-phase chromatography, decreasing the organic content will generally increase retention and may improve the resolution of early-eluting peaks.
Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound and other ionizable analytes, which in turn influences their retention and selectivity.[6]Optimize the mobile phase pH. For basic compounds like this compound, working at a low pH (e.g., pH 2.5-3.5) can ensure consistent protonation and good peak shape.[7]
Suboptimal Organic Modifier: The choice of organic solvent (acetonitrile vs. methanol) can alter the selectivity of the separation.If resolution is still not optimal, try substituting acetonitrile with methanol (B129727) or using a combination of both, as this can change the elution order and improve separation.
Peak Splitting or Fronting Column Void or Channeling: A void at the head of the column or channeling in the packed bed can distort the peak shape.[1]This often indicates column degradation. Replacing the column is the most reliable solution. Back-flushing the column may sometimes resolve a blocked frit.[1]
Sample Solvent Mismatch: As with peak tailing, a sample solvent that is much stronger than the mobile phase can cause peak fronting.[1]Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound separation on a C18 column?

A good starting point for reversed-phase HPLC separation of this compound on a C18 column is a mixture of an acidic aqueous buffer and an organic solvent. For example, a mobile phase consisting of acetonitrile and water (pH adjusted to the acidic range with an acid like phosphoric acid, formic acid, or perchloric acid) is commonly used.[7][8] A typical starting gradient might be 20-80% acetonitrile over 10-15 minutes. Isocratic methods have also been successfully employed.[9]

Q2: How does the pH of the mobile phase affect the retention of this compound?

This compound is a basic compound. The pH of the mobile phase plays a critical role in its retention on a reversed-phase column. At a pH below its pKa, this compound will be protonated (positively charged). At a pH above its pKa, it will be in its neutral form. In reversed-phase chromatography, the neutral form is more retained than the charged form. Therefore, increasing the pH of the mobile phase will generally lead to an increase in the retention time of this compound. However, operating at a pH where the analyte is in a single, stable ionization state (typically in the acidic range for bases) is crucial for reproducible results and good peak shape.[6]

Q3: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol can be used as organic modifiers for the separation of this compound. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and can sometimes offer different selectivity compared to methanol. The choice between the two often comes down to empirical testing to see which provides better resolution for the specific separation. Some methods have successfully used methanol in the mobile phase.

Q4: My peak for this compound is tailing. What is the most common cause and how can I fix it?

The most common cause of peak tailing for basic compounds like this compound is the interaction with residual silanol groups on the silica-based stationary phase.[1] To fix this, you can:

  • Lower the mobile phase pH: Adding an acid like formic acid or TFA to the mobile phase (to a pH of around 3) will protonate the silanol groups and reduce these interactions.[1]

  • Use a modern, end-capped column: These columns have fewer free silanol groups.[1]

  • Add a competing base: A small amount of an amine like triethylamine (TEA) can be added to the mobile phase to compete with this compound for the active silanol sites.[1]

Q5: Can I use a gradient elution for this compound analysis?

Yes, gradient elution is often used for the analysis of this compound, especially when it is being separated from its parent drug, fluoxetine, and other metabolites or matrix components.[10][11] A gradient allows for the separation of compounds with a wider range of polarities in a reasonable amount of time. A typical gradient might involve increasing the percentage of the organic solvent (e.g., acetonitrile) over the course of the run.

Experimental Protocols

Below are examples of mobile phase compositions and chromatographic conditions from published methods for the determination of this compound.

Method 1: Gradient Elution with Fluorescence Detection

  • Analytes: Fluoxetine and this compound

  • Column: Reversed-phase column

  • Mobile Phase:

    • A: 0.1 mol/L Nitric Acid (pH 3)

    • B: Acetonitrile

  • Elution: Gradient elution[10][11]

  • Detection: Fluorescence

Method 2: Isocratic Elution with UV Detection

  • Analytes: Fluoxetine and this compound

  • Column: Supelcosil LC-8-DB reversed-phase column (5 µm particle size)

  • Mobile Phase: Triethylamine acetate (B1210297):acetonitrile[9]

  • Elution: Isocratic[9]

  • Detection: UV

Method 3: UPLC Method with UV Detection

  • Analytes: Fluoxetine and this compound

  • Column: Acquity UPLC, C18 (2.1 x 100 mm)

  • Mobile Phase: Water (pH 2.4, adjusted with phosphoric acid) and acetonitrile (68:32, v/v)[7]

  • Flow Rate: 0.3 mL/min[7]

  • Detection: UV at 230 nm[7]

Quantitative Data Summary

The following table summarizes chromatographic parameters from various methods for this compound separation. This data can be used as a reference for expected performance.

Column TypeMobile Phase CompositionFlow Rate (mL/min)Retention Time of this compound (min)Detection MethodReference
Reversed-phase C8Acetonitrile and water containing perchloric acid and tetramethylammonium (B1211777) perchlorate18.1Fluorescence (Exc: 230 nm, Em: 290 nm)[8]
Acquity UPLC C18Water (pH 2.4 with phosphoric acid) : Acetonitrile (68:32)0.33.7UV (230 nm)[7]
OctadecylsilicaAcetonitrile : Water (55:45)Not SpecifiedNot SpecifiedFluorescence (Exc: 478 nm, Em: 537 nm) after derivatization[12]
Supelcosil LC-8-DBTriethylamine acetate : AcetonitrileNot SpecifiedNot SpecifiedUV[9]
Synergi 4 µ polar-RPFast gradientNot SpecifiedNot SpecifiedLC-MS/MS[13]

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing HPLC methods for this compound.

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goals (Resolution, Run Time, Peak Shape) select_column Select Initial Column (e.g., C18, 5µm, 4.6x150mm) start->select_column initial_mp Choose Initial Mobile Phase (e.g., ACN:Water with 0.1% Formic Acid) select_column->initial_mp scouting_run Perform Scouting Gradient Run initial_mp->scouting_run evaluate Evaluate Chromatogram (Peak Shape, Resolution, Retention) scouting_run->evaluate adjust_organic Adjust Organic Solvent Ratio evaluate->adjust_organic Poor Resolution adjust_ph Optimize Mobile Phase pH evaluate->adjust_ph Peak Tailing change_organic Change Organic Modifier (e.g., ACN to MeOH) evaluate->change_organic Insufficient Selectivity fine_tune Fine-Tune Gradient/Isocratic Conditions evaluate->fine_tune Good Initial Separation adjust_organic->scouting_run adjust_ph->scouting_run change_organic->scouting_run validate Validate Optimized Method fine_tune->validate

Caption: A general workflow for optimizing the mobile phase in an HPLC method.

Troubleshooting_Decision_Tree start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Shift? start->retention resolution Poor Resolution? start->resolution tailing Tailing peak_shape->tailing Yes fronting Fronting/Splitting peak_shape->fronting No drifting Drifting retention->drifting Yes inconsistent Inconsistent retention->inconsistent No solution_resolution Adjust Organic Ratio Optimize pH Change Organic Modifier resolution->solution_resolution Yes solution_tailing Lower pH Use End-capped Column Add Competing Base tailing->solution_tailing solution_fronting Check for Column Void Match Sample Solvent to Mobile Phase fronting->solution_fronting solution_drifting Ensure Proper Equilibration Use Column Oven drifting->solution_drifting solution_inconsistent Check Mobile Phase Prep. inconsistent->solution_inconsistent

References

Validation & Comparative

Norfluoxetine versus Fluoxetine: A Comparative Analysis of Serotonin Reuptake Inhibition Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes hepatic metabolism to its primary active metabolite, norfluoxetine. Both parent drug and metabolite contribute to the therapeutic effect by blocking the serotonin transporter (SERT), thereby increasing the synaptic concentration of serotonin. This guide provides a detailed comparison of the potency of this compound and fluoxetine on serotonin reuptake, supported by experimental data, to inform research and drug development in neuropsychopharmacology.

In Vitro Potency at the Serotonin Transporter

Experimental data consistently demonstrates that this compound is a potent inhibitor of serotonin reuptake, with its potency being stereoselective. The S-enantiomer of this compound exhibits significantly higher affinity for the serotonin transporter compared to the R-enantiomer. Notably, S-norfluoxetine is also more potent than the parent drug, fluoxetine. The enantiomers of fluoxetine, in contrast, are considered to be approximately equipotent in their inhibition of serotonin reuptake.[1][2]

A key study by Wong et al. (1993) provides a direct comparison of the in vitro potency of this compound enantiomers on serotonin reuptake in rat brain tissue. The study utilized two distinct experimental approaches: a radioligand binding assay to determine the binding affinity (Ki) to the serotonin transporter and a functional assay to measure the inhibition of serotonin (5-HT) uptake (IC50).

The results clearly indicate that S-norfluoxetine is a highly potent inhibitor of both [3H]paroxetine binding and 5-HT uptake, with Ki and IC50 values in the low nanomolar range.[3] In contrast, R-norfluoxetine was found to be approximately 20 to 22 times less potent than the S-enantiomer in these assays.[1][2][3]

CompoundAssay TypePotency (Ki in nM)Potency (IC50 in nM)Reference
S-Norfluoxetine [3H]Paroxetine Binding1.3-[3]
R-Norfluoxetine [3H]Paroxetine Binding26-[3]
S-Norfluoxetine 5-HT Uptake Inhibition-14[3]
R-Norfluoxetine 5-HT Uptake Inhibition-308[3]
Fluoxetine 5-HT Uptake Inhibition-Equip. with enantiomers[1][2]

Table 1: In Vitro Potency of this compound Enantiomers and Fluoxetine on Serotonin Reuptake. Data for this compound enantiomers are from Wong et al. (1993) for rat brain tissue. Fluoxetine enantiomers are reported to be approximately equipotent.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and fluoxetine potency.

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay determines the binding affinity of a test compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand that specifically binds to the transporter.

1. Materials:

  • Biological Material: Crude membrane preparations from rat cerebral cortex.
  • Radioligand: [3H]Paroxetine, a high-affinity ligand for the serotonin transporter.
  • Test Compounds: S-norfluoxetine, R-norfluoxetine.
  • Reference Compound: A known high-affinity SERT ligand for determining non-specific binding (e.g., unlabeled paroxetine (B1678475) or fluoxetine).
  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological concentrations of ions.

2. Procedure:

  • Incubation: Aliquots of the membrane preparation are incubated in the assay buffer with a fixed concentration of [3H]paroxetine and varying concentrations of the test compounds.
  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The specific binding is calculated as the difference between total binding (in the absence of a competing ligand) and non-specific binding (in the presence of a saturating concentration of a reference compound). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal 5-HT Uptake Inhibition Assay (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the uptake of serotonin into synaptosomes, which are resealed nerve terminals that contain functional serotonin transporters.

1. Materials:

  • Biological Material: Synaptosomes prepared from rat brain tissue (e.g., cerebral cortex or hypothalamus).
  • Substrate: Radiolabeled serotonin ([3H]5-HT).
  • Test Compounds: S-norfluoxetine, R-norfluoxetine.
  • Reference Compound: A known potent serotonin reuptake inhibitor (e.g., fluoxetine) for determining non-specific uptake.
  • Assay Buffer: A physiological buffer, such as Krebs-Ringer bicarbonate buffer, saturated with 95% O2/5% CO2.

2. Procedure:

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compounds in the assay buffer at 37°C for a short period.
  • Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of [3H]5-HT.
  • Incubation: The incubation is carried out for a short, defined period at 37°C, during which the uptake of [3H]5-HT is linear with time.
  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]5-HT.
  • Quantification: The amount of radioactivity accumulated inside the synaptosomes and trapped on the filters is measured by liquid scintillation counting.
  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of [3H]5-HT (IC50) is determined. Specific uptake is the difference between total uptake and non-specific uptake (measured in the presence of a high concentration of a reference inhibitor or at 0°C).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic relationship between fluoxetine and this compound and their shared mechanism of action, as well as a typical experimental workflow for determining serotonin reuptake inhibition.

Fluoxetine Fluoxetine This compound This compound Fluoxetine->this compound Metabolism (CYP2D6) SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibition This compound->SERT Inhibition PresynapticNeuron Presynaptic Neuron SynapticCleft Synaptic Cleft Serotonin 5-HT Serotonin->SERT Reuptake

Caption: Metabolic conversion of fluoxetine to this compound and their inhibitory action on SERT.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis a Synaptosome Preparation c Pre-incubation with Test Compound a->c b Test Compound Dilutions b->c d Addition of [3H]5-HT c->d e Incubation (37°C) d->e f Rapid Filtration & Washing e->f g Scintillation Counting f->g h IC50 Determination g->h

Caption: Experimental workflow for a synaptosomal serotonin reuptake inhibition assay.

References

A Comparative Guide to the Pharmacokinetics of R- and S-Norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the two enantiomers of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). Understanding the stereoselective differences in the absorption, distribution, metabolism, and excretion of R- and S-norfluoxetine is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This document summarizes key quantitative data, outlines experimental protocols for their analysis, and visualizes the metabolic pathways involved.

Data Presentation: Quantitative Pharmacokinetic Comparison

The pharmacokinetic properties of R- and S-norfluoxetine exhibit significant stereoselectivity. Following the administration of racemic fluoxetine, the plasma concentrations of S-norfluoxetine are consistently higher than those of R-norfluoxetine.[1][2] This is largely attributed to differences in their metabolism.

Steady-State Plasma Concentrations

A study involving 131 adult patients on long-term fluoxetine therapy (10-60 mg/day) reported the following geometric mean plasma concentrations for the this compound enantiomers[1]:

EnantiomerGeometric Mean Plasma Concentration (nmol/L)95% Confidence Interval (nmol/L)
S-norfluoxetine247212 - 287
R-norfluoxetine118102 - 137

The difference in plasma concentrations between the S- and R-enantiomers was statistically significant.[1]

Elimination Half-Life

The elimination half-life of the this compound enantiomers is notably influenced by the genetic polymorphism of the cytochrome P450 enzyme CYP2D6. Individuals can be categorized as poor metabolizers (PMs) or extensive metabolizers (EMs) of CYP2D6 substrates, such as sparteine (B1682161).

A study investigating the stereoselective metabolism of fluoxetine provided the following elimination half-lives for R- and S-norfluoxetine in these two patient populations after a single oral dose of 60 mg of fluoxetine[3]:

CYP2D6 PhenotypeEnantiomerElimination Half-Life (days)
Poor Metabolizers R-norfluoxetine6.9
S-norfluoxetine17.4
Extensive Metabolizers R-norfluoxetine5.5
S-norfluoxetine5.5

For S-norfluoxetine, there is a significant difference in the elimination half-life between poor and extensive metabolizers.[3]

Metabolic Pathways and Experimental Workflows

The metabolism of fluoxetine to its active metabolite, this compound, is a critical step in its pharmacokinetic profile. This process is stereoselective and primarily mediated by cytochrome P450 enzymes in the liver.

Metabolic Pathway of Fluoxetine to this compound

Fluoxetine is administered as a racemic mixture of R- and S-fluoxetine. Both enantiomers are N-demethylated to their respective this compound enantiomers. This metabolic conversion is principally carried out by the CYP2D6 enzyme, with minor contributions from CYP2C9 and CYP2C19, particularly for the formation of R-norfluoxetine.[4] S-fluoxetine is preferentially metabolized by CYP2D6 to S-norfluoxetine.

Metabolic Pathway of Fluoxetine to this compound rac_fluoxetine Racemic Fluoxetine R_fluoxetine R-Fluoxetine rac_fluoxetine->R_fluoxetine S_fluoxetine S-Fluoxetine rac_fluoxetine->S_fluoxetine R_this compound R-Norfluoxetine R_fluoxetine->R_this compound N-demethylation S_this compound S-Norfluoxetine S_fluoxetine->S_this compound N-demethylation CYP2D6 CYP2D6 CYP2D6->R_fluoxetine CYP2D6->S_fluoxetine CYP2C9_2C19 CYP2C9/CYP2C19 CYP2C9_2C19->R_fluoxetine Workflow for Chiral Analysis of this compound sample Plasma/Serum Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction derivatization Chiral Derivatization (optional) extraction->derivatization hplc Chiral HPLC Separation derivatization->hplc ms Mass Spectrometry Detection (LC-MS/MS) hplc->ms quantification Data Acquisition and Quantification ms->quantification

References

Lack of Direct Cross-Validation Data Precludes a Full Comparative Guide for Norfluoxetine Immunoassays and Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison guide detailing the cross-validation of norfluoxetine immunoassays with chromatography methods cannot be fully generated at this time due to a lack of publicly available studies directly comparing the performance of these two methodologies for the specific analyte, this compound. Extensive searches for published literature containing head-to-head quantitative comparisons, such as correlation coefficients, bias, and concordance rates between a specific this compound immunoassay (e.g., ELISA) and a chromatography method (e.g., HPLC, LC-MS/MS), did not yield the necessary data to construct the requested guide.

While numerous studies detail the validation and application of various chromatographic methods for the quantification of this compound, the active metabolite of fluoxetine, they do not provide a cross-validation against an immunoassay format. Chromatographic methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are frequently presented as the gold standard for the accurate and specific measurement of this compound in biological matrices. These methods offer high sensitivity and selectivity, allowing for the precise quantification of the analyte.

For illustrative purposes, a summary of typical performance characteristics for a generic LC-MS/MS method for this compound, as gleaned from multiple sources, is presented below. It is crucial to note that these data are not from a direct comparative study with an immunoassay.

Typical Performance Characteristics of this compound LC-MS/MS Assays

ParameterTypical Performance
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 1.0 ng/mL
Inter-assay Precision (%CV)< 15%
Intra-assay Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%
Recovery> 85%

Experimental Protocol: Generic LC-MS/MS Method

The following is a generalized protocol for the quantification of this compound in a biological matrix using LC-MS/MS, based on common practices described in the literature.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Aliquots of the biological sample (e.g., plasma, serum) are spiked with an internal standard (e.g., deuterated this compound).

  • Samples are pre-treated (e.g., with a buffer to adjust pH).

  • The pre-treated samples are loaded onto an SPE cartridge.

  • The cartridge is washed with a series of solvents to remove interfering substances.

  • This compound and the internal standard are eluted from the cartridge with an appropriate solvent.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography: The reconstituted sample is injected onto a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate this compound from other matrix components.

  • Mass Spectrometry: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Logical Workflow for Cross-Validation

A cross-validation study would be essential to understand the agreement between an immunoassay and a gold-standard chromatography method. The general workflow for such a study is depicted below.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Sample Patient Samples Aliquoting Aliquoting Sample->Aliquoting Immunoassay This compound Immunoassay Aliquoting->Immunoassay Chromatography Chromatography (LC-MS/MS) Aliquoting->Chromatography Immuno_Results Immunoassay Results Immunoassay->Immuno_Results Chromo_Results Chromatography Results Chromatography->Chromo_Results Comparison Statistical Comparison (e.g., Correlation, Bias) Immuno_Results->Comparison Chromo_Results->Comparison

A flowchart illustrating the typical workflow for a cross-validation study.

Without access to a study that has performed this workflow for this compound, a direct and objective comparison as requested cannot be provided. Researchers, scientists, and drug development professionals are advised to perform their own validation studies to determine the suitability of a given immunoassay for their specific needs, using an established chromatography method as the reference standard.

A Comparative Guide to the Metabolic Pathways of Norfluoxetine and Desmethylsertraline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of norfluoxetine and desmethylsertraline (B1148675), the primary active metabolites of the selective serotonin (B10506) reuptake inhibitors (SSRIs) fluoxetine (B1211875) and sertraline (B1200038), respectively. Understanding the nuances of their metabolism is crucial for drug development, predicting drug-drug interactions, and optimizing therapeutic outcomes.

Executive Summary

This compound and desmethylsertraline, while both active metabolites of widely prescribed antidepressants, exhibit distinct metabolic profiles. The formation of this compound is predominantly mediated by a single cytochrome P450 enzyme, CYP2D6, displaying significant stereoselectivity. In contrast, the generation of desmethylsertraline involves a broader array of CYP enzymes, leading to a more complex metabolic landscape. These differences have significant implications for inter-individual variability in drug response and the potential for drug-drug interactions.

Primary Metabolic Pathways: this compound vs. Desmethylsertraline

The initial and primary metabolic step for both fluoxetine and sertraline is N-demethylation, leading to the formation of their respective active metabolites, this compound and desmethylsertraline. However, the enzymatic processes governing these transformations differ significantly.

This compound Formation:

The conversion of fluoxetine to this compound is primarily catalyzed by the polymorphic enzyme CYP2D6 . This process is stereoselective, with CYP2D6 preferentially metabolizing S-fluoxetine to S-norfluoxetine.[1][2] While other enzymes like CYP2C9 and CYP2C19 can contribute to the formation of R-norfluoxetine, their role is considered minor compared to that of CYP2D6.[1][3]

Desmethylsertraline Formation:

The N-demethylation of sertraline to desmethylsertraline is a more complex process involving multiple cytochrome P450 enzymes . The primary contributors include CYP2B6 , with significant roles also played by CYP2C19, CYP2C9, CYP3A4, and CYP2D6 .[3][4] The relative contribution of these enzymes can vary depending on the concentration of sertraline.[4][5] This multi-enzyme pathway suggests a lower susceptibility to significant pharmacokinetic alterations due to the inhibition of a single CYP isozyme.[6]

Quantitative Comparison of Enzyme Kinetics

The following tables summarize the available quantitative data for the key enzymes involved in the formation of this compound and desmethylsertraline. These parameters provide insight into the efficiency and affinity of the metabolic reactions.

Table 1: Enzyme Kinetics for this compound Formation

Parent CompoundMetaboliteEnzymeKm (μM)Vmax (pmol/min/pmol CYP)Reference(s)
(S)-Fluoxetine(S)-NorfluoxetineCYP2D630 ± 328.6 ± 1.2[7]
(R)-Fluoxetine(R)-NorfluoxetineCYP2D639 ± 534 ± 2[7]
(R)-Fluoxetine(R)-NorfluoxetineCYP2C99.7 (apparent)-[3][8]
(R)-Fluoxetine(R)-NorfluoxetineCYP2C198.5 (apparent)-[3][8]

Table 2: Enzyme Kinetics for Desmethylsertraline Formation

Parent CompoundMetaboliteEnzyme SystemKm (μM)Vmax (nmol/min/mg protein)Reference(s)
SertralineDesmethylsertralineHuman Liver Microsomes (Overall)18.1 ± 2.00.45 ± 0.03
SertralineDesmethylsertralineHuman Liver Microsomes (Overall)98-[3][9]

Further Metabolic Pathways

Both this compound and desmethylsertraline undergo further metabolism, leading to their eventual elimination from the body.

Further Metabolism of this compound:

Information on the subsequent metabolism of this compound is less extensive. However, it is known that this compound itself is a potent inhibitor of CYP2D6.[10] Further metabolism of S-norfluoxetine is also likely catalyzed by CYP2D6.[11] Other potential pathways may include glucuronidation.[11]

Further Metabolism of Desmethylsertraline:

Desmethylsertraline is further metabolized primarily through deamination to form a ketone metabolite.[4][12] This process is catalyzed by several enzymes, including CYP3A4, CYP2C19, and monoamine oxidases (MAO-A and MAO-B) .[4][12] The resulting ketone can then undergo further reduction and/or conjugation reactions.[12]

Pharmacokinetic Properties

The differences in metabolic pathways contribute to distinct pharmacokinetic profiles for this compound and desmethylsertraline.

Table 3: Comparative Pharmacokinetic Parameters

MetaboliteParent DrugElimination Half-life (t1/2)Reference(s)
This compoundFluoxetine4 - 16 days[2]
DesmethylsertralineSertraline62 - 104 hours[4][6]

This compound has a notably longer elimination half-life compared to desmethylsertraline, which contributes to a longer time to reach steady-state concentrations and a prolonged washout period after discontinuation of fluoxetine.[13]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (General Protocol)

This protocol outlines a general procedure for studying the metabolism of fluoxetine and sertraline in human liver microsomes to determine kinetic parameters.

1. Materials:

  • Human liver microsomes (pooled from multiple donors)
  • Fluoxetine or Sertraline hydrochloride
  • This compound and Desmethylsertraline standards
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • Potassium phosphate (B84403) buffer (pH 7.4)
  • Acetonitrile or other suitable organic solvent for reaction termination
  • Internal standard for LC-MS/MS analysis
  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare incubation mixtures containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein), potassium phosphate buffer, and a range of substrate concentrations (fluoxetine or sertraline).
  • Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • Incubate at 37°C with gentle shaking for a predetermined time, ensuring the reaction is in the linear range.
  • Terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.
  • Centrifuge the samples to precipitate proteins.
  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug and its N-desmethyl metabolite.
  • Use a suitable C18 column for chromatographic separation.
  • Employ multiple reaction monitoring (MRM) mode for detection and quantification.

4. Data Analysis:

  • Calculate the rate of metabolite formation at each substrate concentration.
  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

In Vitro Metabolism using Recombinant Human CYP Enzymes

This method is used to identify the specific CYP isoforms responsible for the metabolism of a drug.

1. Materials:

  • Recombinant human CYP enzymes (e.g., CYP2D6, CYP2B6, CYP2C19, etc.) co-expressed with NADPH-cytochrome P450 reductase.
  • The same reagents as for the human liver microsome protocol.

2. Incubation Procedure:

  • Follow a similar incubation procedure as with human liver microsomes, but replace the microsomes with a specific concentration of a single recombinant CYP enzyme.
  • Incubate the substrate with a panel of different recombinant CYP enzymes to screen for metabolic activity.

3. Data Analysis:

  • Determine the rate of metabolite formation for each CYP isoform.
  • For active enzymes, perform kinetic studies with varying substrate concentrations to determine Km and Vmax.

Signaling Pathway and Experimental Workflow Diagrams

Norfluoxetine_Metabolism cluster_CYPs Cytochrome P450 Enzymes Fluoxetine Fluoxetine (R- and S-enantiomers) This compound This compound (R- and S-enantiomers) Fluoxetine->this compound N-demethylation Further_Metabolites Further Metabolites (e.g., Glucuronides) This compound->Further_Metabolites CYP2D6 CYP2D6 (Major) CYP2D6->Fluoxetine CYP2C9 CYP2C9 (Minor) CYP2C9->Fluoxetine CYP2C19 CYP2C19 (Minor) CYP2C19->Fluoxetine

Caption: Primary metabolic pathway of fluoxetine to this compound.

Desmethylsertraline_Metabolism cluster_CYPs_Sertraline CYP450 Enzymes (N-demethylation) cluster_Enzymes_Desmethyl Enzymes (Deamination) Sertraline Sertraline Desmethylsertraline Desmethylsertraline Sertraline->Desmethylsertraline N-demethylation Ketone_Metabolite Ketone Metabolite Desmethylsertraline->Ketone_Metabolite Deamination Further_Metabolites Further Metabolites Ketone_Metabolite->Further_Metabolites CYP2B6 CYP2B6 CYP2B6->Sertraline CYP2C19 CYP2C19 CYP2C19->Sertraline CYP2C9 CYP2C9 CYP2C9->Sertraline CYP3A4 CYP3A4 CYP3A4->Sertraline CYP2D6 CYP2D6 CYP2D6->Sertraline CYP3A4_2 CYP3A4 CYP3A4_2->Desmethylsertraline CYP2C19_2 CYP2C19 CYP2C19_2->Desmethylsertraline MAOA MAO-A MAOA->Desmethylsertraline MAOB MAO-B MAOB->Desmethylsertraline

Caption: Metabolic pathway of sertraline to desmethylsertraline and beyond.

Experimental_Workflow start Start: In Vitro Incubation incubation Incubate Drug with Human Liver Microsomes or Recombinant CYPs + NADPH start->incubation termination Terminate Reaction (e.g., with Acetonitrile) incubation->termination centrifugation Centrifuge to Precipitate Proteins termination->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data_analysis Data Analysis: - Calculate metabolite formation rate - Fit to Michaelis-Menten model analysis->data_analysis results Results: Km, Vmax data_analysis->results

Caption: General experimental workflow for in vitro metabolism studies.

References

In Vivo Comparison of Norfluoxetine and Other SSRI Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of norfluoxetine, the primary active metabolite of fluoxetine, with the major metabolites of other commonly prescribed Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). This document synthesizes experimental data on their pharmacological activity, focusing on serotonin reuptake inhibition and functional in vivo effects.

This guide presents quantitative data in structured tables for straightforward comparison, details the experimental protocols utilized in the cited studies, and includes visualizations of key biological pathways and experimental workflows to provide a comprehensive overview for drug development and research.

I. Comparative Pharmacological Activity of SSRI Metabolites

The primary mechanism of action for SSRIs and their active metabolites is the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. However, the in vivo potency and selectivity of these metabolites can vary significantly, influencing the overall therapeutic profile and duration of action of the parent drug.

This compound: A Potent and Long-Acting Metabolite

This compound, the N-desmethyl metabolite of fluoxetine, is a potent and selective serotonin reuptake inhibitor.[1] In vivo studies have demonstrated that the stereoisomers of this compound possess markedly different potencies. The S-enantiomer is significantly more active than the R-enantiomer in blocking serotonin reuptake.[2] For instance, in mice, S-norfluoxetine was found to be about ten times more potent than R-norfluoxetine in antagonizing p-chloroamphetamine-induced serotonin depletion.[2] This stereoselectivity is a critical factor in the long-lasting therapeutic effects of fluoxetine.

Desmethylsertraline (B1148675): A Contributor to Prolonged SERT Occupancy

Desmethylsertraline, the primary metabolite of sertraline (B1200038), is also a serotonin reuptake inhibitor, although it is less potent than its parent compound in vivo.[3] Despite its lower potency, desmethylsertraline accumulates in the brain and may contribute to the sustained inhibition of the serotonin transporter following sertraline administration.[3] However, in vivo microdialysis and electrophysiology studies in rats have suggested that desmethylsertraline does not significantly contribute to the acute blockade of central 5-HT reuptake produced by sertraline.[3]

Desmethylcitalopram (B1219260): An Active Metabolite with In Vivo Efficacy

Desmethylcitalopram is an active metabolite of both citalopram (B1669093) and escitalopram (B1671245) and functions as a selective serotonin reuptake inhibitor.[4] While direct in vivo comparative studies with this compound are limited, studies on citalopram and its metabolites indicate that desmethylcitalopram contributes to the overall therapeutic effect.[5][6]

Metabolites of Paroxetine (B1678475): Generally Considered Inactive

In contrast to the metabolites of fluoxetine, sertraline, and citalopram, the metabolites of paroxetine are generally considered to be pharmacologically inactive in vivo with respect to serotonin reuptake inhibition.

II. Quantitative Comparison of In Vivo Activity

The following table summarizes the available quantitative data from in vivo studies to facilitate a direct comparison of the potencies of various SSRI metabolites.

MetaboliteParent DrugAnimal ModelIn Vivo AssayEndpointPotency (ED50)Citation
S-Norfluoxetine FluoxetineRatp-Chloroamphetamine-induced 5-HT depletionAntagonism of 5-HT depletion3.8 mg/kg[2]
R-Norfluoxetine FluoxetineRatp-Chloroamphetamine-induced 5-HT depletionAntagonism of 5-HT depletion> 20 mg/kg[2]
S-Norfluoxetine FluoxetineMousep-Chloroamphetamine-induced 5-HT depletionAntagonism of 5-HT depletion0.82 mg/kg[2]
R-Norfluoxetine FluoxetineMousep-Chloroamphetamine-induced 5-HT depletionAntagonism of 5-HT depletion8.3 mg/kg[2]
Desmethylsertraline SertralineRatIn vivo microdialysisIncrease in extracellular 5-HTNo significant effect at tested doses[3]
Desmethylsertraline SertralineRatIn vivo electrophysiologyInhibition of dorsal raphe neuron firingNo significant effect at tested doses[3]

III. Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the in vivo comparative data presented in this guide.

A. In Vivo Microdialysis for Extracellular Serotonin Measurement

In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[7][8]

Protocol Outline:

  • Animal Model: Adult male rats (e.g., Sprague-Dawley) or mice are commonly used.

  • Surgical Implantation of Microdialysis Probe:

    • Animals are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is implanted into the target brain region (e.g., striatum, hippocampus, prefrontal cortex) and secured with dental cement.

    • Animals are allowed to recover for a minimum of 48-72 hours post-surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe (with a semi-permeable membrane of a specific molecular weight cutoff) is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).[9]

    • After a stabilization period to achieve baseline neurotransmitter levels, dialysate samples are collected at regular intervals.

  • Drug Administration: The SSRI metabolite of interest is administered systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis through the probe.

  • Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or mass spectrometry (MS).[10][11]

B. Antagonism of p-Chloroamphetamine (PCA)-Induced Serotonin Depletion

This in vivo assay assesses the ability of a compound to block the serotonin-depleting effects of PCA, which is dependent on a functional serotonin transporter.

Protocol Outline:

  • Animal Model: Rats or mice are used.

  • Drug Pre-treatment: Animals are pre-treated with the SSRI metabolite or vehicle at various doses.

  • PCA Administration: After a specified pre-treatment time, animals are administered a dose of p-chloroamphetamine known to cause significant depletion of brain serotonin.

  • Brain Tissue Analysis: At a set time after PCA administration, animals are euthanized, and their brains are dissected.

  • Serotonin Quantification: The concentration of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in specific brain regions is determined by HPLC-ECD.

  • Data Analysis: The ED50 value, the dose of the test compound that produces 50% antagonism of the PCA-induced serotonin depletion, is calculated.

C. In Vivo Electrophysiology of Dorsal Raphe Nucleus Neurons

This technique measures the firing rate of serotonin-producing neurons in the dorsal raphe nucleus (DRN). Inhibition of firing is an indirect measure of increased synaptic serotonin due to autoreceptor activation.[12][13][14]

Protocol Outline:

  • Animal Model: Anesthetized rats are typically used.

  • Electrode Implantation: A recording electrode is stereotaxically lowered into the DRN.

  • Neuron Identification: Serotonergic neurons are identified based on their characteristic slow and regular firing pattern.

  • Drug Administration: The SSRI metabolite is administered intravenously, and changes in the firing rate of the identified neurons are recorded.

  • Data Analysis: The dose-response relationship for the inhibition of neuronal firing is determined.

IV. Visualizing Pathways and Workflows

Serotonin Signaling Pathway

The following diagram illustrates the key components of the serotonin signaling pathway at the synapse and the primary site of action for SSRI metabolites.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Serotonin_vesicle Serotonin (5-HT) in Vesicles Five_HTP->Serotonin_vesicle AADC Synaptic_Cleft Synaptic Cleft Serotonin (5-HT) Serotonin_vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) MAO MAO SERT->MAO Degradation Five_HIAA 5-HIAA MAO->Five_HIAA Synaptic_Cleft->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Synaptic_Cleft->Postsynaptic_Receptor Signaling_Cascade Downstream Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Activation Metabolites SSRI Metabolites (e.g., this compound) Metabolites->SERT Inhibition

Caption: Serotonin signaling at the synapse and inhibition by SSRI metabolites.

General Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the typical workflow for an in vivo microdialysis experiment to assess the effect of an SSRI metabolite on extracellular serotonin levels.

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Surgery Stereotaxic Surgery: Implant Guide Cannula Animal_Model->Surgery Recovery Post-operative Recovery (≥ 48 hours) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF (1-2 µL/min) Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_Admin Administer SSRI Metabolite Baseline->Drug_Admin Post_Drug_Samples Collect Post-administration Samples Drug_Admin->Post_Drug_Samples Sample_Processing Sample Preparation Post_Drug_Samples->Sample_Processing HPLC Quantify Serotonin (HPLC-ECD/MS) Sample_Processing->HPLC Data_Analysis Statistical Analysis HPLC->Data_Analysis

Caption: Workflow for in vivo microdialysis of SSRI metabolites.

References

A Head-to-Head Comparison of Norfluoxetine and Desvenlafaxine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the active metabolites of fluoxetine (B1211875) and venlafaxine, this guide provides a comparative overview of their pharmacological profiles, metabolic pathways, and experimental methodologies for drug development professionals and researchers.

Norfluoxetine, the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine, and desvenlafaxine (B1082), the major active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, are both crucial players in the therapeutic effects of their parent drugs. While their parent compounds are widely studied, a direct comparative analysis of these active metabolites is essential for a nuanced understanding of their distinct pharmacological properties and potential for drug-drug interactions. This guide synthesizes available preclinical data to offer a head-to-head comparison of this compound and desvenlafaxine.

Pharmacological Profile: Transporter Affinities and Receptor Binding

The primary mechanism of action for both this compound and desvenlafaxine is the inhibition of monoamine transporters. Desvenlafaxine demonstrates a dual action, inhibiting both the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET). In contrast, this compound is significantly more selective for SERT.

Compound Target Kᵢ (nM) Selectivity (NET/SERT)
Desvenlafaxine hSERT40.2[1]13.9
hNET558.4[1]
(S)-Norfluoxetine SERTPotent Inhibitor[2]High
NETLow Affinity[3]
(R)-Norfluoxetine SERTLess Potent Inhibitor[2]Moderate
NETVery Low Affinity[3]

hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; Kᵢ: Inhibition Constant. A lower Kᵢ value indicates a higher binding affinity.

Regarding off-target effects, desvenlafaxine shows virtually no affinity for muscarinic, cholinergic, H1-histaminergic, or α1-adrenergic receptors, suggesting a lower potential for side effects associated with these receptors.[4] Similarly, this compound has been shown to have a very low affinity for the 5-HT2B receptor (Kᵢ > 10 µM).[5]

Metabolism and Pharmacokinetics: A Tale of Two Pathways

A significant point of differentiation between this compound and desvenlafaxine lies in their metabolic pathways and their impact on the cytochrome P450 (CYP) enzyme system. This has profound implications for the potential for drug-drug interactions.

Parameter This compound Desvenlafaxine
Parent Drug FluoxetineVenlafaxine
Primary Metabolic Pathway CYP2D6-mediated N-demethylation of fluoxetine[6]UGT-mediated conjugation[7]
CYP450 Inhibition Potent inhibitor of CYP2D6 (S-norfluoxetine Kᵢ = 0.31 µM; R-norfluoxetine Kᵢ = 1.48 µM)[8]Minimal to no inhibition of major CYP enzymes[7]
Elimination Half-life 7 to 15 days[6]Approximately 11 hours[7]

Fluoxetine is metabolized to this compound primarily by the CYP2D6 enzyme. Both enantiomers of this compound are potent inhibitors of CYP2D6, with the S-enantiomer being more potent.[8] This potent inhibition of CYP2D6 by fluoxetine and its active metabolite is a well-established cause of numerous drug-drug interactions.

In stark contrast, desvenlafaxine is primarily metabolized via glucuronidation (a Phase II reaction) mediated by UGT enzymes and is not significantly metabolized by CYP enzymes.[7] Consequently, desvenlafaxine has a much lower potential for clinically significant drug-drug interactions mediated by the CYP450 system.[7]

The long elimination half-life of this compound (7-15 days) contributes to the prolonged therapeutic and adverse effects of fluoxetine, even after discontinuation of the drug.[6] Desvenlafaxine has a considerably shorter half-life of about 11 hours, leading to a more predictable pharmacokinetic profile.[7]

cluster_fluoxetine Fluoxetine Metabolism cluster_venlafaxine Venlafaxine Metabolism fluoxetine Fluoxetine cyp2d6 CYP2D6 fluoxetine->cyp2d6 This compound This compound (Active Metabolite) cyp2d6->this compound venlafaxine Venlafaxine ugt UGT Enzymes venlafaxine->ugt desvenlafaxine Desvenlafaxine (Active Metabolite) ugt->desvenlafaxine

Metabolic pathways of fluoxetine and venlafaxine.

Experimental Protocols

Radioligand Binding Assay for Serotonin Transporter (SERT) Affinity

This protocol is a generalized method for determining the binding affinity (Kᵢ) of a test compound to the serotonin transporter.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram (a high-affinity SERT ligand).

  • Test Compounds: this compound and desvenlafaxine.

  • Reference Compound: A known SSRI (e.g., fluoxetine) for positive control.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well microplates, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture hSERT-expressing HEK293 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Assay buffer (for total binding).

      • A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM fluoxetine) for non-specific binding.

      • Serial dilutions of the test compounds (this compound, desvenlafaxine).

    • Add the cell membrane preparation to each well.

    • Add the radioligand ([³H]Citalopram) at a concentration near its Kₔ value.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

start Start prep Prepare hSERT Membranes start->prep plate Plate Membranes, Radioligand & Test Compounds prep->plate incubate Incubate to Equilibrium plate->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

Workflow for a radioligand binding assay.
In Vitro CYP2D6 Inhibition Assay

This protocol outlines a general method to assess the inhibitory potential of a compound on the CYP2D6 enzyme using dextromethorphan (B48470) as a probe substrate.

Materials:

  • Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP2D6.

  • Probe Substrate: Dextromethorphan.

  • Test Compounds: this compound and desvenlafaxine.

  • Positive Control Inhibitor: Quinidine (a known potent CYP2D6 inhibitor).

  • Cofactor: NADPH regenerating system.

  • Incubation Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

  • Quenching Solution: Acetonitrile or methanol.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, pre-incubate the enzyme source, test compound (at various concentrations), and buffer at 37°C for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the probe substrate (dextromethorphan).

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the metabolite of dextromethorphan (dextrorphan).

  • Data Analysis:

    • Determine the rate of metabolite formation in the presence of different concentrations of the test compound.

    • Plot the percentage of inhibition versus the test compound concentration to determine the IC₅₀ value.

    • If determining the mechanism of inhibition, conduct further experiments with varying substrate concentrations to calculate the Kᵢ value.

cluster_workflow CYP2D6 Inhibition Assay Workflow cluster_relationship Logical Relationship start Start incubation Incubate HLM/CYP2D6 with Test Compound & Dextromethorphan start->incubation reaction Initiate Reaction with NADPH incubation->reaction terminate Terminate Reaction with Quenching Solution reaction->terminate analyze Quantify Dextrorphan by LC-MS/MS terminate->analyze calculate Calculate IC50/Ki analyze->calculate end End calculate->end inhibition Inhibition of CYP2D6 dextrorphan Decreased Dextrorphan Formation inhibition->dextrorphan leads to

CYP2D6 inhibition assay workflow and logic.

References

A Comparative Guide to Validating a Bioanalytical Method for Norfluoxetine in a New Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. When venturing into preclinical research with a new animal species, previously validated bioanalytical methods require rigorous re-evaluation. This guide provides a comparative framework for validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of norfluoxetine, the primary active metabolite of fluoxetine (B1211875), in a new biological matrix.

Comparative Analysis of Method Performance

The selection of an appropriate bioanalytical method depends on a variety of factors, including the nature of the biological matrix, the required sensitivity, and the available equipment. Below is a comparison of common sample preparation techniques used for this compound analysis, with typical performance parameters observed in validated methods.[1][2][3] When validating a method in a new species, these parameters must be thoroughly re-assessed.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery Moderate to HighHighHigh and Consistent
Matrix Effect High PotentialModerate PotentialLow Potential
Selectivity LowerModerateHigher
Throughput HighModerateLower
Lower Limit of Quantification (LLOQ) ~0.25 ng/mL~0.05 ng/mL~2 ng/mL
Linear Range 0.25 - 50 ng/mL0.05 - 20 ng/mL2 - 30 ng/mL
Precision (%CV) <15%<15%<15%
Accuracy (%Bias) ±15%±15%±15%

Experimental Protocol: Full Validation for this compound in a New Species Plasma

This protocol outlines the essential steps for the full validation of a bioanalytical method for this compound in a new species plasma, adhering to the principles outlined in the FDA and ICH M10 guidelines.[4][5][6][7][8][9]

Reagents and Materials
  • This compound and this compound-d5 (internal standard) reference standards

  • Control plasma from the new species (at least 6 different sources for matrix effect evaluation)

  • HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)

  • Reagents for sample preparation (e.g., formic acid, ammonium (B1175870) acetate, extraction solvents, or SPE cartridges)

Instrumentation and Conditions
  • A sensitive LC-MS/MS system is required.

  • Chromatographic Column: A C18 column is commonly used.[2][3]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water).[2][10]

  • Mass Spectrometry: Detection should be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and its deuterated internal standard must be optimized.[1]

Preparation of Standards and Quality Controls
  • Prepare stock solutions of this compound and the internal standard (IS) in a suitable organic solvent.

  • Prepare calibration curve (CC) standards by spiking the control plasma at a minimum of six concentration levels.

  • Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.[11]

Validation Parameters
  • Analyze blank plasma samples from at least six different sources of the new species to assess for interfering peaks at the retention times of this compound and the IS.

  • Process and analyze the CC standards to establish the relationship between concentration and response. The linearity should be assessed using a suitable regression model with a correlation coefficient (r²) > 0.99.

  • Analyze replicate QC samples (n≥5) at low, medium, and high concentrations on at least three different days.

  • The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Determine the extraction recovery of this compound and the IS by comparing the peak areas of extracted samples to those of post-extraction spiked samples.

  • Evaluate the effect of the new species' matrix on the ionization of this compound and the IS. This is a critical step when working with a new species.[12][13][14]

  • The matrix factor should be calculated for at least six different lots of plasma. The IS-normalized matrix factor should have a %CV of ≤15%.

  • Assess the stability of this compound in the new species' plasma under various conditions:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for an extended period.

    • Post-Preparative Stability: In the autosampler.

Visualizing the Workflow and Rationale

To better understand the process and the underlying biological context, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Stock Stock Solution Preparation Spiking Spiking into New Species Plasma Stock->Spiking CC_QC Calibration Curve & Quality Control Samples Spiking->CC_QC Extraction Protein Precipitation/ LLE / SPE CC_QC->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Selectivity Selectivity Detection->Selectivity Linearity Linearity Detection->Linearity Accuracy_Precision Accuracy & Precision Detection->Accuracy_Precision Recovery Recovery Detection->Recovery Matrix_Effect Matrix Effect Detection->Matrix_Effect Stability Stability Detection->Stability G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor Serotonin Receptor Serotonin->Receptor Binding Signal Signal Transduction Receptor->Signal This compound This compound This compound->SERT Inhibition

References

A Comparative Guide to Inter-Laboratory Quantification of Norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). The objective is to offer a comparative overview of various analytical methods, supported by experimental data from published studies, to assist laboratories in the selection, validation, and cross-validation of robust quantification assays. Ensuring consistency and reliability of analytical data across different laboratories is paramount in clinical trials, therapeutic drug monitoring, and pharmacokinetic studies.

Data Presentation: Quantitative Comparison of Analytical Methods

The following tables summarize the quantitative performance characteristics of various analytical methods for this compound quantification as reported in peer-reviewed literature. These methods primarily include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most prevalent and sensitive techniques for this application.[1]

Table 1: Comparison of LC-MS/MS Methods for this compound Quantification in Human Plasma

Parameter Method A Method B Method C Method D
Linearity Range (ng/mL) 0.05 - 20[2]0.048 - 100[3]10 - 800[4]1 - 500[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.05[2]Not Specified2.15[4]1[5]
Intra-day Precision (%CV) < 15[2]3.5 - 14.9[4]< 15[6]4.32 - 7.67[5]
Inter-day Precision (%CV) < 15[2]2.3 - 14.8[4]< 15[6]Not Specified
Accuracy (%Bias or %RE) < ± 15[2]89.2 - 109.5[4]< ± 15[6]-7.50 to 0.37[5]
Sample Preparation Supported Liquid Extraction (SLE)[2]Not SpecifiedNot SpecifiedLiquid-Liquid Extraction (LLE)[5]
Internal Standard Fluoxetine-d5[2]Not SpecifiedNot SpecifiedNot Specified

Table 2: Comparison of GC-MS Methods for this compound Quantification

Parameter Method E (Urine) Method F (Biological Samples) Method G (Urine/Plasma)
Linearity Range 6 - 125 ng/mL (SPE), 10 - 80 ng/mL (LLE)[7]50 - 1000 µg/L[8][9]50 - 500 ng/mL[10]
Lower Limit of Quantification (LOQ) 5 - 10 ng/mL[7]25 µg/L[9]12.50 ng/mL[10]
Precision (%CV) < 15 (Inter-assay)[7]Within-run and Between-run data available[8]< 12 (Intra-day and Inter-day)[10]
Recovery (%) 87 - 109[7]78[8]Not Specified
Sample Preparation Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[7]Liquid-Liquid Extraction (LLE)[8]Liquid-Liquid Extraction (LLE)[10]
Internal Standard Maprotiline[7]Fluoxetine-d5[8]Diphenhydramine[10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and serve as a foundation for laboratories aiming to establish or validate their own assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (Based on Method A)

This method is designed for the sensitive quantification of this compound in human plasma.

1. Sample Preparation (Supported Liquid Extraction) [2]

  • To 0.1 mL of human plasma, add the internal standard (fluoxetine-d5).

  • Load the sample onto a supported liquid extraction (SLE) plate.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analytes with methyl tert-butyl ether.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Conditions [2]

  • Chromatographic Column: Synergi 4 µ polar-RP.

  • Mobile Phase: A fast gradient using appropriate aqueous and organic phases (e.g., methanol (B129727) and 0.5% formic acid).[3]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: m/z 296 → 134.[2]

  • MRM Transition for Fluoxetine-d5 (IS): m/z 315 → 44.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Based on Method F)

This method is suitable for the quantification of this compound in various biological samples, including blood, urine, and tissue.[8]

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization) [8]

  • Alkalinize the biological sample (e.g., blood, urine).

  • Add the internal standard (fluoxetine-d5).

  • Extract the analytes with N-butyl chloride.

  • Separate the organic layer and evaporate it to near dryness.

  • Derivatize the residue with pentafluoropropionic anhydride (B1165640) (PFPA).

  • Reconstitute the derivatized extract in a suitable solvent for injection.

2. GC-MS Conditions [8]

  • GC Column: HP-5MS capillary column.[7]

  • Injector Temperature: 280°C in splitless mode.[7]

  • Oven Temperature Program: Start at 100°C, then ramp up to ensure separation.[7]

  • Carrier Gas: Helium.[7]

  • Mass Spectrometric Detection: Selected Ion Monitoring (SIM).

  • Ions Monitored for this compound-PFPA: m/z 117, 176, and 280.[9]

  • Ions Monitored for Fluoxetine-d5-PFPA (IS): m/z 122 and 299.[9]

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for this compound quantification and the metabolic pathway of fluoxetine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard (e.g., this compound-d5) sample->add_is extraction Extraction (LLE, SPE, or SLE) add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional reconstitution Reconstitution in Mobile Phase extraction->reconstitution derivatization->reconstitution injection Injection into Chromatography System reconstitution->injection separation Chromatographic Separation (LC or GC) injection->separation detection Mass Spectrometric Detection (MS/MS or MS) separation->detection quantification Quantification using Calibration Curve detection->quantification report Final Concentration Report quantification->report

Caption: Experimental workflow for this compound quantification.

metabolic_pathway fluoxetine Fluoxetine This compound This compound (Active Metabolite) fluoxetine->this compound N-demethylation (in Liver) inactive_metabolites Inactive Metabolites This compound->inactive_metabolites Further Metabolism excretion Excretion inactive_metabolites->excretion

Caption: Metabolic pathway of fluoxetine to this compound.

References

Unraveling the Stereoselective Journey of Norfluoxetine: A Comparative Guide to Plasma and Brain Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the plasma and brain concentrations of the enantiomers of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). Understanding the stereoselective distribution of these enantiomers is crucial for elucidating their distinct pharmacological activities and for the development of more targeted therapeutics. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the complex processes involved.

Quantitative Data Summary

The following tables present a summary of the reported concentrations of (S)-norfluoxetine and (R)-norfluoxetine in both plasma and brain tissue. It is important to note that direct correlative data in humans is limited; therefore, data from both human plasma studies and animal models are presented to provide a comprehensive overview.

Table 1: Plasma Concentrations of this compound Enantiomers in Human Patients

EnantiomerGeometric Mean Plasma Concentration (nmol/L)95% Confidence Interval (nmol/L)
(S)-Norfluoxetine247212, 287
(R)-Norfluoxetine118102, 137

Data from a study involving 131 adult patients receiving long-term fluoxetine treatment.[1]

Table 2: Plasma and Brain Concentrations of this compound Enantiomers in Rats Following Chronic Racemic Fluoxetine Administration

EnantiomerPlasma Concentration (ng/mL)Brain Tissue Concentration (ng/g)Brain-to-Plasma Ratio
(S)-Norfluoxetine38.72219.857.36
(R)-Norfluoxetine101.03819.737.82

Data from a study in rats treated with 5 mg/kg racemic fluoxetine.[2]

Experimental Protocols

The accurate quantification of this compound enantiomers in biological matrices is a methodologically challenging task requiring precise and validated analytical techniques. Below are detailed summaries of the key experimental protocols employed in the cited research.

Method 1: Liquid Chromatography with Fluorescence Detection (HPLC-FD) for Rat Plasma and Brain Samples[2][3]
  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Analytes were isolated from plasma and brain homogenates using SPE cartridges. This procedure demonstrated high recovery rates, with over 90% for plasma and 87% for brain tissue.[2][3]

    • Brain Tissue Homogenization: Brain tissue was homogenized in a suitable buffer to create a uniform sample for extraction.

  • Chiral Derivatization:

    • To enable the separation of the enantiomers by a non-chiral column, a pre-column derivatization step was performed using R-1-(1-naphthyl)ethyl isocyanate as a chiral derivatizing agent.[2][3] This reaction creates diastereomers that can be resolved using standard chromatographic techniques.

  • Chromatographic Conditions:

    • System: Normal Phase High-Performance Liquid Chromatography (NP-HPLC).

    • Detection: Fluorescence detection (FD) with an excitation wavelength (λexc) of 224 nm and an emission wavelength (λem) of 336 nm.[2][3]

  • Quantification:

    • Standard curves were generated in drug-free plasma and brain matrix to ensure accurate quantification. The method demonstrated linearity over a range of 2-1000 ng/mL in plasma and 20-7000 ng/g in brain tissue.[2][3]

    • The detection limits for the four compounds (S- and R-fluoxetine, S- and R-norfluoxetine) ranged from 0.2 to 0.5 ng/mL in plasma and 3.0 to 8.2 ng/g in brain tissue.[2][3]

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Rat Plasma and Brain Samples[4]
  • Objective: To establish an accurate and reliable enantioselective analysis of fluoxetine and this compound in rat plasma and brain to study their transport across the blood-brain barrier.[4]

  • Sample Preparation: Specific details of the extraction method were not provided in the abstract, but it is a critical step for ensuring clean samples for UPLC-MS/MS analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • System: UPLC coupled with a tandem mass spectrometer (MS/MS). This technique offers high sensitivity and selectivity.

    • Enantioselective Separation: A chiral column or a chiral mobile phase additive would be used to achieve the separation of the enantiomers.

  • Key Findings from this Method:

    • The study confirmed stereoselectivity in the transport of this compound enantiomers across the blood-brain barrier (BBB).[4]

    • (S)-norfluoxetine was identified as the dominant configuration that crosses the BBB.[4]

    • The organic cation transporters OCT1 and OCT3 were implicated in the stereoselective transport of this compound enantiomers across the BBB.[4]

Visualizations

The following diagrams illustrate the experimental workflow for analyzing this compound enantiomers and the metabolic pathway from fluoxetine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing plasma Plasma Sample spe Solid-Phase Extraction plasma->spe brain Brain Tissue Sample homogenize Homogenization brain->homogenize homogenize->spe derivatization Chiral Derivatization (e.g., with R-1-(1-naphthyl)ethyl isocyanate) spe->derivatization hplc HPLC / UPLC Separation (Normal or Chiral Phase) derivatization->hplc detection Detection (Fluorescence or MS/MS) hplc->detection quantification Quantification of (S)- and (R)-Norfluoxetine detection->quantification correlation Correlation Analysis (Plasma vs. Brain) quantification->correlation

Experimental workflow for this compound enantiomer analysis.

metabolic_pathway fluoxetine Racemic Fluoxetine ((S)- and (R)-Fluoxetine) cyp CYP2D6, CYP2C9/2C19 (Liver Microsomes) fluoxetine->cyp N-demethylation This compound This compound Enantiomers ((S)- and (R)-Norfluoxetine) cyp->this compound

Metabolic conversion of fluoxetine to this compound.

References

A Comparative Guide to the Metabolic Pathways of Norfluoxetine and Sertraline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of norfluoxetine, the active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875), and sertraline (B1200038), another widely prescribed SSRI. Understanding the nuances of their metabolism is critical for drug development, predicting drug-drug interactions, and optimizing therapeutic outcomes. This document presents quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways to facilitate a comprehensive understanding.

Introduction

This compound and sertraline are both key players in the management of depressive and anxiety disorders. Their therapeutic efficacy and potential for adverse effects are significantly influenced by their metabolic fate, which is primarily governed by the cytochrome P450 (CYP) enzyme system in the liver. While both are metabolized to less active compounds, the specific enzymes involved and the complexity of their metabolic routes differ substantially.

This compound is the primary active metabolite of fluoxetine and has a significantly longer half-life than its parent compound, contributing to the prolonged therapeutic and side-effect profile of fluoxetine.[1][2] Its formation and subsequent metabolism are heavily reliant on a few key CYP enzymes.

Sertraline, on the other hand, undergoes a more complex metabolic process involving multiple CYP isoforms for its primary N-demethylation pathway to desmethylsertraline (B1148675).[3] This metabolic diversity has important implications for its drug-drug interaction potential and the impact of genetic polymorphisms in CYP enzymes.

Quantitative Comparison of Metabolic Parameters

The following tables summarize key quantitative data related to the metabolism of this compound and sertraline, providing a basis for direct comparison.

Table 1: Michaelis-Menten Constants (Km) for the Primary Metabolic Pathways

CompoundMetabolic ReactionPrimary Enzyme(s)Km (µM)Source
R-Fluoxetine to R-NorfluoxetineN-demethylationCYP2D61.8[4]
CYP2C99.7[4]
CYP2C198.5[4]
S-Fluoxetine to S-NorfluoxetineN-demethylationCYP2D6<0.2[4]
Sertraline to DesmethylsertralineN-demethylation (overall in HLM)Multiple CYPs18.1 ± 2.0[5]
N-demethylation (high affinity)CYP2C191.9[6]

HLM: Human Liver Microsomes

Table 2: In Vitro Inhibition Constants (Ki) for CYP Enzymes

InhibitorInhibited EnzymeKi (µM)Source
FluoxetineCYP2D60.068[7]
This compoundCYP2D60.035[7]
FluoxetineCYP3A465.7 ± 12.0[8]
This compoundCYP3A419.1 ± 1.9[8]
SertralineCYP3A464.4 ± 11.6[8]
DesmethylsertralineCYP3A448.1 ± 11.6[8]

Metabolic Pathways

The metabolic pathways of this compound (via fluoxetine) and sertraline are illustrated below.

This compound Metabolic Pathway

This compound is formed from the N-demethylation of fluoxetine. This process is stereoselective, with different CYP enzymes contributing to the metabolism of the R- and S-enantiomers of fluoxetine.[4][9] CYP2D6 is the primary enzyme responsible for the formation of the more potent S-norfluoxetine.[4][9] Both fluoxetine and this compound are potent inhibitors of CYP2D6.[7][10]

Norfluoxetine_Metabolism Fluoxetine Fluoxetine This compound This compound Fluoxetine->this compound N-demethylation CYP2D6 (major) CYP2C9, CYP2C19 Further_Metabolites Further Metabolites (e.g., glucuronides) This compound->Further_Metabolites Conjugation

Metabolic pathway of this compound formation.
Sertraline Metabolic Pathway

Sertraline's metabolism is more complex, with multiple pathways contributing to its clearance. The primary pathway is N-demethylation to desmethylsertraline, a significantly less active metabolite.[5][11] This reaction is catalyzed by several CYP enzymes, with CYP2B6 playing a major role.[3] Sertraline also undergoes deamination and glucuronidation.[12][13] The involvement of multiple enzymes means that the metabolism of sertraline is less likely to be significantly affected by the inhibition of a single CYP isoform.[5]

Sertraline_Metabolism Sertraline Sertraline Desmethylsertraline Desmethylsertraline Sertraline->Desmethylsertraline N-demethylation CYP2B6, CYP2C19 CYP2C9, CYP3A4, CYP2D6 Deaminated_Metabolite Deaminated Metabolite Sertraline->Deaminated_Metabolite Oxidative Deamination MAO-A, MAO-B, CYPs Glucuronide_Conjugate Glucuronide Conjugate Sertraline->Glucuronide_Conjugate Glucuronidation UGTs

Metabolic pathways of Sertraline.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the metabolic pathways of this compound and sertraline.

Protocol 1: Determination of Enzyme Kinetics in Human Liver Microsomes (HLM)

This protocol is designed to determine the Km and Vmax for the formation of this compound from fluoxetine or desmethylsertraline from sertraline using pooled HLM.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Parent drug (Fluoxetine or Sertraline) stock solution in a suitable solvent (e.g., methanol, DMSO)

  • NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Ice

  • Incubator/water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of the parent drug at various concentrations in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture Preparation: In microcentrifuge tubes on ice, combine phosphate buffer, HLM (typically 0.1-1 mg/mL final protein concentration), and the parent drug solution to achieve a range of final substrate concentrations (e.g., 0.1 to 100 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to bring them to temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system solution to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a predetermined time (e.g., 10-60 minutes, within the linear range of metabolite formation).

  • Termination of Reaction: Stop the reaction by adding a volume of ice-cold quenching solution.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to autosampler vials for analysis by a validated LC-MS/MS method to quantify the concentration of the formed metabolite (this compound or desmethylsertraline).

  • Data Analysis: Plot the initial velocity of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Reaction Phenotyping using Recombinant CYP Enzymes

This protocol aims to identify the specific CYP isoforms responsible for the metabolism of fluoxetine or sertraline.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2D6, CYP2C9, CYP2C19, CYP2B6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

  • Parent drug (Fluoxetine or Sertraline) stock solution.

  • NADPH regenerating system solution.

  • Phosphate buffer (pH 7.4).

  • Other materials as listed in Protocol 1.

Procedure:

  • Preparation: Similar to Protocol 1, prepare working solutions of the parent drug.

  • Incubation Mixture Preparation: In separate tubes for each CYP isoform, combine phosphate buffer, the specific recombinant CYP enzyme (at a specified concentration, e.g., 10-50 pmol/mL), and the parent drug at a fixed concentration (ideally near the Km if known, or a concentration that yields a detectable metabolite level).

  • Pre-incubation, Initiation, Incubation, and Termination: Follow steps 3-6 from Protocol 1.

  • Sample Processing and Analysis: Follow steps 7-8 from Protocol 1.

  • Data Analysis: Compare the rate of metabolite formation across the different recombinant CYP enzymes to determine the relative contribution of each isoform to the metabolism of the parent drug.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Thaw HLM / Recombinant CYPs Mix Prepare Incubation Mixture Prep_HLM->Mix Prep_Drug Prepare Drug Solutions Prep_Drug->Mix Prep_NADPH Prepare NADPH System Initiate Initiate with NADPH Prep_NADPH->Initiate Pre_Incubate Pre-incubate at 37°C Mix->Pre_Incubate Pre_Incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Data Analysis (Km, Vmax) Analyze->Data

General workflow for in vitro metabolism studies.

Conclusion

The metabolic pathways of this compound and sertraline exhibit distinct characteristics that have significant clinical and drug development implications. This compound's formation is predominantly mediated by CYP2D6, making it susceptible to genetic polymorphisms and drug interactions involving this enzyme. In contrast, sertraline's metabolism is more diversified across multiple CYP isoforms, which generally results in a lower risk of clinically significant drug-drug interactions due to the inhibition of a single enzyme. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate these and other compounds, ultimately contributing to the development of safer and more effective therapeutics.

References

Comparative Analysis of Fluoxetine and Norfluoxetine on Microglial Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the effects of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) and its active metabolite, norfluoxetine, on the induction of apoptosis in microglia. For researchers, scientists, and drug development professionals, this document summarizes key experimental findings, presents detailed protocols, and visualizes relevant biological pathways and workflows.

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and response to injury and inflammation. Their activation is a hallmark of many neurodegenerative and psychiatric disorders. The modulation of microglial activity, including the induction of apoptosis (programmed cell death), is a significant area of research for therapeutic intervention. Studies have shown that the antidepressant fluoxetine and its metabolite this compound can induce the apoptotic death of microglia, a mechanism that may contribute to their anti-inflammatory and neuroprotective effects by reducing the number of activated microglia.[1][2][3]

Comparative Effects on Microglial Viability and Apoptosis

Both fluoxetine and this compound have been demonstrated to decrease the viability of microglial cells and induce apoptosis.[1][2] Experimental data indicates that both compounds increase the expression of cleaved-caspase 3, a key executioner enzyme in the apoptotic cascade.[1][2][4] Live/dead nuclear staining assays have further confirmed that cultures treated with either fluoxetine or this compound contain a significantly greater number of dying microglial cells compared to vehicle-treated controls.[1][2]

Interestingly, this pro-apoptotic effect appears specific to fluoxetine and this compound among the antidepressants tested in the same study, as citalopram (B1669093) (another SSRI), phenelzine (B1198762) (a monoamine oxidase inhibitor), and imipramine (B1671792) (a tricyclic antidepressant) did not show similar effects.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative findings from in vitro studies on primary microglia treated with fluoxetine and this compound.

Parameter MeasuredTreatmentConcentrationResultReference
Cell Viability (MTT Assay) Fluoxetine5 µMNo significant decrease[2]
Fluoxetine10, 30, 40 µMSignificant decrease in viability[2]
This compound1, 5, 10 µMSignificant decrease in viability at all doses[2][4]
Apoptosis (Live/Dead Staining) Fluoxetine10 µMSignificant increase in co-stained (dying) cells[2]
This compound10 µMSignificant increase in co-stained (dying) cells[1]
Apoptosis Marker (Cleaved Caspase-3) Fluoxetine10 µMSignificant increase in Iba1/CC3 co-expressing cells[2]
This compound10 µMSignificant increase in cleaved-caspase 3 expression[1]
Total Protein Levels Fluoxetine5, 10, 30, 40 µMSignificant decrease at all concentrations[2]
This compound1, 5, 10 µMSignificant decrease at all concentrations[2][4]

Signaling Pathways and Experimental Workflows

The induction of apoptosis by fluoxetine and this compound in microglia is primarily characterized by the activation of caspase-3. While the precise upstream signaling cascade leading to this activation has not been fully elucidated in the context of microglial apoptosis, it is a central pathway in programmed cell death.

cluster_0 Apoptotic Signaling Cascade Fluoxetine Fluoxetine / this compound Microglia Microglial Cell Fluoxetine->Microglia Treatment Upstream Upstream Signaling (Pathway not fully elucidated) Microglia->Upstream Caspase3 Caspase-3 Activation Upstream->Caspase3 Activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution

Caption: General signaling pathway for fluoxetine-induced microglial apoptosis.

The experimental workflow to determine these effects typically involves primary cell culture, treatment with the compounds, and subsequent analysis using various assays to measure cell viability and apoptotic markers.

cluster_1 Experimental Workflow for Apoptosis Assessment A Isolate & Culture Primary Microglia B Treat with Fluoxetine, This compound, or Vehicle A->B C Incubate for a Defined Period B->C D Perform Parallel Assays C->D E Cell Viability Assay (e.g., MTT) D->E F Live/Dead Staining (e.g., SYTO/SYTOX) D->F G Immunocytochemistry (e.g., for Cleaved Caspase-3) D->G H Analyze & Quantify Results E->H F->H G->H

Caption: Workflow for assessing microglial apoptosis after drug treatment.

Detailed Experimental Protocols

The following are representative protocols based on methodologies used in published research.[1][2]

Primary Microglial Cell Culture
  • Source: Primary microglia are typically isolated from the cerebral cortices of neonatal rats or mice.

  • Procedure:

    • Cerebral cortices are dissected, and meninges are removed.

    • The tissue is mechanically and enzymatically dissociated to create a single-cell suspension.

    • The cell suspension is plated onto poly-L-lysine-coated flasks in DMEM supplemented with 10% FBS and antibiotics.

    • Mixed glial cultures are grown for approximately 7-10 days.

    • Microglia are separated from the astrocyte layer by gentle shaking and collected from the supernatant.

    • The purity of the microglial culture is confirmed using markers like Iba1.

Cell Viability (MTT) Assay
  • Purpose: To quantify changes in cell viability following treatment.

  • Procedure:

    • Microglia are seeded in 96-well plates.

    • After adherence, cells are treated with various concentrations of fluoxetine, this compound, or vehicle control for a specified duration (e.g., 24-48 hours).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to metabolize it into formazan (B1609692) crystals.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. Absorbance is proportional to the number of viable cells.

Live/Dead Nuclear Staining
  • Purpose: To visualize and quantify living versus dying cells.

  • Procedure:

    • Microglia are cultured on coverslips in multi-well plates and treated as described above.

    • After treatment, cells are incubated with a solution containing two fluorescent nuclear stains:

      • SYTO Green: A cell-permeant stain that labels the nuclei of all cells (live and dead).

      • SYTOX Orange: A cell-impermeant stain that only enters cells with compromised plasma membranes (dead or dying cells).

    • The cells are then fixed with 4% paraformaldehyde.

    • Coverslips are mounted on slides and imaged using fluorescence microscopy.

    • The percentage of dying cells is calculated as the number of SYTOX Orange-positive cells divided by the total number of SYTO Green-positive cells.

Immunocytochemistry for Cleaved Caspase-3 (CC3)
  • Purpose: To detect and quantify the expression of the key apoptotic marker, cleaved caspase-3.

  • Procedure:

    • Microglia are cultured on coverslips and treated.

    • After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

    • A blocking solution (e.g., normal goat serum) is applied to prevent non-specific antibody binding.

    • Cells are incubated with a primary antibody cocktail against a microglial marker (e.g., Iba1) and cleaved caspase-3.

    • After washing, cells are incubated with corresponding fluorescently-labeled secondary antibodies.

    • Nuclei are counterstained with DAPI.

    • Coverslips are imaged via fluorescence microscopy, and the percentage of Iba1-positive cells that are also positive for cleaved caspase-3 is quantified.

Conclusion

The available experimental data consistently demonstrates that both fluoxetine and its active metabolite, this compound, induce apoptosis in primary microglia.[1][2][3] This effect is characterized by a reduction in cell viability and a significant increase in the expression of the apoptotic marker cleaved-caspase 3.[1][2] This pro-apoptotic action on microglia may be a key mechanism underlying the anti-inflammatory and neuroprotective properties of fluoxetine observed in various models of CNS injury and disease.[5][6] For drug development professionals, these findings highlight a specific cellular mechanism of action for fluoxetine and this compound that distinguishes them from other classes of antidepressants and suggests a potential therapeutic application in neuroinflammatory conditions where a reduction in microglial numbers is desired.

References

Fluoxetine and its Metabolite Norfluoxetine: A Comparative Guide to their Effects on Neurosteroid Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) and its active metabolite, norfluoxetine, on the content of neurosteroids in the brain. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in neuropharmacology and drug development. A key focus is the growing body of evidence suggesting that the neurosteroidogenic effects of these compounds may be central to their therapeutic action, occurring at doses significantly lower than those required for serotonin reuptake inhibition.

Quantitative Comparison of Fluoxetine and this compound Effects on Allopregnanolone (B1667786)

Fluoxetine and this compound have been shown to stereospecifically increase the brain content of the neurosteroid allopregnanolone (Allo), a potent positive allosteric modulator of the GABA-A receptor. The S-isomers of both compounds are notably more potent than their R-isomer counterparts.

CompoundIsomerAnimal ModelBrain RegionEC50 (μmol/kg, i.p.) for Allopregnanolone IncreaseReference
Fluoxetine S-FluoxetineSocially Isolated MiceOlfactory Bulb0.7[1]
R-FluoxetineSocially Isolated MiceOlfactory Bulb~2.1-2.8 (3-4 times higher than S-FLX)[1]
This compound S-NorfluoxetineSocially Isolated MiceOlfactory Bulb~0.25[1]
R-NorfluoxetineSocially Isolated MiceOlfactory Bulb~1.75 (7-fold higher than S-NFLX)[1]

EC50: Half maximal effective concentration. The dose required to elicit 50% of the maximal response.

A study in adrenalectomized/castrated (ADX/CX) male rats demonstrated a dose-dependent increase in brain allopregnanolone following fluoxetine administration.[2]

TreatmentDose (μmol/kg, i.p.)Animal ModelBrain Allopregnanolone (pmol/g)Brain 5α-dihydroprogesterone (pmol/g)Reference
Vehicle-ADX/CX Rats~22.8[2]
Fluoxetine 58ADX/CX Rats~91.1[2]

Mechanism of Action: Modulation of 3α-Hydroxysteroid Dehydrogenase (3α-HSD)

The primary mechanism by which fluoxetine and this compound are thought to increase allopregnanolone levels is through the modulation of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). This enzyme catalyzes the conversion of 5α-dihydroprogesterone (5α-DHP) to allopregnanolone. Research suggests that these compounds can enhance the efficiency of this conversion.[3] Some studies also indicate that fluoxetine may inhibit the reverse oxidative reaction, preventing the breakdown of allopregnanolone back into 5α-DHP.[4][5][6]

The following diagram illustrates the neurosteroid synthesis pathway and the proposed site of action for fluoxetine and this compound.

G Progesterone Progesterone Enzyme1 5α-reductase Progesterone->Enzyme1 DHP 5α-dihydroprogesterone (5α-DHP) Enzyme2 3α-hydroxysteroid dehydrogenase (3α-HSD) DHP->Enzyme2 Reduction Allo Allopregnanolone (Allo) Allo->Enzyme2 Oxidation Enzyme1->DHP Enzyme2->Allo Fluox Fluoxetine & This compound Fluox->Enzyme2 Potentiates Reduction & Inhibits Oxidation G cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_analysis Analysis (30 min post-injection) Housing Social Isolation Housing (4-6 weeks) Injection i.p. Injection of Fluoxetine/Norfluoxetine Isomers or Vehicle Housing->Injection Euthanasia Euthanasia & Brain Excision Injection->Euthanasia Dissection Brain Region Dissection Euthanasia->Dissection Neurosteroid_Quant Neurosteroid Quantification (GC/MS) Dissection->Neurosteroid_Quant SSRI_Assay Ex Vivo [14C]5-HT Uptake Assay Dissection->SSRI_Assay

References

Safety Operating Guide

Proper Disposal of Norfluoxetine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like norfluoxetine are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. this compound, the active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), requires careful handling throughout its lifecycle, including its ultimate disposal. This guide provides essential safety and logistical information, outlining the procedural steps for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.

  • Engineering Controls: All work with this compound, especially when handling the pure compound or concentrated solutions, should be conducted in a designated area such as a chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE): Personnel must wear appropriate PPE at all times. This includes:

    • Impermeable gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

  • Spill Management: In the event of a spill, the area should be secured. Only trained personnel wearing appropriate protective gear should perform decontamination. The spilled material should be absorbed with an inert material (e.g., vermiculite, sand), collected in a sealed and appropriately labeled container, and disposed of as hazardous waste.

This compound Disposal Procedures

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of in accordance with institutional, local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]

Step 1: Waste Segregation and Collection

  • Collect all this compound waste in a designated, leak-proof hazardous waste container.[1] These containers are often color-coded (e.g., black for pharmaceutical hazardous waste) and should be clearly labeled.

  • This includes:

    • Pure this compound compound

    • Contaminated solutions

    • Contaminated labware (e.g., pipette tips, gloves, vials, and empty original containers)

Step 2: Labeling

  • The hazardous waste container must be clearly and accurately labeled. The label should include:

    • The chemical name: "this compound Waste"

    • Associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")

    • The accumulation start date

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated. Awaiting pickup by a licensed hazardous waste disposal service.[1]

Step 4: Final Disposal

  • The sealed and labeled container must be transferred to the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • The required method of disposal for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted facility to ensure complete destruction.[1]

Quantitative Data Summary

The following table summarizes key chemical and ecotoxicity data for this compound. It is important to note that while this compound is recognized as being very toxic to aquatic life, specific LC50 and EC50 values are not consistently reported across publicly available safety data sheets. One study did provide EC50 values for Daphnia magna.[2]

PropertyValueSource
Chemical Identity
IUPAC Name3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-aminePubChem[3]
CAS Number83891-03-6PubChem[3]
Molecular FormulaC₁₆H₁₆F₃NOPubChem[3]
Molecular Weight295.30 g/mol PubChem[3]
PubChem CID4541PubChem[3]
Ecotoxicity Data
Aquatic ToxicityVery toxic to aquatic life with long lasting effects.Sigma-Aldrich SDS
EC50 (48h) for Daphnia magna(S)-NFL: 2.8 mg L⁻¹; (R)-NFL: 2.9 mg L⁻¹Enantioselective transformation of fluoxetine in water and its ecotoxicological relevance[2]

Experimental Protocols

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

NorfluoxetineDisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal cluster_4 Prohibited Actions A Generate this compound Waste (e.g., unused compound, contaminated labware) B Segregate into a designated, leak-proof hazardous waste container A->B Immediate Action C Label container with: - 'this compound Waste' - Hazards - Accumulation Date B->C D Store in a secure, designated area away from incompatible materials C->D E Contact Environmental Health & Safety (EHS) or licensed hazardous waste contractor D->E F Transfer waste for professional disposal (Incineration) E->F G Maintain Disposal Records F->G H DO NOT dispose down the drain I DO NOT dispose in regular trash

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Norfluoxetine

This compound, the active metabolite of fluoxetine (B1211875), requires careful handling in a laboratory setting to mitigate potential health risks. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Quantitative Data

This compound is classified as a hazardous substance with several potential health effects. It is known to cause skin irritation and serious eye damage.[1][2][3] Ingestion may be harmful, and prolonged or repeated exposure may lead to organ damage.[2][3][4] The following table summarizes the available quantitative data on the hazardous properties of this compound and its parent compound, Fluoxetine.

ParameterValueCompoundSource
Occupational Exposure Limit (OEL) No data availableThis compoundTargetMol SDS
Lilly-Specific OEL (8-hr TWA) 50 µg/m³Fluoxetine HClEli Lilly SDS
Lilly-Specific OEL (12-hr TWA) 30 µg/m³Fluoxetine HClEli Lilly SDS[3]
EC50 (Effect on C. elegans activity) 10.1 mg/LThis compoundPubMed Central[5]
EC50 (Effect on C. elegans chemotaxis) 14.22 mg/LThis compoundPubMed Central[5]
Human Plasma Concentration (Toxic) >3000 nmol/LThis compoundSvelic[2]

Note: TWA (Time-Weighted Average), EC50 (Half-maximal effective concentration). The OEL for Fluoxetine HCl is provided as a reference due to the absence of a specific OEL for this compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following steps should be followed:

  • Preparation and Engineering Controls :

    • All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3][6]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Before handling, review the Safety Data Sheet (SDS) for this compound.[7]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[3][8][5]

    • Hand Protection : Chemical-resistant, impervious gloves (e.g., nitrile) must be worn.[3][8][5] Inspect gloves for any tears or punctures before use.

    • Body Protection : A lab coat or other protective clothing is required to prevent skin contact.[8][5][7]

    • Respiratory Protection : Under normal conditions with adequate ventilation (i.e., in a fume hood), respiratory protection is not required. If there is a risk of generating dust or aerosols, or if exposure limits may be exceeded, a NIOSH-approved respirator should be used.[3][8]

  • Handling and Use :

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[7]

    • Avoid the formation of dust and aerosols.[8]

    • When handling, do not eat, drink, or smoke.[7]

    • Use non-sparking tools to prevent ignition sources.[8]

    • Keep containers securely sealed when not in use.[7]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

    • Store away from incompatible materials and foodstuffs.[8]

Disposal Plan

This compound and any contaminated materials are considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations.[6]

  • Waste Segregation and Collection :

    • Collect all this compound waste, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves, vials), in a designated, leak-proof hazardous waste container.[6]

  • Labeling :

    • Clearly label the hazardous waste container with "this compound Waste" and include the associated hazard symbols (e.g., "Toxic," "Irritant").[6]

  • Storage of Waste :

    • Store the sealed waste container in a designated, secure area away from incompatible materials until it is collected by a licensed hazardous waste disposal service or the institution's Environmental Health and Safety (EHS) department.[6]

  • Final Disposal :

    • The final disposal method for hazardous pharmaceutical waste is typically incineration at a permitted facility.[6]

    • Under no circumstances should this compound be disposed of down the drain or in regular trash. [6]

Emergency Response Plan

In the event of a spill or exposure, immediate action is necessary.

  • Spill Management :

    • Minor Spill :

      • Evacuate the immediate area.

      • Wear appropriate PPE, including respiratory protection if dust is present.

      • Absorb the spill with an inert material (e.g., vermiculite, sand).

      • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]

      • Clean the spill area with a suitable decontamination solution.

    • Major Spill :

      • Evacuate the laboratory and alert others in the vicinity.

      • Contact your institution's EHS department or emergency response team immediately.

      • Prevent entry to the affected area.

  • Exposure Response :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

    • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Visual Guides

The following diagrams illustrate the standard workflow for handling this compound safely and the decision-making process for responding to a chemical spill.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkArea Prepare Fume Hood DonPPE->PrepareWorkArea WeighCompound Weigh this compound PrepareWorkArea->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment Decontaminate Decontaminate Work Area ConductExperiment->Decontaminate SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DoffPPE Doff PPE SegregateWaste->DoffPPE

Standard workflow for safely handling this compound.

G Spill Chemical Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Minor MajorSpill Major Spill Assess->MajorSpill Major EvacuateArea Evacuate Immediate Area MinorSpill->EvacuateArea EvacuateLab Evacuate Laboratory MajorSpill->EvacuateLab DonPPE Don Appropriate PPE EvacuateArea->DonPPE ContainSpill Contain & Absorb Spill DonPPE->ContainSpill DisposeWaste Dispose of as Hazardous Waste ContainSpill->DisposeWaste Decontaminate Decontaminate Area DisposeWaste->Decontaminate AlertEHS Alert EHS/ Emergency Response EvacuateLab->AlertEHS

Decision-making process for a chemical spill emergency.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norfluoxetine
Reactant of Route 2
Reactant of Route 2
Norfluoxetine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.